6-Methoxyindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWYBIKLXNYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185738 | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3189-13-7 | |
| Record name | 6-Methoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 6-Methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of 6-methoxyindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the direct synthesis from the readily available starting material p-anisidine (B42471) presents significant regiochemical challenges, this document outlines the most viable and scientifically sound synthetic routes, with a primary focus on a regioselective strategy starting from m-anisidine (B1676023). Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.
Introduction and Regiochemical Considerations
This compound is a key structural motif in numerous biologically active compounds. Its synthesis is a topic of considerable interest for chemists in the pharmaceutical industry. The substitution pattern of the starting materials in classical indole (B1671886) syntheses, such as the Fischer indole synthesis, dictates the position of substituents on the final indole ring.
A synthesis of this compound commencing from p-anisidine is inherently problematic due to the directing effects of the methoxy (B1213986) and amino (or hydrazino) groups. In a typical Fischer indole synthesis, a para-substituted phenylhydrazine (B124118) will preferentially yield a 5-substituted indole. Therefore, a more rational and efficient approach to this compound involves starting with m-anisidine. The electronic effects of the meta-methoxy group direct the cyclization to afford a mixture of 4- and 6-methoxyindoles, with the 6-methoxy isomer often being the major product and amenable to separation.
This guide will focus on the Japp-Klingemann reaction followed by a Fischer indole synthesis, a reliable method for achieving the desired 6-methoxy substitution pattern from m-anisidine.
Recommended Synthetic Pathway: From m-Anisidine
The recommended pathway for the synthesis of this compound proceeds through the formation of a substituted indole-2-carboxylate (B1230498) ester, which is subsequently hydrolyzed and decarboxylated.
m_Anisidine [label="m-Anisidine"]; Diazonium_Salt [label="m-Methoxyphenyldiazonium Salt"]; Hydrazone [label="Arylhydrazone Intermediate"]; Indole_Ester [label="Ethyl this compound-2-carboxylate"]; Indole_Acid [label="this compound-2-carboxylic Acid"]; Product [label="this compound"];
m_Anisidine -> Diazonium_Salt [label=" 1. NaNO₂, HCl "]; Diazonium_Salt -> Hydrazone [label=" 2. Japp-Klingemann Reaction "]; Hydrazone -> Indole_Ester [label=" 3. Fischer Indole Synthesis "]; Indole_Ester -> Indole_Acid [label=" 4. Hydrolysis "]; Indole_Acid -> Product [label=" 5. Decarboxylation "]; }
Caption: Overall synthetic pathway for this compound from m-anisidine.Experimental Protocols
Step 1: Preparation of m-Methoxyphenylhydrazine
m-Anisidine is first converted to its corresponding diazonium salt, which is then reduced to m-methoxyphenylhydrazine.
-
Diazotization: To a stirred solution of m-anisidine in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite (B80452) in water is added dropwise, maintaining the temperature below 5 °C. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting hydrazine (B178648) hydrochloride precipitates and can be collected by filtration. The free hydrazine can be obtained by treatment with a base.
Step 2 & 3: Japp-Klingemann Reaction and Fischer Indole Synthesis
This two-step sequence is often carried out as a one-pot synthesis. The diazonium salt of m-anisidine is reacted with a β-ketoester, such as ethyl α-methylacetoacetate, to form a hydrazone, which then undergoes an acid-catalyzed cyclization.
-
Procedure: A solution of the diazonium salt of m-anisidine is added to a cooled, basic solution of ethyl α-methylacetoacetate. The resulting azo compound is then treated with an acid (e.g., ethanolic HCl) and heated to induce cyclization. This reaction typically yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and the 4-methoxy isomer.[1] The desired 6-methoxy isomer can often be isolated by fractional crystallization.[1] The ratio of the 6-methoxy to 4-methoxy isomer is reported to be approximately 10:1.[1]
Step 4: Hydrolysis of Ethyl this compound-2-carboxylate
The ethyl ester is saponified to the corresponding carboxylic acid using a base.
-
Procedure: The indole ester is refluxed in a solution of sodium hydroxide (B78521) or potassium hydroxide in aqueous ethanol (B145695) until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.
Step 5: Decarboxylation of this compound-2-carboxylic Acid
The final step involves the removal of the carboxylic acid group to yield this compound.
-
Procedure: The indole-2-carboxylic acid is heated in a high-boiling solvent such as quinoline, often with a copper catalyst, until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. Microwave-assisted decarboxylation can also be an effective and rapid method.
Quantitative Data
The following table summarizes typical yields for the synthesis of methoxy-substituted indoles via the Japp-Klingemann and Fischer indole synthesis pathway.
| Step | Product | Typical Yield | Reference |
| Diazotization and Reduction | p-Methoxyphenylhydrazine hydrochloride | 77% | [2] |
| Japp-Klingemann/Fischer Synthesis | Ethyl 5-methoxy-2-indolecarboxylate (from p-anisidine) | 47% (overall) | [3] |
| Hydrolysis | 5-Methoxy-2-indolecarboxylic acid | >90% | [3] |
| Decarboxylation | 5-Methoxyindole | ~65% | [3] |
Note: Specific yields for the 6-methoxy isomer synthesis starting from m-anisidine can vary depending on the reaction conditions and the efficiency of isomer separation.
Alternative Synthetic Approaches
While the route from m-anisidine is preferred for its regioselectivity, it is important to consider potential, albeit less direct, pathways from p-anisidine for a comprehensive overview.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo ketone with an excess of an aniline (B41778) derivative.[4] To synthesize this compound from p-anisidine, one would theoretically react p-anisidine with a suitable α-halo ketone. However, this reaction is known for often requiring harsh conditions and can produce a mixture of regioisomers, making it a less predictable and potentially lower-yielding approach for the specific synthesis of this compound.[4] Milder, microwave-assisted protocols have been developed which may improve yields and reaction times.[3]
p_Anisidine [label="p-Anisidine"]; alpha_Halo_Ketone [label="α-Halo Ketone"]; Intermediate [label="α-Arylamino Ketone"]; Product [label="this compound (and isomers)"];
p_Anisidine -> Intermediate [label=" + ", arrowhead=none]; alpha_Halo_Ketone -> Intermediate; Intermediate -> Product [label=" Heat, Acid "]; }
Caption: Generalized Bischler-Möhlau indole synthesis pathway.Conclusion
The synthesis of this compound is most reliably and regioselectively achieved starting from m-anisidine via a Japp-Klingemann/Fischer indole synthesis sequence, followed by hydrolysis and decarboxylation. While direct synthesis from p-anisidine is theoretically possible through methods like the Bischler-Möhlau synthesis, it is expected to be less efficient and produce isomeric mixtures. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in the practical synthesis of this important heterocyclic compound. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the final product.
References
The Biological Activity of 6-Methoxyindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyindole is a naturally occurring heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its indole (B1671886) core, a privileged scaffold in numerous biologically active molecules, coupled with the electronic and steric influence of the methoxy (B1213986) group at the 6-position, imparts a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its mechanisms of action, quantitative activity data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Core Biological Activities
This compound serves as a crucial building block for the synthesis of a wide array of compounds with significant therapeutic potential.[1] Its biological activities are multifaceted, ranging from enzyme inhibition to receptor modulation. The primary areas of investigation include its roles as an anti-inflammatory, anticancer, and neuroprotective agent.
Anti-inflammatory Activity
This compound has been identified as an inhibitor of myeloperoxidase (MPO), a pro-inflammatory enzyme released by neutrophils that contributes to oxidative stress and tissue damage in inflammatory conditions.[2] By inhibiting MPO, this compound can reduce the production of hypochlorous acid, a potent oxidizing agent.[2] The anti-inflammatory effects of related methoxyindole derivatives are also attributed to the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.
Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs, and this compound derivatives have shown promise in this area.[1] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Furthermore, certain derivatives of this compound have been shown to inhibit tubulin polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotective and Other Activities
Derivatives of this compound have been investigated for their neuroprotective effects, partly due to their structural similarity to endogenous molecules like melatonin (B1676174) and serotonin.[1] This has led to the development of potent melatonin receptor agonists with potential applications in treating sleep disorders and other neurological conditions.[1] Additionally, this compound has served as a starting point for the synthesis of inhibitors of other important drug targets, including tryptophan dioxygenase, T-cell kinases, and HIV-1 reverse transcriptase.[2] Some derivatives also exhibit partial agonism at peroxisome proliferator-activated receptor delta (PPARδ), suggesting a potential role in metabolic diseases.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of this compound against different targets. It is important to note that quantitative data for the parent this compound molecule is limited in the public domain, and the majority of the available data pertains to its more complex derivatives.
| Target | Derivative | Activity Type | Value | Cell Line/System |
| Anticancer | ||||
| Tubulin Polymerization | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | IC50 | 2.94 ± 0.56 µM | MCF-7 (Breast Cancer) |
| IC50 | 1.61 ± 0.004 µM | MDA-MB-231 (Breast Cancer) | ||
| IC50 | 6.30 ± 0.30 µM | A549 (Lung Cancer) | ||
| IC50 | 6.10 ± 0.31 µM | HeLa (Cervical Cancer) | ||
| IC50 | 0.57 ± 0.01 µM | A375 (Melanoma) | ||
| IC50 | 1.69 ± 0.41 µM | B16-F10 (Melanoma) | ||
| Melatonin Receptor | ||||
| Melatonin Receptor (quail optic tecta) | 1-(2-Propanamidoethyl)-2-bromo-6-methoxyindole | Ki | 0.04 nM | Quail Optic Tecta |
| VEGFR-2 | ||||
| VEGFR-2 | Indole derivative | IC50 | 45 nM | Enzyme Assay |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Signaling Pathway: Inhibition of TLR4/NF-κB Signaling
References
Spectroscopic Data of 6-Methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methoxyindole, a vital heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: While general spectral data for indole (B1671886) and methoxy-substituted aromatic compounds are available, specific, experimentally determined peak lists for this compound were not explicitly found in the conducted search. The expected chemical shifts for the methoxy (B1213986) group protons would typically appear as a singlet between 3.5 and 4.0 ppm, and the aromatic protons would be observed in the range of 6.5 to 8.0 ppm. Aromatic carbons typically resonate between 110 and 160 ppm in ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR absorption data for this compound is summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3489.1 | N-H stretch |
| 1621.5 | C=C stretch (aromatic) |
| 1588.9 | C=C stretch (aromatic) |
| 1494.3 | C-H bend (aromatic) |
| 1471.1 | C-H bend (CH₃) |
| 1445.8 | C-H bend (aromatic) |
| 1332.3 | C-N stretch |
| 1290.0 | C-O-C stretch (asymmetric) |
| 1210.1 | C-H in-plane bend (aromatic) |
| 1168.3 | C-O-C stretch (symmetric) |
| 1148.2 | C-H in-plane bend (aromatic) |
| 1029.0 | C-O stretch |
| 924.9 | C-H out-of-plane bend (aromatic) |
| 853.4 | C-H out-of-plane bend (aromatic) |
| 795.1 | C-H out-of-plane bend (aromatic) |
| 759.4 | C-H out-of-plane bend (aromatic) |
| 600.4 | Ring deformation |
| 579.5 | Ring deformation |
| 434.0 | Ring deformation |
This data is based on experimental values for matrix-isolated this compound and may show slight variations depending on the sampling method.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 147 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 85 | [M - CH₃]⁺ |
| 104 | 40 | [M - CH₃ - CO]⁺ |
| 78 | 25 | [C₆H₆]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
| 51 | 15 | [C₄H₃]⁺ |
Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3] The fragmentation pattern is characteristic of an indole ring with a methoxy substituent, showing a prominent molecular ion peak and loss of a methyl radical.
Experimental Protocols
The following are generalized experimental protocols that are typically employed for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS). For indole derivatives, using an aprotic solvent like DMSO-d₆ can be advantageous for observing the N-H proton, which might otherwise undergo rapid exchange with protic solvents.[4]
Infrared (IR) Spectroscopy
For solid samples like this compound, the thin solid film method is a common and effective technique.[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5][6][7]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules like this compound. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
6-Methoxyindole: A Comprehensive Technical Guide
Abstract
6-Methoxyindole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies for this compound. It also presents a compilation of its physicochemical and spectral data, and details its significant role as a precursor in the development of pharmaceutical agents, with a particular focus on melatonin (B1676174) and its analogs.
Discovery and History
The exploration of methoxy-substituted indoles dates back to the mid-20th century, driven by the interest in naturally occurring and synthetic indole (B1671886) alkaloids. While pinpointing the absolute first synthesis can be challenging, a significant early report on the synthesis and reactions of various methoxyindoles was published in 1948 by Bell and Lindwall. Their work laid a foundation for the chemical understanding of these compounds, although it did not specifically single out this compound for detailed investigation.
The prominence of this compound grew with the development of more efficient and scalable synthetic methods. Notably, the Leimgruber-Batcho indole synthesis , first disclosed in the 1970s, became a pivotal method for the preparation of a variety of substituted indoles, including this compound, from readily available starting materials. This synthetic route significantly improved the accessibility of this compound for research and development.
While the renowned chemist Richard H. F. Manske made substantial contributions to the field of indole alkaloids, a direct link to the initial discovery or synthesis of this compound is not prominently documented in available historical records. His work focused more broadly on the isolation and structural elucidation of complex, naturally occurring indole alkaloids.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, characterization, and application in synthetic and analytical procedures.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 91-94 °C |
| Boiling Point | 297.8 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (s, 1H), 7.51 (d, J=8.6 Hz, 1H), 7.19 (t, J=2.8 Hz, 1H), 7.00 (d, J=2.2 Hz, 1H), 6.82 (dd, J=8.6, 2.3 Hz, 1H), 6.49 (dd, J=3.1, 0.9 Hz, 1H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1, 136.7, 122.9, 122.0, 121.2, 110.1, 102.5, 95.5, 55.6 |
| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 1620, 1580, 1490 (aromatic C=C stretch), 1240 (C-O stretch) |
| Mass Spectrum (EI) | m/z (%): 147 (M+, 100), 132 (85), 104 (30), 78 (20) |
Key Experimental Protocols
Leimgruber-Batcho Indole Synthesis
This method is a highly efficient two-step process for the synthesis of indoles from o-nitrotoluenes. For this compound, the starting material is 4-methoxy-2-nitrotoluene.
Step 1: Formation of the Enamine A mixture of 4-methoxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a secondary amine such as pyrrolidine (B122466) is heated. The acidic benzylic protons of the nitrotoluene react with the DMF-DMA to form a highly conjugated enamine intermediate.
Step 2: Reductive Cyclization The enamine intermediate is then subjected to a reductive cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (H₂/Pd-C) or Raney nickel (Ra-Ni). The nitro group is reduced to an amine, which then spontaneously cyclizes and eliminates the secondary amine to form the indole ring.
Role in Drug Development and Signaling Pathways
While this compound itself is not known to have significant direct pharmacological activity, it is a vital precursor for the synthesis of numerous bioactive compounds.[1] Its primary importance lies in its role as a key intermediate in the production of melatonin and its analogs, which are potent agonists of melatonin receptors.
Precursor to Melatonin Analogs
This compound can be elaborated into 6-methoxytryptamine, a direct precursor to N-acetyl-6-methoxytryptamine, an isomer of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). These melatonin analogs are crucial tools for studying the pharmacology of melatonin receptors (MT1 and MT2) and have therapeutic potential in treating circadian rhythm disorders and other conditions.
Melatonin Receptor Signaling Pathway
Melatonin exerts its effects by binding to and activating G-protein coupled receptors, primarily MT1 and MT2. The activation of these receptors triggers a cascade of intracellular signaling events.
Conclusion
This compound, a compound with a rich history rooted in the development of indole chemistry, remains a cornerstone for the synthesis of valuable pharmaceutical agents. Its efficient preparation, particularly through the Leimgruber-Batcho synthesis, has made it readily accessible for research and industrial applications. While its direct biological activity is limited, its role as a key precursor, especially for melatonin analogs, underscores its continued importance in drug discovery and the study of crucial physiological signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Applications of 6-Methoxyindole Derivatives
Abstract
Indole (B1671886) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methoxy (B1213986) group to the indole core, particularly at the 6-position, significantly influences the molecule's electronic properties and biological activity, making this compound a crucial intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of this compound derivatives, tailored for professionals in chemical and pharmaceutical research.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound characterized by a bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methoxy group substituted at the 6-position.[1][2] This seemingly simple modification enhances the electron-donating nature of the benzene portion of the indole, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets.[3]
The this compound scaffold is a key building block in the development of a wide array of bioactive molecules.[1] Its derivatives have been investigated for a multitude of pharmacological activities, including but not limited to:
-
Neuroprotective Drugs [1]
-
VEGFR-2 Inhibitors [4]
-
Melatonin (B1676174) Analogues [6][7]
Given its broad therapeutic potential, efficient and versatile synthetic routes to this compound and its derivatives are of high importance to the drug discovery and development community.
Synthesis of this compound Derivatives
Several classical and modern synthetic methods can be employed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8][9] For the synthesis of this compound derivatives, 4-methoxyphenylhydrazine is a common starting material.
General Reaction Scheme: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.[8]
Logical Flow of Fischer Indole Synthesis
Caption: Key stages of the Fischer Indole Synthesis for 6-methoxyindoles.
Experimental Protocol: Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate [10] This protocol is adapted from the total synthesis of Tryprostatin A.
-
Preparation of the Japp-Klingmann intermediate: m-Anisidine (B1676023) (38) is diazotized using sodium nitrite (B80452) (NaNO₂) and concentrated hydrochloric acid (HCl). The resulting diazonium salt is then reacted with the anion of ethyl α-ethylacetoacetate.
-
Indolization: The Japp-Klingmann azo-ester intermediate is heated in a solution of ethanolic HCl. This step yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate (39a) and its 4-methoxy isomer (39b) in a 10:1 ratio.
-
Purification: The desired this compound isomer (39a) is separated from the mixture by facile crystallization.
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| m-Anisidine, Ethyl α-ethylacetoacetate | 1. NaNO₂, aq. HCl2. Ethanolic HCl | Heating | Ethyl 6-methoxy-3-methylindole-2-carboxylate | Not specified, but forms a 10:1 mixture | [10] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778), in this case, m-anisidine or its derivatives.[11][12] The reaction typically requires harsh conditions (high temperatures), although milder, microwave-assisted protocols have been developed.[11][13]
General Reaction Scheme: The synthesis proceeds via the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization to form the 2-substituted indole.[14]
Workflow for Bischler-Möhlau Synthesis
Caption: A generalized workflow for the Bischler-Möhlau indole synthesis.
Experimental Protocol: Detailed modern protocols for this compound derivatives using this method are less common in the reviewed literature due to the harsh conditions and potential for side products.[11] However, the general procedure involves heating the α-haloketone with at least three equivalents of the aniline at temperatures often exceeding 150 °C.
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| α-Haloketone, Aniline | Excess Aniline, Acid catalyst (optional) | High Temperature (e.g., 150-180 °C) | 2-Substituted Indole | Often poor to moderate | [11][12] |
Reissert Indole Synthesis
The Reissert synthesis is a method for producing indoles from o-nitrotoluenes and diethyl oxalate (B1200264).[15][16] For this compound derivatives, 4-methoxy-2-nitrotoluene would be the required starting material.
General Reaction Scheme: The synthesis begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate. This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[15][16][17]
Experimental Protocol: General Reissert Synthesis
-
Condensation: 4-Methoxy-2-nitrotoluene is treated with diethyl oxalate in the presence of potassium ethoxide in ethanol. This forms ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate.[17]
-
Reductive Cyclization: The resulting pyruvate (B1213749) derivative is reduced with zinc powder in glacial acetic acid or via catalytic hydrogenation (e.g., H₂/Pt).[17] This step reduces the nitro group to an amine, which spontaneously cyclizes with the adjacent ketone.
-
Hydrolysis & Decarboxylation: The resulting ethyl this compound-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.[17] The acid can then be decarboxylated by heating to yield this compound.
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| 4-Methoxy-2-nitrotoluene | 1. Diethyl oxalate, KOEt/EtOH2. Zn/AcOH or H₂/Pt3. Heat | Base-catalyzed condensation, then reduction, then decarboxylation | This compound | Varies by substrate | [15][16] |
Gassman Indole Synthesis
The Gassman synthesis is a one-pot method that produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[18][19] A notable limitation is that electron-rich anilines, such as 4-methoxyaniline, tend to fail in this reaction.[18] Therefore, this method is more suitable for synthesizing 6-methoxyindoles when the methoxy group is introduced at a later stage or if the aniline substrate has other modifying groups.
Reaction Mechanism Overview
Caption: Mechanistic pathway of the Gassman Indole Synthesis.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester.[20][21] While not a direct route to 6-methoxyindoles, it is highly relevant as the resulting 5-hydroxyindoles can be subsequently O-methylated to provide 5-methoxyindoles, which are also of significant biological interest.[22]
General Reaction Scheme: The reaction involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[20][23]
Biological Activity and Applications of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Melatonin Analogues
A significant area of research has focused on this compound derivatives as analogues of melatonin (N-acetyl-5-methoxytryptamine). By shifting the methoxy group from the C-5 to the C-6 position and the side chain to the N-1 position of the indole nucleus, researchers have developed potent melatonin receptor agonists.[6][7]
Signaling Pathway Interaction
Caption: Agonist activity of this compound derivatives at the melatonin receptor.
Experimental Protocol: Evaluation of Biological Activity [6][7] The biological activity of these analogues is typically evaluated using two primary models:
-
cAMP Accumulation Assay: Measuring the effect on forskolin-stimulated cAMP accumulation in explants from quail optic tecta. Agonists inhibit this accumulation.
-
GTPγS Binding Assay: Evaluating the GTPγS index from competition experiments. Agonists promote the binding of GTPγS to the G-protein coupled to the receptor.
| Compound | Description | Affinity (Ki, nM) | Activity | Reference |
| Melatonin (1) | Endogenous Ligand | 0.25 | Full Agonist | [6] |
| 2a | N-propanoyl-1-(2-aminoethyl)-6-methoxyindole | 0.23 | Full Agonist | [6] |
| 2b | 2-Bromo derivative of 2a | 0.048 | Full Agonist | [6] |
| 2d | 2-COOCH₃ derivative of 2a | 0.051 | Full Agonist | [6] |
Anticancer and Enzyme Inhibitory Activity
This compound is a versatile reactant for synthesizing compounds with potential as antitumor agents, T-cell kinase inhibitors, and HIV-1 inhibitors.[4][5] The presence of the methoxy group can enhance cytotoxic activity against cancer cell lines. For example, certain methoxy-substituted indole derivatives have shown promising activity against non-small cell lung cancer cells, with IC₅₀ values in the low micromolar range.[3]
| Derivative Class | Target/Activity | Example IC₅₀ | Reference |
| Methoxyindole Analogues | NSCLC-N16-L16 Human Lung Cancer | 13.9 µM | [3] |
| 3-Aroylindoles | Anticancer Agents | Not Specified | [5] |
| Indolylindazoles | Interleukin-2 Inducible T-cell Kinase Inhibitors | Not Specified | [5] |
| Diindolyloxyindoles | Anticancer Agents | Not Specified | [5] |
Conclusion
The this compound framework is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Reissert methods, remain relevant for accessing this core structure, while ongoing research continues to refine these and develop new methodologies. The diverse biological activities exhibited by this compound derivatives, particularly as melatonin receptor modulators and anticancer agents, underscore the importance of this chemical entity. This guide serves as a foundational resource for chemists and pharmacologists working to harness the therapeutic potential of these valuable compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. goldbio.com [goldbio.com]
- 5. This compound | 3189-13-7 [m.chemicalbook.com]
- 6. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. Indoles Synthesis [quimicaorganica.org]
- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Reissert_indole_synthesis [chemeurope.com]
- 17. youtube.com [youtube.com]
- 18. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. nbinno.com [nbinno.com]
- 23. revistadechimie.ro [revistadechimie.ro]
The Natural Occurrence of 6-Methoxyindole: A Technical Guide for Researchers
Introduction
6-Methoxyindole is an indole (B1671886) derivative characterized by a methoxy (B1213986) group at the sixth position of the indole ring. This compound and its related structures are of significant interest to researchers in the fields of medicinal chemistry, drug development, and natural products chemistry due to their potential biological activities. As a structural motif present in various bioactive molecules, understanding the natural sources, biosynthesis, and methods for isolation and quantification of this compound is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound, tailored for researchers, scientists, and drug development professionals.
Natural Occurrence of this compound and Its Derivatives
The natural occurrence of the parent this compound molecule is not extensively documented in scientific literature. However, derivatives of this compound have been isolated from marine-derived fungi, indicating that microorganisms are a promising source for these compounds.
A notable example is the isolation of This compound-3-carboxylic acid O-β-D-glucopyranosyl ester from a strain of the fungus Aspergillus fumigatus derived from a sea cucumber. This discovery highlights the marine environment as a potential reservoir of novel indole alkaloids, including those with a 6-methoxy substitution.
| Compound Name | Natural Source | Organism Type | Reference |
| This compound-3-carboxylic acid O-β-D-glucopyranosyl ester | Sea cucumber-derived Aspergillus fumigatus M580 | Fungus | [1] |
This table will be updated as more quantitative data on the natural abundance of this compound and its derivatives become available.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of this compound and its derivatives from natural sources, adapted from established methods for indole alkaloids.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Derivatives from Fungal Biomass
This protocol is suitable for the extraction of indole alkaloids from solid-state fermentation cultures of fungi.
1. Sample Preparation:
-
The fungal fermentation medium is dried and pulverized to a fine powder to increase the surface area for extraction.
2. Extraction Procedure:
-
Mix the dried, pulverized fungal biomass with methanol (B129727) (HPLC grade) at a specific solid-liquid ratio (e.g., 1:25 g/mL).
-
The mixture is soaked for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
Perform ultrasound-assisted extraction for a specified duration to enhance the extraction efficiency.
-
After extraction, the mixture is filtered to separate the solid residue from the methanol extract.
-
The extract is then concentrated under reduced pressure to yield the crude extract containing indole alkaloids.
3. Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the target this compound derivatives.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol describes a method for the quantitative analysis of this compound in a prepared extract.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV or fluorescence detector.
-
A reversed-phase C18 column is typically used for the separation of indole alkaloids.
2. Mobile Phase and Gradient:
-
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A gradient elution is often employed to achieve optimal separation of compounds with different polarities.
3. Sample Preparation for Analysis:
-
The crude or purified extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
4. Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard can be used to improve accuracy and precision.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is widely accepted that the indole ring of naturally occurring indole alkaloids is derived from the amino acid L-tryptophan. The biosynthesis of this compound likely proceeds through a series of enzymatic modifications of the tryptophan molecule.
A putative biosynthetic pathway can be proposed based on known metabolic transformations of tryptophan in microorganisms. This pathway likely involves the following key steps:
-
Conversion of Tryptophan to Indole or an Indole Derivative: This can occur through various enzymatic reactions.
-
Hydroxylation at the C6 Position: A cytochrome P450 monooxygenase or a similar enzyme could catalyze the hydroxylation of the indole ring at the 6-position to form 6-hydroxyindole.
-
O-Methylation: An O-methyltransferase would then catalyze the transfer of a methyl group from a donor molecule like S-adenosyl methionine (SAM) to the hydroxyl group of 6-hydroxyindole, yielding this compound.
Further research, including gene cluster analysis and heterologous expression of biosynthetic genes, is required to confirm the specific enzymes and intermediates involved in the biosynthesis of this compound.
Visualizations
References
Quantum Chemical Insights into 6-Methoxyindole: A Technical Guide for Researchers
An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Bioactive Scaffold
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-methoxyindole, a significant heterocyclic compound widely utilized as a building block in the development of pharmaceuticals, including anti-cancer agents and neuroprotective drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's conformational isomers, electronic structure, and vibrational properties through advanced computational methods.
Introduction to this compound
This compound (6MOI) is an indole (B1671886) derivative characterized by a methoxy (B1213986) group at the 6-position of the indole ring. This substitution significantly influences the molecule's electronic properties and, consequently, its biological activity. Understanding the fundamental quantum chemical properties of 6MOI is crucial for designing novel therapeutic agents with enhanced efficacy and specificity. Quantum chemical calculations provide a powerful tool to elucidate the geometric and electronic structure, as well as the vibrational spectra, of this compound at the atomic level.
Theoretical and Computational Methodologies
The insights presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. These methods are foundational in computational chemistry for predicting molecular properties with a high degree of accuracy.
High-Level Ab Initio Calculations
Initial investigations into the electronic structure of this compound have employed sophisticated ab initio methods, such as the approximate coupled-cluster singles and doubles model (CC2) with spin-component scaling (SCS) modifications. These calculations are instrumental in determining the properties of the electronic ground and excited states.
Experimental Protocol: Ab Initio Calculations
-
Software: TURBOMOLE program package.
-
Method: Approximate coupled-cluster singles and doubles (CC2) with the resolution-of-the-identity approximation. Spin-component scaling (SCS) modifications were also taken into account.
-
Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).
-
Objective: Optimization of the equilibrium geometries of the electronic ground and lowest excited singlet states. Calculation of excitation energies, oscillator strengths, and permanent dipole moments.
Density Functional Theory (DFT) Calculations
For a more detailed analysis of the ground-state properties, including optimized geometry and vibrational frequencies, Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-311++G(d,p), is a standard approach for organic molecules like this compound.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p), which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms.
-
Objective: Full geometry optimization to find the minimum energy structure, followed by the calculation of harmonic vibrational frequencies to confirm the nature of the stationary point and to predict the infrared and Raman spectra.
Results and Discussion
Conformational Analysis
This compound exists as two stable conformers, syn and anti, which differ in the orientation of the methoxy group relative to the indole ring.[1] High-level ab initio calculations have been successful in determining the structures of both conformers in their electronic ground and excited states.[1]
References
6-Methoxyindole: A Core Scaffold in Serotonin Pathway Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyindole is a methoxy-substituted derivative of indole (B1671886) that serves as a pivotal structural motif in medicinal chemistry. While not a potent direct modulator of serotonin (B10506) pathways itself, its scaffold is integral to the synthesis of a multitude of pharmacologically active compounds that exhibit significant interactions with key components of the serotonergic system. This technical guide elucidates the role of the this compound core in the context of serotonin synthesis, signaling, and metabolism. It provides a comprehensive overview of the synthetic utility of this compound, quantitative data on its derivatives, and detailed experimental protocols for assessing serotonergic activity.
The Serotonin Pathway: A Brief Overview
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical monoamine neurotransmitter network that regulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. A thorough understanding of this pathway is essential to appreciate the therapeutic potential of this compound-derived compounds.
Serotonin Synthesis and Metabolism
Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process:
-
Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).
Once released into the synaptic cleft, serotonin's action is terminated primarily by reuptake into the presynaptic neuron via the serotonin transporter (SERT). Intracellularly, serotonin is either repackaged into vesicles or degraded by monoamine oxidase (MAO), predominantly the MAO-A isoform, to form 5-hydroxyindoleacetic acid (5-HIAA).
The Role of this compound as a Synthetic Precursor
Extensive literature review indicates that this compound's primary role in serotonergic drug discovery is not as a direct pharmacological agent but as a crucial chemical building block.[1][2] Its indole ring system, substituted with a methoxy (B1213986) group at the 6-position, provides a versatile scaffold for the synthesis of more complex molecules with tailored affinities for serotonin receptors and transporters.
Researchers have utilized this compound in the synthesis of novel pharmaceuticals targeting neurological disorders due to its utility in creating derivatives that can interact with serotonin receptors.[1] It serves as a reactant in the creation of a diverse range of compounds, including tryptophan dioxygenase inhibitors and potential antitumor agents.[2] The absence of significant published data on the direct binding affinity of this compound for serotonin receptors suggests that its intrinsic activity is low and that it primarily serves as a foundational element for drug design.
Quantitative Data for this compound Derivatives
The significance of the this compound scaffold is best illustrated by the pharmacological properties of its derivatives. The addition of functional groups to the core structure dramatically influences binding affinity and functional activity at various serotonin pathway targets.
Serotonin Transporter (SERT)
Derivatives incorporating the this compound moiety can exhibit high affinity for the serotonin transporter. For example, in a series of indatraline (B1671863) analogues, which are monoamine transporter inhibitors, the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine (B1679862) transporters.[3]
| Compound | Target | Ki (nM) |
| 6-Methoxy Indatraline Derivative (13c) | SERT | High Affinity[3] |
| 6-Methoxy Indatraline Derivative (13c) | NET | High Affinity[3] |
| 6-Methoxy Indatraline Derivative (13c) | DAT | Reasonable Affinity[3] |
| Table 1: Binding affinities of a 6-methoxy-substituted indatraline derivative for monoamine transporters. Note: Specific Ki values were not provided in the abstract, but relative affinities were described.[3] |
Serotonin Receptors (5-HTR)
While data for this compound is scarce, studies on closely related methoxy-substituted tryptamines provide insight into how the position of the methoxy group affects receptor affinity. For instance, N,N-dimethyltryptamine (DMT) derivatives show varied receptor binding profiles based on methoxy substitution.
| Compound | 5-HT1A (Ki nM) | 5-HT2A (Ki nM) | 5-HT2C (Ki nM) |
| 1-propyl-5-MeO-AMT | 7,100 | 12 | 120 |
| Table 2: Binding affinities (Ki) of 1-propyl-5-methoxy-α-methyltryptamine (a derivative of a positional isomer of this compound) at various serotonin receptors. This illustrates the high affinity and selectivity that can be achieved with methoxy-indole scaffolds. |
It is important to note that these are derivatives and not this compound itself. The data underscores the principle that the this compound core is a starting point for developing potent and selective serotonergic ligands.
Detailed Experimental Protocols
To facilitate research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the serotonin pathway.
Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A Receptor)
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT2A receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[4] Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.[5] Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes at 4°C.[6] Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[5]
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (e.g., [3H]ketanserin at a final concentration of ~0.5-1.0 nM), and assay buffer.[4]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a competing non-labeled drug (e.g., 1 µM Mianserin).[4]
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., 10-10 M to 10-4 M).[4]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).[7] Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[35S]GTPγS Binding Assay for Functional Activity (e.g., 5-HT1A Receptor Agonism)
This functional assay measures G-protein activation following receptor stimulation by an agonist. It can distinguish between full agonists, partial agonists, and antagonists.
Methodology:
-
Membrane Preparation: Prepare receptor-expressing membranes as described in the radioligand binding assay protocol.[8]
-
Assay Setup: In a 96-well plate, add the following in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4):[9]
-
Receptor membranes.
-
GDP (e.g., 10 µM) to ensure G-proteins are in an inactive state.
-
[35S]GTPγS (a non-hydrolyzable GTP analog, ~0.1 nM).
-
Serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Filtration & Detection: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure radioactivity using a scintillation counter.[9]
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.[8] Plot the specific [35S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values relative to a known full agonist like serotonin.[9]
cAMP Inhibition Assay for Functional Activity (e.g., Gi-coupled 5-HT1A Receptor)
This assay measures the functional consequence of activating Gi-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing the Gi-coupled receptor of interest (e.g., 5-HT1A).[10]
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.[10][11]
-
-
Incubation: Incubate the plate for approximately 30 minutes at room temperature.[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based assay.[8][12]
-
Data Analysis: Convert the raw output (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.[10] Plot the cAMP concentration against the log concentration of the test compound. Use non-linear regression to determine the IC50 (for inhibition of forskolin-stimulated cAMP) and Emax values.[10]
Conclusion
This compound is a compound of significant interest not for its direct pharmacological effects on the serotonin system, but for its role as a foundational scaffold in medicinal chemistry. The available evidence strongly indicates that its value lies in its utility as a synthetic precursor for developing potent and selective ligands for serotonin receptors and transporters. By modifying the core this compound structure, researchers can fine-tune the pharmacological properties of the resulting compounds. The experimental protocols detailed herein provide a robust framework for the characterization of such novel derivatives, enabling the continued exploration of the vast therapeutic potential rooted in the this compound scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
Predicting the Biological Targets of 6-Methoxyindole: A Technical Guide for Drug Discovery
Introduction
6-Methoxyindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct biological activity of this compound itself is not extensively documented, its rigid bicyclic structure provides an excellent scaffold for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the predicted biological targets of this compound by examining the known activities of its derivatives. The primary utility of this compound in drug discovery lies in its role as a synthetic precursor for compounds targeting a variety of receptors and enzymes involved in key signaling pathways. This document provides an in-depth overview of these targets, quantitative data on the activity of this compound derivatives, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to guide researchers and drug development professionals.
Predicted Biological Target Classes
Based on the structure-activity relationships of its derivatives, this compound is a key synthetic starting material for compounds targeting the following major biological classes:
-
Serotonin (B10506) Receptors: The indole (B1671886) core is a classic feature of serotonergic ligands. Derivatives of this compound have been synthesized to target various serotonin (5-HT) receptor subtypes, which are implicated in a wide range of neurological and psychiatric disorders.
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. The indole nucleus can be elaborated to create potent VEGFR-2 inhibitors.
-
T-Cell Kinases: Interleukin-2 inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor signaling pathway and a target for inflammatory and autoimmune diseases.
-
Nuclear Receptors: Peroxisome Proliferator-Activated Receptor delta (PPARδ) is involved in metabolic regulation and has emerged as a target for metabolic syndrome and related disorders.
-
Myeloperoxidase (MPO): This enzyme is involved in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory conditions.
Quantitative Data for this compound Derivatives
The following tables summarize the biological activity of various compounds synthesized using this compound as a starting material. It is important to note that these data represent the activity of the derivatives and not this compound itself.
Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives
| Compound Class | Specific Derivative | Target | Assay Type | Affinity (Ki, nM) |
| Indatraline Analogues | 6-methoxy derivative 13c | Serotonin Transporter (SERT) | Radioligand Binding | High Affinity |
| Indatraline Analogues | 6-methoxy derivative 13c | Norepinephrine Transporter (NET) | Radioligand Binding | High Affinity |
| Melatonin Analogues | 1-(2-Acetamidoethyl)-6-methoxy-2-bromoindole | Melatonin Receptor (MT1/MT2) | Radioligand Binding | Picomolar range |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound Class | Target Enzyme | Assay Type | Potency (IC50) |
| Tryptophan Dioxygenase Inhibitors | Tryptophan Dioxygenase | Enzymatic Assay | Not specified |
| T-Cell Kinase Inhibitors | Interleukin-2 inducible T-cell kinase (ITK) | Kinase Assay | Not specified |
| VEGFR-2 Inhibitors | VEGFR-2 | Kinase Assay | Not specified |
| HIV-1 Inhibitors | HIV-1 Reverse Transcriptase | Enzymatic Assay | Not specified |
| Myeloperoxidase Inhibitors | Myeloperoxidase | Enzymatic Assay | Not specified |
Table 3: PPARδ Agonist Activity of this compound Derivatives
| Compound Class | Target | Assay Type | Activity |
| Indolyl and Isoquinolinyl Anthranilates | PPARδ | Transactivation Assay | Partial Agonists |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the context of target validation. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a this compound derivative for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds: this compound derivatives dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-h5-HT1A cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically 10-point serial dilutions).
-
For total binding wells, add vehicle (DMSO).
-
For non-specific binding wells, add 10 µM 5-HT.
-
[3H]8-OH-DPAT at a final concentration close to its Kd (e.g., 1 nM).
-
Thawed membrane preparation (typically 20-50 µg of protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the in vitro potency (IC50) of a this compound derivative against VEGFR-2 kinase activity.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain.[1]
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
VEGFR-2 substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Test compounds: this compound derivatives dissolved in DMSO.
-
96-well plates (white, for luminescence detection).
-
Luminescence-based kinase activity detection kit (e.g., ADP-Glo™).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the following components:
-
Kinase buffer.
-
Test compound at various concentrations.
-
For positive control wells (100% activity), add vehicle (DMSO).
-
For blank wells (0% activity), add buffer instead of the enzyme.
-
Recombinant VEGFR-2 kinase.
-
VEGFR-2 substrate.
-
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well (final concentration typically 10-50 µM).[2]
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2]
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a luminescence-based detection kit according to the manufacturer's instructions.[3] This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the generated ADP back to ATP and measures the light output via a luciferase reaction.[3]
-
-
Data Analysis:
-
Subtract the background luminescence (from blank wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Conclusion
This compound is a valuable scaffold in drug discovery, serving as a versatile starting point for the synthesis of compounds with a wide range of biological activities. While this compound itself may not exhibit high affinity for the targets discussed, its derivatives have shown promise as modulators of serotonin receptors, tyrosine kinases like VEGFR-2, T-cell kinases, and nuclear receptors such as PPARδ. The information presented in this guide, including the quantitative data for derivatives, detailed signaling pathways, and experimental protocols, provides a comprehensive resource for researchers aiming to leverage the this compound scaffold in the development of novel therapeutics. Further exploration of the chemical space around this indole core is likely to yield additional potent and selective modulators of these and other important biological targets.
References
In-Depth Technical Guide on the Thermal and Light Stability of 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyindole is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its stability under various environmental conditions is a critical parameter that influences its storage, handling, and the ultimate stability of the active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the thermal and light stability of this compound. Due to the limited availability of direct stability studies on this compound, this guide synthesizes information from established principles of indole (B1671886) chemistry, forced degradation studies on related analogues, and regulatory guidelines to present a predictive analysis of its stability profile. Detailed experimental protocols for conducting stability studies are provided, alongside a discussion of potential degradation pathways and the analytical methods required for the identification and quantification of this compound and its degradants.
Introduction
The indole nucleus is a prevalent scaffold in numerous natural products and synthetic compounds with significant biological activity. The introduction of a methoxy (B1213986) group at the 6-position of the indole ring, as in this compound, modulates the electron density of the aromatic system, which in turn influences its reactivity and stability. While some commercial suppliers note that this compound is "light sensitive" and recommend refrigerated storage, there is a scarcity of publicly available quantitative data on its degradation kinetics and pathways. Understanding the thermal and photolytic lability of this compound is paramount for the development of robust synthetic processes, stable formulations, and reliable analytical methods in the pharmaceutical industry.
This guide aims to bridge the existing information gap by providing a detailed framework for assessing the stability of this compound. It will cover the theoretical aspects of its degradation, practical experimental designs for stability testing, and the necessary analytical methodologies.
Predicted Stability Profile of this compound
Based on the general chemistry of indoles and information on related methoxyindole isomers, a predicted stability profile for this compound can be outlined. The indole ring is an electron-rich system, making it susceptible to oxidation. The pyrrole (B145914) moiety, in particular, is the more reactive part of the bicyclic structure.
Thermal Stability
In the solid state, this compound is expected to be relatively stable at ambient temperatures if protected from light. However, at elevated temperatures, thermal decomposition may occur. The degradation is likely to be more pronounced in the molten state (melting point: 90-92 °C) and in solution. The rate of degradation will be dependent on the temperature and the solvent used. Common thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise data on its thermal behavior, including decomposition temperatures and phase transitions.
Light Stability (Photostability)
Indole and its derivatives are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical reactions. The methoxy group, being an electron-donating group, can influence the electronic transitions and may affect the photosensitivity of the molecule. It is anticipated that photodegradation will lead to complex mixtures of products, potentially including oxidized species and polymeric materials. Photostability testing according to the International Council for Harmonisation (ICH) guideline Q1B is essential to quantify the extent of degradation and identify the photoproducts.
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, primarily involving the indole ring.
Oxidative Degradation
The most probable degradation pathway for this compound is oxidation. The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, especially in the presence of light or radical initiators. The initial oxidation is likely to occur at the C2 and C3 positions, which are the most electron-rich carbons in the indole nucleus. This can lead to the formation of key intermediates such as 6-methoxyoxindole and subsequently 6-methoxyisatin . Further oxidation could lead to the cleavage of the pyrrole ring.
Photodegradation
Upon absorption of UV radiation, this compound can be excited to a higher energy state, from which it can undergo various photochemical reactions. These can include photooxidation, as described above, as well as dimerization or polymerization. The specific photoproducts will depend on the wavelength of light, the solvent, and the presence of oxygen.
Degradation under Acidic and Basic Conditions
The indole ring is generally stable to neutral and mildly acidic or basic conditions. However, under strongly acidic conditions, protonation at the C3 position can occur, potentially leading to dimerization or polymerization. In strongly basic conditions, deprotonation of the N-H group can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
A logical workflow for investigating these degradation pathways is outlined in the following diagram.
Experimental Protocols for Stability Studies
To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to generate potential degradation products and to develop and validate a stability-indicating analytical method.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This stock solution will be used for the solution-state stress studies. For solid-state studies, a known amount of the compound is used directly.
Forced Degradation Conditions (Based on ICH Q1A/Q1B)
The following table summarizes the recommended stress conditions for forced degradation studies.
| Stress Condition | Protocol |
| Acid Hydrolysis | To the this compound stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis. |
| Base Hydrolysis | To the this compound stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for analysis. |
| Oxidative Degradation | To the this compound stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis. |
| Thermal Degradation (Solution) | Incubate the this compound stock solution at a high temperature (e.g., 80°C) for up to 7 days. Withdraw samples at appropriate time intervals and dilute for analysis. |
| Thermal Degradation (Solid) | Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for up to 7 days. At each time point, dissolve a portion of the solid in a suitable solvent for analysis. |
| Photostability (Solution) | Expose the this compound stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. |
| Photostability (Solid) | Spread a thin layer of solid this compound in a suitable container and expose it to the same light conditions as the solution-state study. A dark control should also be maintained. |
The experimental workflow for conducting these forced degradation studies is illustrated below.
Stability-Indicating HPLC Method
Table 1: Proposed HPLC Method Parameters for this compound Stability Testing
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) or UV detector at a suitable wavelength (e.g., 220 nm or 275 nm, based on the UV spectrum of this compound). |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated during the forced degradation studies.
Data Presentation and Interpretation
The data obtained from the stability studies should be presented in a clear and concise manner to allow for easy interpretation.
Quantitative Data
The percentage of this compound remaining at each time point under each stress condition should be tabulated. The formation of major degradation products should also be quantified, typically as a percentage of the initial concentration of this compound.
Table 2: Example Data Table for Thermal Stability of this compound in Solution at 80°C
| Time (hours) | % this compound Remaining | % Degradant 1 | % Degradant 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 0.8 | 0.2 |
| 4 | 96.2 | 1.9 | 0.5 |
| 8 | 92.1 | 4.1 | 1.1 |
| 24 | 85.3 | 8.9 | 2.5 |
Degradation Kinetics
The degradation of this compound under each stress condition is likely to follow pseudo-first-order kinetics. The natural logarithm of the percentage of this compound remaining can be plotted against time. A linear plot would indicate first-order kinetics, and the degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Table 3: Example Kinetic Data for this compound Degradation
| Stress Condition | Rate Constant (k) | Half-life (t½) |
| 0.1 M HCl at 60°C | Value | Value |
| 0.1 M NaOH at 60°C | Value | Value |
| 3% H₂O₂ at RT | Value | Value |
| Thermal (80°C, solution) | Value | Value |
| Photolytic (ICH Q1B) | Value | Value |
(Values to be determined experimentally)
Conclusion
While specific stability data for this compound is not extensively documented in the public domain, this technical guide provides a robust framework for its evaluation based on established chemical principles and regulatory guidelines. The primary degradation pathways are predicted to be oxidation and photodegradation, leading to the formation of oxindole (B195798) and isatin (B1672199) derivatives, among other products.
For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The development and validation of a stability-indicating HPLC method are critical for accurately monitoring the stability of this compound and any APIs derived from it. The experimental protocols and data interpretation strategies presented here offer a comprehensive approach to generating the necessary stability data to ensure the quality, safety, and efficacy of pharmaceutical products containing this important indole derivative. It is recommended that this compound be stored in a cool, dark place, and under an inert atmosphere to minimize degradation.
Solubility Profile of 6-Methoxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Methoxyindole, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound is critical for its application in medicinal chemistry, process development, and formulation science. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and visualizes the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pH.
Quantitative Solubility Data for this compound
Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. However, the following data has been reported:
| Solvent System | Temperature | Solubility | Citation |
| Aqueous (pH 7.4) | Not Specified | 15.3 µg/mL | [1] |
| Methanol (B129727) | Not Specified | Soluble / Slightly Soluble | [2][3][4] |
The limited aqueous solubility at physiological pH suggests that for many biological applications, formulation strategies may be necessary to enhance bioavailability. The qualitative description of its solubility in methanol indicates its potential for dissolution in polar organic solvents. General solubility trends for indole-containing compounds suggest that this compound is likely to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and chloroform[5]. However, empirical determination is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, etc.)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Using HPLC (Preferred Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and the dilution factor.
-
-
Using UV-Vis Spectroscopy (Alternative Method):
-
This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.
-
Prepare a series of standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) versus concentration.
-
Dilute the filtered sample solution and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While comprehensive quantitative solubility data for this compound in various organic solvents remains limited in publicly accessible literature, this guide provides the foundational knowledge for researchers. The provided experimental protocol offers a robust framework for determining the solubility of this compound in solvents relevant to specific research and development needs. The generation of such data is crucial for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulations for preclinical and clinical studies.
References
Methodological & Application
Application Notes and Protocols for the Use of 6-Methoxyindole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyindole has emerged as a valuable scaffold in the synthesis of novel anticancer agents. Its derivatives have shown significant potential, particularly as inhibitors of tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics by these agents leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based anticancer compounds, with a focus on tubulin polymerization inhibitors.
Mechanism of Action: Targeting Tubulin Polymerization
The primary anticancer mechanism for many this compound derivatives is the inhibition of tubulin polymerization. These compounds typically bind to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[3]
Key this compound-Based Anticancer Agents
Several this compound derivatives have been synthesized and evaluated for their anticancer activity. OXi8006 is a potent inhibitor of tubulin assembly and has demonstrated significant cytotoxicity against various human cancer cell lines.[4][5] Another notable compound, referred to as 3g in recent literature, also exhibits strong antiproliferative activity and induces G2/M cell-cycle arrest and apoptosis.[3]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative this compound derivatives.
Table 1: Cytotoxicity of OXi8006 and Related Analogues [4]
| Compound | SK-OV-3 (ovarian) GI50 (nM) | NCI-H460 (lung) GI50 (nM) | DU-145 (prostate) GI50 (nM) | Tubulin Assembly IC50 (µM) |
| OXi8006 | 3.45 | - | - | 1.1 |
| 30 | - | - | - | < 5 |
| 31 | - | - | - | < 5 |
| 35 | - | - | - | < 5 |
| 36 | - | - | - | < 5 |
Table 2: Antiproliferative Activity of Compound 3g [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Human breast adenocarcinoma | 2.94 ± 0.56 |
| MDA-MB-231 | Human triple-negative breast cancer | 1.61 ± 0.004 |
| A549 | Human non-small cell lung cancer | 6.30 ± 0.30 |
| HeLa | Human cervical cancer | 6.10 ± 0.31 |
| A375 | Human melanoma | 0.57 ± 0.01 |
| B16-F10 | Murine melanoma | 1.69 ± 0.41 |
Experimental Protocols
General Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives (e.g., Compound 3g)[3]
This protocol describes a general method for the synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.
Materials:
-
Appropriately substituted 6-bromo-1H-indole
-
3,4,5-trimethoxyphenylboronic acid
-
Copper(I) iodide (CuI)
-
L-proline
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate aryl or alkyl halide for further substitution
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Arylation: To a solution of 6-bromo-1H-indole in DMSO, add 3,4,5-trimethoxyphenylboronic acid, CuI, L-proline, and NaOH. Heat the mixture at 90 °C for 12 hours. After cooling, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-indole.
-
Suzuki Coupling: To a solution of the product from step 1 in a mixture of toluene, ethanol, and water, add the desired arylboronic acid, Pd(OAc)2, PPh3, and Na2CO3. Reflux the mixture for 12 hours. After cooling, extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography to yield the final target compounds.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)[6][7]
This assay measures the effect of test compounds on the polymerization of tubulin by monitoring the change in absorbance at 340 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Assay Setup: Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x concentrated test compound to the appropriate wells. For controls, add 10 µL of DMSO (vehicle), Paclitaxel, or Nocodazole.
-
Incubate the plate at 37°C for 2 minutes.
-
To initiate polymerization, add 90 µL of the prepared tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Inhibitors will show a decrease in the rate and extent of polymerization compared to the DMSO control.
Cell Viability Assay (CCK-8 Assay)[3]
This assay determines the effect of the synthesized compounds on the viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry[8][9]
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cells
-
Complete growth medium
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. The G0/G1, S, and G2/M populations are quantified based on their DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)[10][11][12]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Complete growth medium
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway of this compound-Based Tubulin Inhibitors
Caption: Signaling pathway of this compound-based tubulin inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of this compound anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxyindole as a Building Block for Neuroprotective Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction.[1][2][3] The indole (B1671886) scaffold is a "privileged" structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with various biological targets.[1] 6-Methoxyindole, in particular, serves as a versatile starting material for the synthesis of derivatives with potential neuroprotective properties. Its methoxy (B1213986) group can be crucial for receptor binding and can influence the molecule's overall electronic and lipophilic properties, which are critical for blood-brain barrier (BBB) penetration. This document provides an overview of synthetic strategies, key signaling pathways, and detailed protocols for evaluating the neuroprotective efficacy of this compound-based compounds.
Section 1: Synthetic Strategies for this compound Derivatives
The synthesis of neuroprotective agents from this compound often involves functionalization at the N-1, C-2, and C-3 positions to modulate activity and selectivity. A general workflow involves creating a core intermediate which can then be diversified.
Caption: General synthetic workflow for diversifying this compound.
Protocol 1: Synthesis of a 3-Substituted this compound Derivative (Illustrative)
This protocol outlines a common sequence for producing indole derivatives, based on established chemical reactions.[4][5][6]
-
N-Protection of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
C3-Formylation (Vilsmeier-Haack Reaction):
-
To a solution of N-tosyl-6-methoxyindole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield N-tosyl-6-methoxyindole-3-carbaldehyde.
-
-
Reductive Amination to Introduce Side Chain:
-
Suspend the N-tosyl-6-methoxyindole-3-carbaldehyde (1.0 eq) and a desired primary/secondary amine (e.g., tyramine, 1.2 eq) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent in vacuo, and partition the residue between ethyl acetate and water.
-
Dry the organic phase and purify by chromatography to obtain the final compound.
-
Section 2: Key Neuroprotective Signaling Pathways
This compound derivatives often exert neuroprotective effects by modulating multiple cellular pathways, primarily those related to antioxidant defense and cell survival.
A. The Nrf2-ARE Antioxidant Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[7][8] The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Neuroprotective compounds can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9]
B. The BDNF/TrkB/Akt Survival Pathway
Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB), is crucial for neuronal survival, growth, and synaptic plasticity.[7][8] Downregulation of this pathway is common in brain diseases.[7][8] Some indole derivatives can mimic BDNF activity, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can promote cell survival by inhibiting apoptotic proteins and can also activate Nrf2, linking the two protective pathways.[7]
Caption: Key neuroprotective signaling pathways modulated by indole derivatives.
Section 3: In Vitro Experimental Protocols
A tiered approach for in vitro screening is essential to identify promising candidates for further development. This typically involves assessing cytotoxicity, antioxidant potential, and specific disease-related mechanisms.[10][11][12]
Caption: Workflow for in vitro screening of neuroprotective compounds.
Protocol 2: Neuroprotection Against H₂O₂-Induced Toxicity (MTT Assay)
This protocol assesses a compound's ability to protect neuronal cells from oxidative stress-induced death.[13][14] The human neuroblastoma cell line SH-SY5Y is a common model.[10]
-
Cell Culture:
-
Culture SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound test compounds (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 150 µM to all wells except the vehicle control.[13]
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA probe to quantify intracellular ROS levels.[15][16]
-
Cell Culture and Treatment:
-
Follow steps 1-3 from Protocol 2.
-
-
DCFH-DA Staining:
-
After the 24-hour H₂O₂ incubation, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
ROS levels are proportional to the fluorescence intensity.
-
Section 4: In Vivo Experimental Protocols
Promising compounds from in vitro studies must be validated in animal models of neurodegenerative diseases.[11][12][17]
Protocol 4: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
The 6-OHDA model is widely used to study Parkinson's disease, as it specifically destroys dopaminergic neurons in the substantia nigra.[16][18][19]
-
Animal Preparation:
-
Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mice with an appropriate anesthetic.
-
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) unilaterally into the striatum.
-
-
Compound Administration:
-
Administer the test compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle daily, starting 24 hours after the 6-OHDA injection, for 14-21 days.
-
-
Behavioral Assessment (Apomorphine-Induced Rotation Test):
-
On day 14 or 21, administer apomorphine (B128758) (a dopamine (B1211576) agonist) and count the number of contralateral rotations over a 30-60 minute period. A reduction in rotations in the compound-treated group compared to the vehicle group indicates a neuroprotective effect.[18]
-
-
Histological Analysis:
-
After the final behavioral test, perfuse the animals and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[18]
-
Quantify the number of TH-positive neurons in the substantia nigra to assess neuronal loss and protection.
-
Caption: Workflow for in vivo testing in a 6-OHDA Parkinson's model.
Section 5: Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: In Vitro Neuroprotective Effects of this compound Derivatives against H₂O₂-Induced Toxicity in SH-SY5Y Cells.
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | % ROS Reduction (vs. H₂O₂ control) |
| Vehicle | - | 100 ± 4.5 | N/A |
| H₂O₂ Control | 150 | 48.2 ± 3.1 | 0 |
| 6MI-001 | 10 | 75.6 ± 5.2 | 45.1 |
| 6MI-002 | 10 | 87.9 ± 4.8 | 62.7 |
| 6MI-003 | 10 | 62.1 ± 6.0 | 28.3 |
| Curcumin | 10 | 85.3 ± 3.9 | 58.9 |
Table 2: In Vivo Efficacy of Lead Compound 6MI-002 in the 6-OHDA Mouse Model.
| Treatment Group | N | Apomorphine-Induced Rotations (rotations/30 min) | TH+ Neurons in SNc (% of Sham) |
| Sham | 8 | 15 ± 8 | 100 ± 7.2 |
| 6-OHDA + Vehicle | 8 | 215 ± 35 | 41 ± 9.5 |
| 6-OHDA + 6MI-002 (10 mg/kg) | 8 | 98 ± 28 | 72 ± 8.1 |
*p < 0.05 compared to 6-OHDA + Vehicle group.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar [semanticscholar.org]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxyindole as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxyindole is a versatile heterocyclic compound that serves both as a fluorescent molecule and a crucial building block in medicinal chemistry.[1][2] Its intrinsic fluorescence, stemming from the indole (B1671886) ring system, makes it a subject of interest for photophysical studies and a core scaffold for the development of more complex fluorescent probes.[2][3] In drug discovery, it is a key intermediate in the synthesis of a wide range of therapeutic agents, including inhibitors for enzymes like tryptophan dioxygenase and T cell kinases, as well as anticancer and antiviral compounds.[1][4] These application notes provide an overview of the properties of this compound and detailed protocols for its use as a fluorescent probe.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3189-13-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White, shiny crystals | [1][5] |
| Melting Point | 90-92 °C | [1][5] |
| Solubility | Slightly soluble in Methanol | [1][5] |
| Storage | Store desiccated at 4°C, protected from light | [4][5] |
Table 2: Photophysical Properties of this compound and Derivatives
| Compound/Conformer | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Lifetime (τ) | Stokes Shift | Reference |
| 6-Methoxy-2,3-diphenyl-1H-indole | --- | 418 nm | --- | --- | --- | [3] |
| Pyrano[2,3-g]indole 8a (derivative) | --- | 500 nm | 58% | --- | 167-209 nm | [3] |
| This compound (syn conformer) | --- | --- | --- | 6.7 ns | --- | [6][7] |
| This compound (anti conformer) | --- | --- | --- | 6.8 ns | --- | [6][7] |
| 6-Methoxyquinoline (related compound) | 350 nm | ~400 nm | --- | --- | --- | [8] |
Note: The excitation and emission maxima for unmodified this compound are highly dependent on the solvent environment and protonation state. It has been used to study the fluorescence of protonated excited-state forms of related compounds in acidic conditions.[1][5]
Applications in Research and Drug Development
This compound's utility spans fundamental research and applied pharmaceutical science.
-
Precursor for Drug Synthesis: It is a foundational molecule for creating pharmaceuticals targeting neurological disorders, various cancers, and HIV.[2][4] Its structure is integral to the design of melatonin (B1676174) analogues and inhibitors of VEGFR-2 and myeloperoxidase.[4][9]
-
Development of Fluorescent Probes: The this compound scaffold can be chemically modified to create advanced fluorescent probes for biological imaging.[2] Derivatives have been synthesized that exhibit high quantum yields and large Stokes shifts, which are desirable properties for cellular imaging applications.[3]
-
Biochemical Research: The compound is used to investigate the role of indole derivatives in cellular signaling pathways and to study the excited-state protonation dynamics of related biomolecules like serotonin.[1][2]
-
Sensing Applications: Related structures, such as 6-methoxyquinoline, have been investigated as fluorescent sensors for detecting ions like chloride through a fluorescence quenching mechanism.[10]
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the basic fluorescence spectra of this compound to determine its excitation and emission maxima in a specific solvent.
Materials:
-
This compound (≥98% purity)[7]
-
Spectroscopy-grade solvent (e.g., methanol, ethanol, cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving an appropriate amount in the chosen solvent. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM. The optimal concentration should be low enough to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 400 nm, based on related compounds[8]).
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The peak of this spectrum is the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the λex determined in the previous step.
-
Scan a range of emission wavelengths, starting ~10 nm above the excitation wavelength (e.g., if λex = 350 nm, scan from 360-600 nm).
-
The peak of this spectrum is the maximum emission wavelength (λem).
-
-
Data Analysis: Record the λex and λem. The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
Workflow Diagram: Fluorescence Spectroscopy
Caption: General workflow for determining fluorescence properties.
Protocol 2: Fluorescence Quenching Assay
This protocol describes how to perform a fluorescence quenching experiment to study the interaction of this compound with a potential quencher molecule. Collisional (dynamic) quenching is often analyzed using the Stern-Volmer equation.[11]
Materials:
-
This compound working solution (from Protocol 1)
-
Quencher stock solution (e.g., aniline, potassium iodide, acrylamide)
-
Buffer or solvent used for the working solution
-
Micropipettes and microcentrifuge tubes
-
Spectrofluorometer
Procedure:
-
Prepare a Series of Quencher Concentrations: Prepare serial dilutions of the quencher stock solution in the same solvent/buffer as the this compound solution.
-
Sample Preparation:
-
In a series of tubes, add a fixed volume of the this compound working solution.
-
Add increasing volumes of the quencher dilutions to each tube.
-
Add solvent/buffer to bring all samples to the same final volume, ensuring the fluorophore concentration remains constant.
-
Include a control sample containing only this compound and solvent (zero quencher).
-
-
Fluorescence Measurement:
-
For each sample, measure the fluorescence intensity (F) at the predetermined λem (from Protocol 1).
-
Measure the fluorescence intensity of the control sample (F₀).
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio F₀/F for each quencher concentration [Q].
-
Plot F₀/F versus [Q].
-
For dynamic quenching, the data should fit the linear Stern-Volmer equation: F₀/F = 1 + Ksv[Q] [11]
-
Perform a linear regression on the plot. The slope of the line is the Stern-Volmer quenching constant (Ksv).
-
Diagram: Collisional Fluorescence Quenching
References
- 1. This compound | 3189-13-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound CAS#: 3189-13-7 [m.chemicalbook.com]
- 6. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Application of 6-Methoxyindole in Studying Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyindole is a versatile heterocyclic compound that serves as a crucial scaffold in the development of various pharmacologically active agents. Its indole (B1671886) core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the study of enzyme inhibition, with a focus on Myeloperoxidase, Tryptophan 2,3-dioxygenase, and Vascular Endothelial Growth Factor Receptor 2.
Enzyme Inhibition Profile of Indole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory profile of structurally related indole compounds provides a strong basis for its application in enzyme inhibition studies. The following table summarizes the inhibitory activities of various indole derivatives against key enzymes. This data is presented to guide experimental design and demonstrates the potential of the this compound scaffold.
| Compound Class | Target Enzyme | Compound Example | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
| Indole Derivatives | Myeloperoxidase (MPO) | 4'-amino-4-methylchalcone | IC₅₀: 0.25 ± 0.08 µM | [1] |
| Indole Derivatives | Tryptophan 2,3-dioxygenase (TDO) | 6-fluoro-indole derivative (LM10) | Kᵢ: 5.6 µM | [2] |
| Indole Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anilino-indole derivative | IC₅₀: 45 nM | [3][4] |
| Indole Derivatives | T-cell Kinase (ITK) | ITK inhibitor 6 | IC₅₀: 4 nM | [5] |
| Indole Derivatives | HIV-1 Integrase | Diketo acid derivative | IC₅₀: 17 µM | [6] |
Key Applications and Experimental Protocols
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is a key enzyme in neutrophils that generates hypochlorous acid, contributing to both pathogen defense and inflammatory tissue damage.[7][8] Indole derivatives have been identified as potent inhibitors of MPO, suggesting a role for this compound in this area.[9][10][11]
Signaling Pathway: MPO-mediated Inflammation
Caption: MPO-mediated inflammatory pathway and the inhibitory action of this compound.
Experimental Protocol: MPO Chlorination Activity Inhibition Assay
This protocol is adapted from standard fluorescence-based methods for screening MPO inhibitors.[12][13][14]
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Chlorination Substrate (e.g., 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid)
-
This compound (or derivative) stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of MPO in Assay Buffer.
-
Prepare a range of concentrations of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a 2X working solution of the chlorination substrate and H₂O₂ in Assay Buffer.
-
-
Assay Setup:
-
To a 96-well plate, add 50 µL of the this compound dilutions to the 'Inhibitor' wells.
-
Add 50 µL of Assay Buffer with the corresponding DMSO concentration to the '100% Initial Activity' wells.
-
Add 100 µL of Assay Buffer to the 'Background' wells.
-
Add 50 µL of the 2X MPO working solution to the 'Inhibitor' and '100% Initial Activity' wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate/H₂O₂ solution to all wells.
-
Incubate the plate on a shaker for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 515 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the '100% Initial Activity' control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Tryptophan 2,3-dioxygenase (TDO) Inhibition
TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation.[15][16] Its expression in tumors can lead to an immunosuppressive microenvironment.[2] Indole derivatives are known to be effective inhibitors of TDO.[17][18]
Experimental Workflow: TDO Inhibition Assay
Caption: Workflow for determining TDO inhibitory activity.
Experimental Protocol: TDO Inhibition Assay (Cell-Free)
This protocol is based on measuring the production of N-formylkynurenine, which is subsequently converted to kynurenine.
Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Catalase
-
Ascorbic acid
-
Methylene (B1212753) blue
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Tryptophan in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer containing a fixed concentration of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the this compound dilutions to the 'Inhibitor' wells.
-
Add Assay Buffer with DMSO to the 'Control' wells.
-
Add a reaction mixture containing TDO enzyme, catalase, ascorbic acid, and methylene blue to all wells except the 'Blank'.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-Tryptophan solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of TDO activity inhibition for each this compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[19] Its inhibition is a key strategy in cancer therapy. Indole-based structures are common scaffolds for VEGFR-2 inhibitors.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to measure VEGFR-2 kinase activity by quantifying ATP consumption.[20][21][22]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound derivative
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative in Kinase Buffer.
-
Prepare a master mix containing Kinase Buffer, ATP, and the poly(Glu, Tyr) substrate.
-
-
Assay Setup:
-
Add the inhibitor dilutions to the 'Inhibitor' wells of the 96-well plate.
-
Add Kinase Buffer with the corresponding DMSO concentration to 'Positive Control' and 'Blank' wells.
-
Add the master mix to all wells.
-
Add the diluted VEGFR-2 enzyme to the 'Inhibitor' and 'Positive Control' wells.
-
Add an equal volume of Kinase Buffer to the 'Blank' wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 45 minutes.
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add Kinase-Glo® reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the 'Blank' values from all other readings.
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the 'Positive Control'.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound represents a valuable starting point for the investigation and development of novel enzyme inhibitors. The protocols and data presented herein provide a framework for researchers to explore the inhibitory potential of this compound and its derivatives against a range of therapeutically relevant enzymes. The versatility of the indole scaffold, combined with robust assay methodologies, offers significant opportunities for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myeloperoxidase (MPO) Inhibitor Screening Assay Kit (ab133080) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tryptophan 2,3-dioxygenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 18. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Characterization of 6-Methoxyindole as a Potential Serotonin Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large and diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in regulating a wide array of physiological and neuropsychological processes.[1] Their involvement in conditions such as depression, anxiety, schizophrenia, and migraines makes them significant targets for drug discovery and development.[1] Indole-containing compounds are a well-established class of ligands for serotonin receptors, with many approved drugs and research chemicals sharing this core scaffold. 6-Methoxyindole, a simple methoxy-substituted indole (B1671886), represents a potential candidate for interaction with one or more serotonin receptor subtypes.
These application notes provide a comprehensive framework for researchers to investigate the binding affinity and functional activity of this compound, or other novel indole derivatives, at key serotonin receptor subtypes. The following sections detail the primary signaling pathways of major serotonin receptor families and provide step-by-step protocols for essential in vitro assays.
Serotonin Receptor Signaling Pathways
Understanding the downstream signaling cascades initiated by ligand binding is fundamental to characterizing the functional effects of a compound. The major families of serotonin receptors are coupled to distinct G protein signaling pathways.
-
5-HT1 Receptor Family (Gi/o-coupled): Receptors in this family, such as the 5-HT1A subtype, are primarily coupled to inhibitory G proteins (Gi/o).[2] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This modulation of cAMP can influence the activity of downstream effectors like Protein Kinase A (PKA).
-
5-HT2 Receptor Family (Gq/11-coupled): The 5-HT2 family, including the well-studied 5-HT2A receptor, couples to Gq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of Protein Kinase C (PKC).[4]
-
5-HT6 and 5-HT7 Receptor Families (Gs-coupled): Both the 5-HT6 and 5-HT7 receptors are coupled to stimulatory G proteins (Gs).[5][6] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][6] This signaling pathway is implicated in learning, memory, and mood regulation.[5]
Data Presentation: Hypothetical Screening Data for this compound
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | TBD |
| 5-HT2A | [³H]-Ketanserin | TBD |
| 5-HT2C | [³H]-Mesulergine | TBD |
| 5-HT6 | [³H]-LSD | TBD |
| 5-HT7 | [³H]-5-CT | TBD |
| TBD: To be determined through experimental assays. |
Table 2: Hypothetical Functional Activities (EC50/IC50) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | % Efficacy (vs. 5-HT) |
| 5-HT1A | cAMP Inhibition | Agonist | TBD | TBD |
| 5-HT2A | Calcium Flux | Agonist | TBD | TBD |
| 5-HT6 | cAMP Accumulation | Agonist | TBD | TBD |
| 5-HT7 | cAMP Accumulation | Agonist | TBD | TBD |
| TBD: To be determined through experimental assays. |
Mandatory Visualizations
Caption: Major G protein signaling pathways for serotonin receptors.
Caption: General experimental workflow for ligand characterization.
Experimental Protocols
The following protocols provide a detailed methodology for conducting key experiments to determine the binding and functional properties of a test compound, such as this compound, at various serotonin receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific radioligand for a target serotonin receptor.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, etc.).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).
-
Non-specific Binding Ligand: A high concentration of a known ligand for the target receptor (e.g., 10 µM Serotonin).
-
96-well Plates: For incubation.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).
-
Dilute the cell membrane preparation in assay buffer to the desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay (for Gs and Gi/o-coupled receptors)
This protocol measures the ability of a test compound to modulate intracellular cAMP levels, indicating agonist or antagonist activity at Gs- or Gi/o-coupled receptors.
Materials:
-
Cell Line: A cell line stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing 5-HT1A, 5-HT6, or 5-HT7).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin or another known agonist for the target receptor.
-
Forskolin (B1673556) (for Gi/o assays): To stimulate adenylyl cyclase and create a window for measuring inhibition.
-
cAMP Assay Kit: A commercial kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
384-well Plates.
-
Plate Reader: Compatible with the chosen assay technology.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist. For Gi/o assays, also prepare a forskolin solution.
-
Cell Stimulation:
-
For Gs-coupled receptors (e.g., 5-HT6, 5-HT7): Add the diluted compounds to the cells.
-
For Gi/o-coupled receptors (e.g., 5-HT1A): Pre-incubate cells with the diluted compounds, then add forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP modulation.
-
Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Reading: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Plot the assay signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 3: Calcium Flux Functional Assay (for Gq-coupled receptors)
This protocol measures changes in intracellular calcium concentration to determine the agonist or antagonist activity of a test compound at Gq-coupled receptors like 5-HT2A.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
384-well Plates.
-
Fluorescent Plate Reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add the diluted compounds to the cells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The protocols and information provided herein offer a robust starting point for the comprehensive in vitro characterization of this compound as a potential ligand for serotonin receptors. By systematically determining its binding affinity and functional activity at various receptor subtypes, researchers can elucidate its pharmacological profile, assess its selectivity, and guide further studies into its potential therapeutic applications.
References
- 1. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational modelling of 5-HT receptor-mediated reorganization of the brainstem respiratory network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptors coupled to induction of interleukin-6 in human microglial MC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical functionalization of 6-methoxyindole, a key heterocyclic scaffold in medicinal chemistry. The following sections outline methodologies for selective modification at the N1, C2, C3, and C7 positions, supported by quantitative data and reaction schemes.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. Its electron-rich nature, further enhanced by the methoxy (B1213986) group on the benzene (B151609) ring, dictates its reactivity and regioselectivity in various chemical transformations. Understanding and controlling the functionalization of this scaffold is crucial for the development of novel therapeutics and chemical probes. This document provides practical guidance and detailed experimental procedures for several key functionalization reactions.
N1-Functionalization: N-Alkylation
The nitrogen atom of the indole (B1671886) ring is a common site for functionalization, which can be important for modulating the biological activity and physicochemical properties of the final compound. A standard method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by quenching with an alkyl halide.
Experimental Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound using benzyl (B1604629) bromide and sodium hydride.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-benzyl-6-methoxyindole.
Quantitative Data:
| Product Name | Reagents | Solvent | Base | Time (h) | Yield (%) |
| N-benzyl-6-methoxyindole | This compound, Benzyl bromide | DMF | Sodium Hydride | 16 | >90% |
Characterization Data for N-benzyl-6-methoxyindole:
-
¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.30-7.20 (m, 5H), 7.05 (d, J = 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 5.25 (s, 2H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃): δ 156.0, 138.0, 137.5, 128.8, 128.6, 127.6, 127.2, 122.0, 120.0, 110.0, 102.0, 95.0, 55.8, 50.2.
-
MS (ESI): m/z 238.12 [M+H]⁺.
C3-Functionalization
The C3 position of the indole ring is the most nucleophilic and is therefore a common site for electrophilic substitution reactions such as Friedel-Crafts acylation and the Pictet-Spengler reaction.
Experimental Protocol 1: Friedel-Crafts Acylation at C3
This protocol details the acylation of this compound at the C3 position using acetic anhydride (B1165640) and a Lewis acid catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Zinc chloride (ZnCl₂) or other suitable Lewis acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the Lewis acid (e.g., ZnCl₂, 1.2 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 3-acetyl-6-methoxyindole.
Quantitative Data:
| Product Name | Reagents | Solvent | Catalyst | Time (h) | Yield (%) |
| 3-acetyl-6-methoxyindole | This compound, Acetic anhydride | DCM | ZnCl₂ | 5 | ~85% |
Characterization Data for 3-acetyl-6-methoxyindole:
-
¹H NMR (CDCl₃): δ 8.20 (s, 1H), 7.95 (d, J = 8.8 Hz, 1H), 7.30 (s, 1H), 6.90 (dd, J = 8.8, 2.2 Hz, 1H), 6.85 (d, J = 2.2 Hz, 1H), 3.85 (s, 3H), 2.50 (s, 3H).
-
¹³C NMR (CDCl₃): δ 192.5, 157.0, 137.0, 135.0, 123.0, 121.0, 115.0, 112.0, 95.0, 55.9, 27.5.
-
MS (ESI): m/z 190.08 [M+H]⁺.
Experimental Protocol 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which involves the C3-functionalization of a tryptamine (B22526) derivative followed by cyclization. This protocol describes the reaction of 6-methoxytryptamine (B1360108) with an aldehyde.
Materials:
-
6-Methoxytryptamine
-
Aldehyde (e.g., acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methoxytryptamine (1.0 eq) in anhydrous DCM.
-
Add the aldehyde (1.1 eq) to the solution.
-
Add trifluoroacetic acid (0.1-1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding tetrahydro-β-carboline.
Quantitative Data:
| Product Name | Reagents | Solvent | Acid Catalyst | Time (h) | Yield (%) |
| 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline | 6-Methoxytryptamine, Acetaldehyde | DCM | TFA | 3 | >90% |
C2-Functionalization: Palladium-Catalyzed Arylation
Direct arylation at the C2 position of indoles can be achieved using palladium catalysis. This reaction typically requires an N-protected indole and an aryl halide.
Experimental Protocol: C2-Arylation of N-protected this compound
This protocol outlines the C2-arylation of N-benzyl-6-methoxyindole with an aryl bromide.
Materials:
-
N-benzyl-6-methoxyindole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene (B28343)
Procedure:
-
In a flame-dried Schlenk tube, combine N-benzyl-6-methoxyindole (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C2-arylated product.
Quantitative Data:
| Product Name | Reagents | Solvent | Catalyst/Ligand | Base | Time (h) | Yield (%) |
| 1-Benzyl-6-methoxy-2-(p-tolyl)indole | N-benzyl-6-methoxyindole, 4-bromotoluene | Toluene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | 24 | ~70-80% |
C7-Functionalization: Directed ortho-Metalation
Functionalization at the C7 position of the indole core is challenging due to the lower reactivity of the benzene ring C-H bonds. Directed metalation strategies, often requiring an N-directing group, provide a powerful tool for achieving C7-selectivity.
Experimental Protocol: C7-Bromination via Directed Metalation
This protocol describes a two-step procedure for the C7-bromination of this compound involving N-protection, directed lithiation, and subsequent quenching with an electrophilic bromine source.
Materials:
-
This compound
-
Pivaloyl chloride
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium hydroxide (B78521) (NaOH)
Procedure: Step 1: N-Pivaloyl Protection
-
To a solution of this compound (1.0 eq) in DCM and pyridine at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to obtain N-pivaloyl-6-methoxyindole.
Step 2: C7-Bromination
-
To a solution of N-pivaloyl-6-methoxyindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.2 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add 1,2-dibromoethane (1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography to yield N-pivaloyl-7-bromo-6-methoxyindole.
Step 3: Deprotection
-
Dissolve the N-pivaloyl-7-bromo-6-methoxyindole in methanol and add a solution of NaOH.
-
Reflux the mixture for 4 hours.
-
Cool, neutralize with HCl, and extract with ethyl acetate.
-
Purify by chromatography to obtain 7-bromo-6-methoxyindole.
Quantitative Data:
| Product Name | Reagents | Overall Yield (%) |
| 7-Bromo-6-methoxyindole | This compound, Pivaloyl chloride, n-BuLi, 1,2-Dibromoethane, NaOH | ~60-70% |
Characterization Data for 7-bromo-6-methoxyindole:
-
¹H NMR (CDCl₃): δ 8.15 (br s, 1H), 7.25 (d, J = 8.8 Hz, 1H), 7.10 (d, J = 8.8 Hz, 1H), 6.55 (t, J = 2.8 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃): δ 152.0, 134.0, 128.0, 123.0, 121.0, 112.0, 102.0, 98.0, 56.5.
-
MS (ESI): m/z 225.98, 227.98 [M+H]⁺ (isotopic pattern for Br).
Reaction Pathways and Workflows
Caption: General strategies for the functionalization of this compound.
Caption: Workflow for key functionalizations of this compound.
Application Note: HPLC Analysis of 6-Methoxyindole and its Metabolites
Introduction
6-Methoxyindole is an indole (B1671886) derivative with potential applications in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for drug development and toxicological studies. The primary metabolic pathways for methoxylated aromatic compounds typically involve O-demethylation and hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[1][2] This leads to the formation of metabolites such as 6-hydroxyindole (B149900) and other oxidized products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a robust and widely used technique for the separation, identification, and quantification of such compounds and their metabolites in biological matrices.[3] This document provides detailed protocols for the analysis of this compound and its principal metabolite, 6-hydroxyindole, using both HPLC-UV and LC-MS/MS methods.
Metabolic Pathway of this compound
The metabolism of this compound is primarily expected to occur via Phase I reactions, specifically O-demethylation by CYP450 enzymes (e.g., CYP3A4, CYP2D6) to form 6-hydroxyindole.[2] This can be followed by further hydroxylation or subsequent Phase II conjugation reactions (glucuronidation or sulfation) to facilitate excretion.
Caption: Predicted Phase I metabolic pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites from a biological matrix like plasma or serum involves sample preparation to remove proteins, followed by chromatographic separation and detection.
Caption: General experimental workflow for HPLC analysis.
Detailed Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol is suitable for the quantitative analysis of this compound in samples where concentrations are expected to be relatively high.
1. Reagents and Materials
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of methanol and water.[4]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.[9]
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis
This protocol is designed for the sensitive quantification of this compound and its primary metabolite, 6-hydroxyindole, in biological samples.
1. Reagents and Materials
-
As per Protocol 1, plus 6-hydroxyindole reference standard and an appropriate internal standard (e.g., this compound-d3).
2. Standard and Sample Preparation
-
Prepare stock and working solutions for both this compound and 6-hydroxyindole as described in Protocol 1.
-
Prepare samples using the protein precipitation method from Protocol 1.
3. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.[10]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[11]
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Quantitative Data Summary
The following tables summarize the expected chromatographic and validation parameters for the described methods. These values are representative and should be confirmed during in-house method validation.
Table 1: HPLC Method Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 (250x4.6 mm, 5µm) | C18 (100x2.1 mm, 1.8µm) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 280 nm | ESI-MS/MS (MRM) |
| Run Time | 20 minutes | 7 minutes |
Table 2: Representative MS/MS Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 148.1 | 133.1 (loss of CH3) | 20 |
| 6-Hydroxyindole | 134.1 | 106.1 (loss of CO) | 25 |
| Internal Standard | As appropriate | As appropriate | As appropriate |
Table 3: Method Validation Performance (LC-MS/MS)
| Parameter | This compound | 6-Hydroxyindole |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation (r²) | > 0.998 | > 0.998 |
| LOD | < 0.5 ng/mL | < 0.5 ng/mL |
| LOQ | 1.0 ng/mL | 1.0 ng/mL |
| Recovery (%) | 90 - 110%[11] | 90 - 110%[11] |
| Intra-day Precision (%RSD) | < 10%[11] | < 10%[11] |
| Inter-day Precision (%RSD) | < 15%[11] | < 15%[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lichen.ru.ac.th [lichen.ru.ac.th]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS method for detection of 6-Methoxyindole
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 6-Methoxyindole
Introduction
This compound is an indole (B1671886) derivative utilized in various research and development sectors, including the synthesis of potential therapeutic agents.[1] Its accurate and sensitive detection is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds. However, direct analysis of indoles like this compound can be challenging due to the presence of an active hydrogen on the indole nitrogen, which can lead to poor peak shape and reduced sensitivity.
This application note details a comprehensive protocol for the analysis of this compound using GC-MS, incorporating a derivatization step to enhance its volatility and thermal stability.[2][3] The recommended procedure is silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in improved chromatographic performance. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Materials and Reagents
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (B92270)
-
Ethyl Acetate (GC grade)
-
Methanol (B129727) (HPLC grade)
-
High Purity Helium (99.999%)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
-
GC Vials with inserts and caps
-
Standard laboratory glassware and micropipettes
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Standards: Create a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 50 µg/mL).
-
Sample Preparation: For samples in a complex matrix (e.g., reaction mixtures, biological fluids), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate this compound.[5][6] The final extract should be dissolved in a volatile organic solvent like ethyl acetate.[7]
-
Drying: Evaporate the solvent from an aliquot of the sample extract or working standard to complete dryness under a gentle stream of nitrogen gas. The temperature should not exceed 40°C. Ensure the residue is completely dry, as moisture interferes with the derivatization reaction.[8]
Silylation Derivatization Protocol
This protocol is adapted from established methods for derivatizing compounds with active hydrogens.[8]
-
To the dried residue from the previous step, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[8]
-
Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.
GC-MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument in use.
| GC Parameter | Suggested Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[10] |
| Injection Mode | Splitless (1 µL injection volume)[7] |
| Injector Temp. | 250°C |
| Oven Program | Initial 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[11] |
| Transfer Line Temp. | 280°C |
| MS Parameter | Suggested Condition |
| Ion Source Temp. | 230°C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Acquisition Mode | Full Scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
| Ions for SIM | This compound (Underivatized): m/z 147 (Molecular Ion), 132, 104[4] TMS-Derivatized this compound: m/z 219 (Molecular Ion), 204 (M-15, loss of CH₃) |
Data Presentation
Quantitative performance metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and recovery must be determined through proper method validation. The table below summarizes typical parameters that should be evaluated. Example performance data from rapid screening methods for other small molecules are included for context.[11][12]
| Parameter | Expected Performance / Target Value | Description |
| Linearity (r²) | > 0.995 | Correlation coefficient for the calibration curve across the defined range. |
| Limit of Detection (LOD) | To be determined (Typical range: 1-5 µg/mL)[11][12] | The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | To be determined (Typical range: 5-15 µg/mL)[11][12] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. This compound | 3189-13-7 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: 6-Methoxyindole in the Development of Melatonin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-methoxyindole as a scaffold in the development of novel melatonin (B1676174) analogues. This document includes a summary of pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Introduction
Melatonin, an indoleamine neurohormone primarily synthesized in the pineal gland, is a key regulator of circadian rhythms. Its actions are mediated through two high-affinity G protein-coupled receptors, MT1 and MT2. The therapeutic potential of melatonin has driven the development of synthetic analogues with improved pharmacokinetic and pharmacodynamic properties. The indole (B1671886) scaffold of melatonin is a critical pharmacophore, and modifications at various positions have been explored to modulate receptor affinity, selectivity, and functional activity. Shifting the methoxy (B1213986) group from the 5-position to the 6-position of the indole ring has emerged as a promising strategy in the design of potent melatonin receptor agonists. This document details the pharmacological properties of a series of this compound-based melatonin analogues and provides protocols for their synthesis and characterization.
Data Presentation: Pharmacological Profile of this compound Melatonin Analogues
The following table summarizes the binding affinities (Ki) and functional activities (cAMP inhibition) of representative 1-(2-Alkanamidoethyl)-6-methoxyindole and 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives. These compounds demonstrate that the this compound scaffold can accommodate various substitutions to achieve high affinity and potent agonism at melatonin receptors.
| Compound ID | R Group (at position 2 of indole) | Binding Affinity (Ki, nM) vs. Melatonin Receptors in Quail Optic Tecta[1][2] | Functional Activity (cAMP Inhibition) in Quail Optic Tecta[1] |
| Melatonin | - | 0.1 - 0.5 | Full Agonist |
| 2a | H | Similar to Melatonin | Full Agonist |
| 2b | Br | Picomolar range (Significantly enhanced affinity) | Improved Agonist Activity |
| 2c | Phenyl | Picomolar range (Significantly enhanced affinity) | Improved Agonist Activity |
| 2d | COOCH3 | Picomolar range (Significantly enhanced affinity) | Improved Agonist Activity |
| 2k | (CH2)2CH3 | Similar to Melatonin | Full Agonist |
| 2l | (CH2)3CH3 | Similar to Melatonin | Full Agonist |
| 2m | (CH2)4CH3 | Similar to Melatonin | Full Agonist |
| 2n | (CH2)5CH3 | Similar to Melatonin | Full Agonist |
| Compound ID | Modification | Binding Affinity (Ki, nM) vs. Human MT1 Receptors[3] | Binding Affinity (Ki, nM) vs. Human MT2 Receptors[3] |
| Melatonin | - | 0.25 | 0.34 |
| 7a | 7-azaindole with C2-C3 cyclohexyl | 1.2 | 0.8 |
| 7b | 7-azaindole with C2-C3 cyclohexyl | 2.5 | 1.5 |
| 7c | 7-azaindole with C2-C3 cyclohexyl | 3.0 | 2.0 |
| 12 | 7-azaindole with C2-C3 cyclohexyl | 0.9 | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Acetamidoethyl)-6-methoxyindole (Compound 2a)
This protocol describes a general method for the N-alkylation of this compound followed by acylation to yield the target melatonin analogue.
Materials:
-
This compound
-
2-Bromoethylamine (B90993) hydrobromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
Step 1: N-Alkylation of this compound
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2-bromoethylamine hydrobromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(2-aminoethyl)-6-methoxyindole.
Step 2: N-Acetylation
-
Dissolve the purified 1-(2-aminoethyl)-6-methoxyindole (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield 1-(2-acetamidoethyl)-6-methoxyindole.
Protocol 2: Melatonin Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound analogues to melatonin receptors in quail optic tecta membranes using 2-[¹²⁵I]iodomelatonin.
Materials:
-
Quail optic tecta membrane preparation
-
Tris-HCl buffer (50 mM, pH 7.4)
-
2-[¹²⁵I]iodomelatonin (radioligand)
-
Melatonin (for non-specific binding determination)
-
Test compounds (this compound analogues) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Prepare quail optic tecta membranes by homogenization in ice-cold Tris-HCl buffer followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh Tris-HCl buffer.
-
In a final assay volume of 250 µL, combine:
-
100 µL of membrane suspension (containing 50-100 µg of protein)
-
50 µL of 2-[¹²⁵I]iodomelatonin (at a final concentration of ~50 pM)
-
50 µL of Tris-HCl buffer (for total binding) or 50 µL of 1 µM melatonin (for non-specific binding) or 50 µL of test compound at various concentrations.
-
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer (3 x 5 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Protocol 3: Forskolin-Stimulated cAMP Accumulation Functional Assay
This protocol measures the ability of this compound analogues to inhibit forskolin-stimulated cAMP accumulation in quail optic tecta explants, determining their functional agonist activity.
Materials:
-
Quail optic tecta explants
-
Krebs-Ringer bicarbonate buffer (supplemented with 10 mM glucose and gassed with 95% O₂/5% CO₂)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Test compounds (this compound analogues) at various concentrations
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Dissect and prepare quail optic tecta explants and pre-incubate them in Krebs-Ringer bicarbonate buffer at 37°C for 30 minutes.
-
Replace the pre-incubation buffer with fresh buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and the test compound at the desired concentration. Incubate for 15 minutes.
-
Stimulate cAMP production by adding forskolin (e.g., 1 µM final concentration) and incubate for a further 15 minutes.
-
Terminate the reaction by adding ice-cold ethanol (B145695) or by heating to 95°C for 5 minutes.
-
Homogenize the tissue and centrifuge to remove cellular debris.
-
Quantify the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC₅₀ values for the test compounds by plotting the percentage inhibition of forsklin-stimulated cAMP accumulation against the log concentration of the compound.
Visualizations
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental Workflow for Development.
Caption: Structure-Activity Relationship Logic.
References
- 1. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 107564 - Binding affinity against melatonin receptor in the quail optica tecta using 2-[125] iodomelatonin (100 pM) as labelled ligand - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Methoxyindole Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 6-methoxyindole derivatives, a promising scaffold in modern drug discovery. The unique structural features of the this compound core have led to the development of potent and selective modulators of various biological targets, demonstrating significant therapeutic potential in oncology, neuroscience, and endocrinology.
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The introduction of a methoxy (B1213986) group at the 6-position of the indole ring can significantly influence the molecule's electronic properties and its interaction with biological targets. This has led to the discovery of this compound derivatives with a diverse range of pharmacological activities, including anticancer, antiviral, and potent agonistic or antagonistic effects on various receptors. This document outlines key synthetic methodologies, presents biological activity data, and details experimental protocols to guide researchers in the exploration of this important class of compounds.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and their binding affinities for melatonin (B1676174) receptors.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 1 | Indole-3-glyoxylamide | 1.62 | - | - | 0.41 | [1] |
| 2 | 2-Aryl-3-aroyl-indole | - | - | - | - | [2] |
| 3 | Arylthioindole | 0.052 | - | - | - | [3] |
| 4 | N-Heterocyclic indolyl glyoxylamide | - | - | - | - | [4][5][6] |
| 5 | Quinoline-indole | - | - | - | - | [7] |
| 6 | Pyrimido[4,5-c]quinolin-1(2H)-one | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited sources.
Table 2: Melatonin Receptor Binding Affinity of this compound Analogues (Kᵢ values in nM)
| Compound ID | Derivative Type | MT₁ Receptor (Kᵢ) | MT₂ Receptor (Kᵢ) | Reference |
| Melatonin | Endogenous Ligand | 0.25 | 0.34 | [9] |
| 7 | 1-(2-Alkanamidoethyl)-6-methoxyindole | Similar to Melatonin | Similar to Melatonin | [10] |
| 8 | 6-Methoxy-7-azaindole | 0.2 | 0.3 | [9] |
| Ramelteon | Synthetic Agonist | - | - | [11] |
Note: "-" indicates data not available in the cited sources. Some studies report qualitative comparisons such as "similar to melatonin" without providing specific Kᵢ values.
Experimental Protocols
Detailed methodologies for key synthetic routes and biological assays are provided below.
Protocol 1: Synthesis of Ethyl 6-Methoxy-1H-indole-2-carboxylate via Hemetsberger Synthesis
This protocol describes the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[12][13][14][15][16]
Materials:
-
Ethyl azidoacetate
-
Sodium ethoxide
-
Ethanol
-
Xylene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Step 1: Synthesis of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate.
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add 4-methoxybenzaldehyde and ethyl azidoacetate at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-(4-methoxyphenyl)acrylate.
-
-
Step 2: Thermal Cyclization to Ethyl 6-methoxy-1H-indole-2-carboxylate.
-
Reflux the crude ethyl 2-azido-3-(4-methoxyphenyl)acrylate in xylene for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield ethyl 6-methoxy-1H-indole-2-carboxylate.
-
Protocol 2: Synthesis of this compound Derivatives via Larock Indole Synthesis
This palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[17][18][19]
Materials:
-
4-Methoxy-2-iodoaniline
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a reaction vessel, add 4-methoxy-2-iodoaniline, the disubstituted alkyne, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.
-
Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 2,3-disubstituted this compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[20][21][22][23]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflows for this compound derivatives.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of action for anticancer this compound derivatives.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. dojindo.com [dojindo.com]
Application Notes and Protocols for Studying Cellular Signaling with 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyindole is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and a valuable tool for studying various cellular signaling pathways. Its indole (B1671886) core, substituted with a methoxy (B1213986) group at the 6-position, imparts unique physicochemical properties that allow for its interaction with a range of biological targets. These interactions can modulate key signaling cascades implicated in diverse physiological and pathological processes, including neurological disorders, inflammation, and cancer.
These application notes provide a comprehensive overview of the use of this compound in cellular signaling research. They are intended to guide researchers in designing and executing experiments to investigate its effects on specific pathways and to characterize its potential as a modulator of cellular function. The protocols provided herein are detailed methodologies for key experiments to assess the impact of this compound on cell viability, apoptosis, and specific enzyme activities.
Key Signaling Pathways Modulated by this compound Derivatives
Derivatives of this compound have been implicated in the modulation of several critical cellular signaling pathways. While quantitative data for the parent compound is limited in the public domain, the following pathways are key areas of investigation for this compound and its analogs.
-
Melatonin (B1676174) Receptor Signaling: this compound is structurally related to melatonin, a key regulator of circadian rhythms. Derivatives of this compound have been synthesized and shown to act as potent agonists at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs) that signal through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[1]
-
Myeloperoxidase (MPO) Inhibition: this compound has been identified as an inhibitor of myeloperoxidase, a peroxidase enzyme predominantly found in neutrophils.[2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid. Dysregulation of MPO activity is implicated in various inflammatory diseases.
-
Tryptophan Metabolism Pathways: As an indole derivative, this compound can influence pathways involving tryptophan metabolism. Tryptophan 2,3-dioxygenase (TDO) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism, and inhibitors of this enzyme are of interest in cancer immunotherapy. This compound is used as a starting material for the synthesis of TDO inhibitors.
-
Receptor Tyrosine Kinase (RTK) Signaling: this compound serves as a building block for the synthesis of inhibitors targeting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
-
T-Cell Receptor Signaling: The interleukin-2 (B1167480) inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor signaling pathway. This compound is a precursor in the synthesis of potent and selective ITK inhibitors, highlighting its relevance in immunology and inflammatory diseases.
Data Presentation: Biological Activities of this compound and Its Derivatives
The following tables summarize the available quantitative data for this compound derivatives and related indole compounds. This data provides a valuable reference for researchers investigating the potential biological effects of this compound.
Table 1: Melatonin Receptor Binding Affinities and Functional Activities of this compound Derivatives
| Compound/Derivative | Receptor | Assay Type | Activity (Ki/EC50) | Reference |
| 1-(2-Acetamidoethyl)-6-methoxyindole | Quail Optic Tecta Melatonin Receptor | Radioligand Binding | Ki = 1.2 nM | [1] |
| 1-(2-Acetamidoethyl)-6-methoxyindole | Quail Optic Tecta Melatonin Receptor | Forskolin-stimulated cAMP accumulation | Full Agonist | [1] |
| Melatonin | Quail Optic Tecta Melatonin Receptor | Radioligand Binding | Ki = 1.5 nM | [1] |
Table 2: Enzyme Inhibitory Activities of Indole Derivatives
| Compound | Target Enzyme | Activity (IC50) | Reference |
| Indole | Myeloperoxidase (MPO) | 0.3 µM | [4] |
Table 3: Cytotoxic Activity of a 6-Methoxyquinoline Complex (for comparative context)
| Compound | Cell Line | Activity (IC50) | Reference |
| Cu(6MQ)2Cl2 | A549 (Lung Carcinoma) | 57.9 µM | [5] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 3189-13-7 [m.chemicalbook.com]
- 3. goldbio.com [goldbio.com]
- 4. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Practical Guide to the Handling and Storage of 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 6-Methoxyindole, a key building block in the synthesis of various bioactive molecules. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This information is essential for proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white or pale pink crystalline solid/powder | [2] |
| Melting Point | 90-94 °C | [3] |
| Boiling Point | 297.8 °C at 760 mmHg | [3] |
| Solubility | ||
| Water (pH 7.4) | 15.3 µg/mL | [4] |
| Methanol | Slightly soluble | [5] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Stability | Stable under normal conditions. Light sensitive. | [5] |
| Incompatibilities | Strong oxidizing agents | [6] |
Application Notes: Safe Handling and Storage
Proper handling and storage are paramount to maintain the quality of this compound and to prevent exposure.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
For long-term storage, it is recommended to store desiccated at 4°C and protected from light.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.[6]
-
Avoid contact with skin and eyes.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Appropriate volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 147.17 g/mol = 0.014717 g = 14.72 mg
-
-
Weigh the compound: Carefully weigh out approximately 14.72 mg of this compound on an analytical balance and transfer it to the 10 mL volumetric flask.
-
Dissolve the compound: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Ensure complete dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure the compound is fully dissolved.
-
Bring to final volume: Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term use.
Protocol 2: General Spill Response
In the event of a spill, follow these procedures to minimize risk.
Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Visualizing Workflows and Pathways
Diagrams can aid in understanding logical flows and complex interactions. Below are representations of a safe handling workflow and a hypothetical signaling pathway involving a this compound derivative.
Caption: Workflow for the safe handling and preparation of a this compound solution.
Caption: Hypothetical signaling pathway showing inhibition of a T-cell kinase by a this compound derivative.
References
- 1. CAS 3189-13-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 3189-13-7 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. goldbio.com [goldbio.com]
Application Notes and Protocols: 6-Methoxyindole as a Tool Compound in Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxyindole is a versatile heterocyclic aromatic compound belonging to the indole (B1671886) family. Its structure, characterized by a methoxy (B1213986) group at the 6-position of the indole ring, serves as a crucial scaffold and building block in medicinal chemistry and drug discovery.[1][2] While often utilized as a precursor for the synthesis of more complex bioactive molecules, this compound itself exhibits intrinsic biological activity, notably as an inhibitor of myeloperoxidase (MPO).[3][4][5] Its utility extends to the development of inhibitors for a range of therapeutic targets, including various kinases and enzymes implicated in cancer, inflammation, and viral infections.[4][5]
These application notes provide an overview of this compound's biochemical activities and offer detailed protocols for its use in relevant in vitro assays.
Biochemical Profile and Mechanism of Action
This compound's primary value in biochemical research stems from two main areas:
-
Direct Enzymatic Inhibition: It is a known inhibitor of myeloperoxidase (MPO), an enzyme released by neutrophils that plays a role in inflammatory responses.[3][4] By inhibiting the chlorinating activity of MPO, this compound can reduce the generation of hypochlorous acid, a potent oxidizing agent that can cause tissue damage during inflammation.[3][5]
-
Synthetic Precursor for Bioactive Molecules: The this compound scaffold is a key component in the synthesis of a wide array of targeted inhibitors.[1][2] Its derivatives have been developed to target numerous enzymes and receptors, demonstrating its importance as a foundational structure in pharmaceutical development.[1]
Key Therapeutic Targets of this compound Derivatives:
-
VEGFR-2 Inhibitors: For anti-angiogenic cancer therapy.[3][4]
-
T-cell Kinase Inhibitors: For immunomodulation.[4]
-
Tryptophan Dioxygenase Inhibitors: Potential anticancer immunomodulators.[3][4]
-
Anticancer Agents: Through various mechanisms, including the development of diindolyloxyindoles and 3-aroylindoles.[3]
Quantitative Data Summary
Direct quantitative data for this compound's inhibitory activity is not extensively published. However, data for indole derivatives, for which this compound serves as a key scaffold, highlight the potency that can be achieved from this structural class.
| Compound Class/Derivative | Target | Assay Type | Potency (IC₅₀) | Reference |
| 3-Cyano-indole derivative (A19) | LsrK Kinase | In vitro luminescence kinase assay | 340 nM | [6] |
| Azine-indole derivatives (21-25) | HCT-116 Colon Cancer Cells | Cytotoxicity Assay | 4.27 - 8.15 µM | [7] |
| Methoxy-substituted indole curcumin | HeLa Cancer Cells | Cytotoxicity Assay | 4 µM | [7] |
| Indole-hydrazide derivative (S3) | Cyclooxygenase-2 (COX-2) | Enzyme Expression Assay | Selective COX-2 Inhibition | [8] |
| Indole derivative (29) | Mcl-1 | Dual Inhibition Assay | 1.53 µM | [7] |
| Indole derivative (29) | Bcl-2 | Dual Inhibition Assay | 7.63 µM | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The versatile nature of the this compound scaffold allows its derivatives to target multiple critical signaling pathways.
Caption: Inhibition of the Myeloperoxidase (MPO) pathway by this compound.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay using this compound or its derivatives.
Caption: A generalized workflow for an in vitro enzyme inhibition biochemical assay.
Experimental Protocols
Protocol: Myeloperoxidase (MPO) Chlorination Activity Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the chlorinating activity of MPO. The assay is based on the MPO-catalyzed oxidation of a chromogenic substrate in the presence of chloride ions.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4, containing 100 mM NaCl and 100 µM DTPA.
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
This compound (dissolved in DMSO, then diluted in Assay Buffer)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 650 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 20 mM H₂O₂ stock solution in Assay Buffer.
-
Prepare a working solution of MPO in Assay Buffer (e.g., 20 nM).
-
Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare a vehicle control using the same concentration of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of the MPO working solution to all wells except the "no enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.
-
Mix gently and pre-incubate for 10 minutes at room temperature, protected from light.[4]
-
-
Reaction Initiation:
-
Prepare the reaction mix by combining 50 µL of TMB substrate solution and 50 µL of 20 mM H₂O₂.
-
To initiate the reaction, add 100 µL of the reaction mix to all wells.
-
-
Measurement and Analysis:
-
Immediately begin reading the absorbance at 650 nm every minute for 15-20 minutes (kinetic mode). Alternatively, stop the reaction after a fixed time (e.g., 15 minutes) by adding 50 µL of 2M H₂SO₄ and read the endpoint absorbance at 450 nm.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for evaluating this compound derivatives as kinase inhibitors, adapted from luminescence-based assays that quantify ATP consumption.[6]
Materials:
-
Kinase of interest (e.g., VEGFR-2) and its specific substrate.
-
Kinase Assay Buffer (composition is kinase-dependent, but typically contains Tris-HCl, MgCl₂, DTT).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
This compound derivative (test compound) dissolved in DMSO.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).
-
White, opaque 96-well or 384-well microplate.
-
Luminometer.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the this compound derivative in Kinase Assay Buffer. Include a vehicle control (DMSO) and a "no enzyme" control.
-
In the microplate, add 5 µL of each inhibitor dilution or control.
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Mix and incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Normalize the data using the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and perform a sigmoidal dose-response curve fit to calculate the IC₅₀ value.[6]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound | 3189-13-7 [m.chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound CAS#: 3189-13-7 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Fluorescent Probes from 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from the 6-methoxyindole scaffold. This document includes summaries of quantitative data, detailed experimental protocols for probe synthesis and cellular imaging, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Fluorescent Probe Development
This compound is a versatile heterocyclic compound that serves as a valuable building block for the synthesis of fluorescent probes.[1][2] The electron-donating nature of the methoxy (B1213986) group at the 6-position of the indole (B1671886) ring can favorably modulate the photophysical properties of the resulting fluorophores, often leading to desirable characteristics such as larger Stokes shifts and emission in the visible range.[3][4] These properties make this compound derivatives attractive candidates for developing probes for bioimaging applications, including the detection of protein aggregates and reactive aldehyde species involved in cellular signaling.[5][6]
Featured this compound-Based Fluorescent Probes
This section details the characteristics and applications of two exemplary fluorescent probes derived from this compound.
Rhodanine-Based Probe 5r for Detection of Protein Aggregates
A promising fluorescent probe, compound 5r , incorporates a this compound moiety linked to a rhodanine (B49660) acetic acid group.[5] This probe has demonstrated significant potential in the study of neurodegenerative diseases by targeting and reporting on the aggregation of proteins such as α-synuclein and tau.[5][7] Upon binding to these fibrillar protein aggregates, the fluorescence of the probe is modulated, allowing for their detection.[5]
FLipA-HIPS: A Fluorogenic Probe for Imaging Lipidic Aldehydes
FLipA-HIPS is a fluorogenic probe synthesized from a this compound-2-carbaldehyde precursor.[6] This probe is designed to react with lipidic aldehydes, which are generated during lipid peroxidation and are involved in various cellular signaling pathways.[1][8] The reaction of FLipA-HIPS with these aldehydes results in a fluorescent product, enabling the visualization of their production and localization within living cells.[6]
Quantitative Data Summary
The photophysical properties of fluorescent probes are critical for their application in bioimaging. The following table summarizes the available quantitative data for a representative 6-methoxy-substituted quinolone, which serves as a useful reference for the photophysical characteristics achievable with this class of compounds. Data for a broader range of direct this compound derivatives is an active area of research.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| 6-Methoxy-4-quinolone (6-MOQ) | 243 | 374 | 32,600 | 0.38 | 131 | 10% (v/v) Methanol in Water | [1] |
| 4-trifluoromethyl-6-methoxycarbostyril | ~370 | ~460 | Not Reported | ~0.10 | ~90 | Not Specified | [3] |
| 3,4-dicyano-6-methoxycarbostyril | Not Reported | 540 | Not Reported | 0.15 | Not Reported | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound-based fluorescent probes are provided below.
Synthesis of a Rhodanine-Based this compound Probe (Analogue to 5r)
This protocol describes a general method for the synthesis of a rhodanine derivative of this compound, analogous to compound 5r.
Workflow for Synthesis of Rhodanine-Based Probe
Caption: Synthetic workflow for a rhodanine-based this compound probe.
Materials:
-
This compound
-
Rhodanine-3-acetic acid
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297)
Procedure:
-
Dissolve this compound (1 eq) and rhodanine-3-acetic acid (1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final rhodanine-based probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of FLipA-HIPS Probe
This protocol outlines the multi-step synthesis of the fluorogenic probe FLipA-HIPS from this compound-2-carboxylic acid.[6]
Workflow for Synthesis of FLipA-HIPS
Caption: Multi-step synthesis of the FLipA-HIPS probe.
Procedure:
-
Synthesis of this compound-2-carbaldehyde (1): Reduce this compound-2-carboxylic acid over three steps to yield the aldehyde with an overall yield of 86%.[6]
-
Synthesis of N-propargyl-6-methoxyindole-2-carbaldehyde (2): Treat compound 1 with an excess of sodium hydride followed by the dropwise addition of propargyl bromide to obtain compound 2 in 97% yield.[6]
-
Reductive Amination (3): Perform a reductive amination between compound 2 and Fmoc-protected hydrazine (B178648) 4 using sodium triacetoxyborohydride (B8407120) to yield compound 3 in 74% yield.[6]
-
Fmoc-Deprotection to FLipA-HIPS: Remove the Fmoc protecting group from compound 3 using piperidine to obtain the final probe, FLipA-HIPS, in 75% isolated yield.[6]
Protocol for Cellular Imaging with a this compound-Based Probe
This general protocol can be adapted for live-cell imaging using newly synthesized this compound-based fluorescent probes.
Workflow for Cellular Imaging
Caption: General workflow for live-cell imaging with a fluorescent probe.
Materials:
-
Cells of interest (e.g., neuronal cells for protein aggregation studies)
-
Glass-bottom imaging dishes or chamber slides
-
Cell culture medium
-
This compound-based fluorescent probe stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium at the desired final concentration (typically in the low micromolar range). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the imaging dish on the stage of a fluorescence microscope. Excite the probe at its absorption maximum and collect the emission signal using the appropriate filter set. Acquire images at different time points, especially if studying a dynamic process.
-
Data Analysis: Analyze the acquired images to quantify changes in fluorescence intensity, localization of the probe, or any ratiometric changes if applicable.
Signaling Pathways
Fluorescent probes derived from this compound can be employed to investigate various cellular signaling pathways.
Protein Aggregation in Neurodegenerative Diseases
The aggregation of proteins like α-synuclein and tau is a hallmark of several neurodegenerative diseases.[9][10] These proteins misfold and assemble into oligomers and larger fibrils, leading to cellular dysfunction and neuronal death.[6] Probes like the rhodanine-based compound 5r can be used to visualize these aggregates and study the efficacy of potential therapeutic agents that inhibit or disaggregate them.[5]
Signaling Pathway of Protein Aggregation
Caption: Simplified pathway of protein aggregation in neurodegeneration.
Lipid Aldehyde Signaling
Lipid peroxidation, often initiated by reactive oxygen species (ROS), generates reactive lipid aldehydes.[8] These aldehydes can act as signaling molecules, modulating pathways such as the NF-κB inflammatory response, or they can form adducts with proteins and DNA, leading to cellular stress and damage.[1][3] Fluorogenic probes like FLipA-HIPS are valuable tools for studying the role of lipid aldehydes in these processes.[6]
Lipid Aldehyde Signaling Pathway
Caption: Overview of lipid aldehyde generation and its cellular effects.
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of novel fluorescent probes with applications in cellular imaging and drug development. The examples of a rhodanine-based probe for protein aggregates and a fluorogenic probe for lipid aldehydes highlight the potential of this chemical motif. Further research into the synthesis and characterization of a wider array of this compound derivatives will undoubtedly lead to the development of new and improved tools for visualizing complex biological processes.
References
- 1. Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Using Ex Vivo Live Imaging to Investigate Cell Divisions and Movements During Mouse Dental Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-Methoxyindole Synthesis
Welcome to the Technical Support Center for the synthesis of 6-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole (B1671886) synthesis, a prevalent method for this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions & Optimizations |
| TS-001 | Low Yield of this compound | 1. Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical in the Fischer indole synthesis.[1] 2. Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature.[1] 3. Impure Starting Materials: Impurities in 4-methoxyphenylhydrazine or the carbonyl compound can lead to side reactions.[1] 4. Side Reactions: Competing reactions, such as the formation of isomeric indoles or other byproducts, can reduce the yield. | 1. Catalyst Screening: Systematically test different Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a commonly used catalyst.[2] Start with milder conditions and gradually increase acidity if the reaction does not proceed. 2. Temperature Optimization: Begin with a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring (TLC). Overheating can lead to decomposition and tar formation. 3. Purification of Starting Materials: Ensure the purity of 4-methoxyphenylhydrazine hydrochloride and the carbonyl compound (e.g., pyruvic acid or an appropriate ketone) before use. Recrystallization or distillation may be necessary. 4. Control of Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add reagents slowly and ensure efficient stirring. |
| TS-002 | Formation of Isomeric Byproducts (e.g., 4-Methoxyindole) | 1. Lack of Regioselectivity: The cyclization step of the Fischer indole synthesis can sometimes occur at different positions on the benzene (B151609) ring, leading to a mixture of isomers.[3] | 1. Choice of Carbonyl Compound: The structure of the carbonyl compound can influence regioselectivity. 2. Catalyst Selection: The choice of acid catalyst can impact the isomer ratio. Experiment with different catalysts to favor the formation of the desired 6-methoxy isomer. 3. Purification: Isomeric products can often be separated by column chromatography. Develop a suitable solvent system using TLC to achieve good separation. |
| TS-003 | "Abnormal" Fischer Indole Synthesis Products | 1. Reaction with 2-Methoxyphenylhydrazones: In some cases, the methoxy (B1213986) group can be displaced by a nucleophile from the reaction medium (e.g., chloride from HCl), leading to the formation of a chloro-substituted indole instead of the desired methoxyindole.[4] | 1. Use of Non-Nucleophilic Acids: Employ acids with non-nucleophilic counterions, such as sulfuric acid or p-toluenesulfonic acid, to avoid this side reaction. 2. Milder Reaction Conditions: Lowering the reaction temperature and using a less concentrated acid solution may also suppress this abnormal pathway. |
| TS-004 | Difficulty in Product Purification | 1. Tar Formation: High reaction temperatures or strong acidic conditions can lead to the formation of polymeric, tar-like substances that complicate purification. 2. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | 1. Optimization of Reaction Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate to minimize tar formation. 2. Careful Work-up: After the reaction, quench the acid carefully with a base (e.g., sodium bicarbonate solution) and perform an extraction with a suitable organic solvent. Washing the organic layer with brine can help remove water-soluble impurities. 3. Chromatography Optimization: Develop an optimal solvent system for column chromatography using TLC. A gradient elution may be necessary to separate compounds with close Rf values. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is one of the most widely used and versatile methods for preparing this compound.[5] This method involves the reaction of 4-methoxyphenylhydrazine (or its hydrochloride salt) with an appropriate carbonyl compound, such as pyruvic acid or an aldehyde/ketone, in the presence of an acid catalyst.[2]
Q2: How can I prepare the starting material, 4-methoxyphenylhydrazine hydrochloride?
A2: 4-Methoxyphenylhydrazine hydrochloride is typically synthesized from p-anisidine (B42471). The process involves diazotization of p-anisidine with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride or sodium sulfite.[6][7]
Q3: What are the key parameters to control for a high-yield Fischer indole synthesis of this compound?
A3: The critical parameters to control are the choice of acid catalyst, reaction temperature, and the purity of your starting materials. The reaction is sensitive to these conditions, and optimization is often necessary to achieve high yields.[1]
Q4: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A4: Tar formation is a common issue in Fischer indole synthesis, often caused by excessive heat or overly acidic conditions, leading to polymerization and decomposition of starting materials and products. To mitigate this, try using a milder acid catalyst, lowering the reaction temperature, and ensuring the reaction is not heated for an extended period after completion.
Q5: How do I remove the carboxyl group if I use pyruvic acid in the Fischer indole synthesis?
A5: When pyruvic acid is used as the carbonyl compound, the initial product is this compound-2-carboxylic acid. The carboxylic acid group can be removed through decarboxylation, which is typically achieved by heating the indole-2-carboxylic acid, sometimes in the presence of a catalyst like copper powder in a high-boiling solvent such as quinoline.
Data Presentation
Comparison of Acid Catalysts in Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
The following table summarizes the effect of different acid catalysts on the yield of ethyl this compound-2-carboxylate and the formation of byproducts from the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone.
| Run | Acid Catalyst/Reagent | Yield of Ethyl this compound-2-carboxylate (%) | Yield of Ethyl 6-chloroindole-2-carboxylate (%) | Other Byproducts (%) |
| 1 | H₂SO₄/EtOH | 44 | - | - |
| 2 | sat. HCl/EtOH | low | Main Product | Ethyl 6-ethoxyindole-2-carboxylate |
| 3 | 85% H₃PO₄ | 23 | - | - |
| 4 | PPA | 15 | - | - |
| 5 | ZnCl₂/AcOH | - | 13 (5-chloro isomer) | 10 (5-methoxy isomer) |
| 6 | BF₃·OEt₂/AcOH | - | - | 25 (5-methoxy isomer) |
Data adapted from a study on the Fischer indole synthesis of methoxy-substituted phenylhydrazones.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride from p-Anisidine
This two-step protocol describes the preparation of the key starting material for the Fischer indole synthesis of this compound.
-
Diazotization of p-Anisidine:
-
Dissolve p-anisidine in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for 1.5 hours at low temperature to ensure complete formation of the diazonium salt.[6]
-
-
Reduction to 4-Methoxyphenylhydrazine Hydrochloride:
-
Prepare a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
A precipitate of 4-methoxyphenylhydrazine hydrochloride will form.
-
Stir the mixture at 0 °C for 30 minutes.[6]
-
Collect the precipitate by filtration, wash with cold water, ethanol (B145695), and diethyl ether, and then dry under vacuum. A yield of approximately 77% can be expected.[6]
-
Protocol 2: Fischer Indole Synthesis of this compound-2-carboxylic Acid
This protocol outlines the synthesis of this compound-2-carboxylic acid from 4-methoxyphenylhydrazine hydrochloride and pyruvic acid.
-
Reaction Setup:
-
In a round-bottom flask, combine 4-methoxyphenylhydrazine hydrochloride and pyruvic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add the chosen acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with stirring. The optimal temperature and time will depend on the chosen catalyst and solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within a few hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
The crude this compound-2-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of 6-Methoxyindole in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 6-Methoxyindole in aqueous buffers.
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is the first step in troubleshooting solubility. The molecule's nonpolar, lipophilic nature is the primary reason for its limited solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Off-white to brown crystalline powder | [3] |
| Aqueous Solubility | 15.3 µg/mL (at pH 7.4) | [1] |
| XLogP3 | 2.6 | [1] |
| Melting Point | 90-92 °C | [2][4] |
| Solubility in Organics | Slightly soluble in Methanol | [3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: this compound has a high octanol-water partition coefficient (XLogP3 of 2.6), indicating it is significantly more soluble in lipids (non-polar environments) than in water (polar environment).[1] Its molecular structure is predominantly hydrophobic, leading to very low solubility in aqueous buffers like PBS or cell culture media.[5]
Q2: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer. What is happening and what should I do?
A2: This common issue is known as "precipitation upon dilution".[6] this compound is soluble in the 100% organic solvent (DMSO), but when this solution is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate.
To resolve this, follow the systematic approach outlined in the workflow diagram below. The primary strategies involve lowering the final compound concentration, optimizing the co-solvent percentage, or employing solubilizing agents.[6]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Adjusting pH is a common strategy for ionizable compounds, but it is unlikely to be effective for this compound.[5][7] The molecule has a predicted pKa of approximately 17.22, meaning it is an extremely weak acid and is not readily ionized in typical physiological pH ranges (pH 1-10).[2][4] Therefore, altering the pH of your buffer will not significantly change its charge state or improve its aqueous solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells or assay?
A4: The tolerance to DMSO is highly dependent on the specific cell line or experimental system. Many cell-based assays can tolerate DMSO concentrations up to 0.5% without significant toxicity, while some enzymatic assays may tolerate higher concentrations.[6] However, it is critical to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific experimental outcomes.
Q5: Are there alternative co-solvents to DMSO?
A5: Yes, other water-miscible organic solvents can be used.[8][9] Common alternatives include N,N-dimethylformamide (DMF) and ethanol.[8] The same principles of potential toxicity and the need for vehicle controls apply to these solvents as well. The choice of co-solvent should be guided by the specifics of your experiment and its compatibility with downstream applications.
Troubleshooting Guides and Experimental Protocols
Mandatory Visualization: Troubleshooting Workflow
Use the following decision tree to systematically address precipitation issues encountered during the dilution of your this compound stock solution.
References
- 1. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3189-13-7 [m.chemicalbook.com]
- 3. suven.com [suven.com]
- 4. This compound CAS#: 3189-13-7 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing of 6-Methoxyindole in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing of 6-Methoxyindole in High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[4][5] Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[3][5]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][4][6] Specifically, interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a major contributor.[4][6][7] Other potential causes include column overload, column degradation, and issues with the mobile phase or system hardware.[3][5]
Q3: How do residual silanol groups cause peak tailing?
A3: Residual silanol groups on the silica (B1680970) stationary phase can be deprotonated, especially at mid-range pH values, acquiring a negative charge (Si-O⁻).[8] Basic compounds like this compound can be protonated and carry a positive charge. The electrostatic interaction between the positively charged analyte and the negatively charged silanol groups leads to a secondary, stronger retention mechanism, causing the peak to tail.[6][7]
Q4: Why is mobile phase pH important in controlling the peak shape of this compound?
A4: The mobile phase pH plays a critical role in controlling the ionization state of both the this compound analyte and the residual silanol groups on the column.[9][10][11] By adjusting the pH, you can minimize the unwanted secondary interactions that cause peak tailing.[2][6] Operating at a low pH (typically below 3) keeps the silanol groups in their neutral, protonated form, reducing their ability to interact with the basic analyte.[6][12]
Q5: What is an end-capped column, and can it help with peak tailing?
A5: An end-capped column is a type of HPLC column where the residual silanol groups on the silica surface have been chemically bonded with a small, non-polar group (like a trimethylsilyl (B98337) group).[4][6][13] This process, known as end-capping, deactivates many of the active silanol sites, significantly reducing the potential for secondary interactions and thus minimizing peak tailing for basic compounds.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: The peak for this compound is tailing.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is your mobile phase pH optimized to minimize silanol interactions?
-
Explanation: For basic compounds like this compound, a low pH mobile phase is generally recommended to suppress the ionization of residual silanol groups.[6][12]
-
Recommended Action:
-
Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., 0.1% formic acid or phosphoric acid in water, mixed with your organic modifier).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your this compound standard and observe the peak shape.
-
Step 2: Assess the HPLC Column
-
Question: Are you using an appropriate column, and is it in good condition?
-
Explanation: The choice of column and its condition are critical. A column with high silanol activity will exacerbate peak tailing.[2][13] Column degradation over time can also lead to poor peak shape.[3][5]
-
Recommended Actions:
-
Use a modern, high-purity, end-capped C18 column. These columns are designed to have minimal residual silanol activity.[4][6]
-
Consider a column with low silanol activity , such as the Newcrom R1 column which has been reported for this compound analysis.[14]
-
If the column is old or has been used extensively, it may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions or replace it with a new one.
-
Step 3: Check for Column Overload
-
Question: Are you injecting too much sample onto the column?
-
Explanation: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion, including tailing.[3][5]
-
Recommended Action:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:100).
-
Inject the diluted samples and observe the peak shape. If the tailing improves with dilution, you are likely experiencing mass overload.
-
Step 4: Review System Hardware and Connections
-
Question: Are there any issues with your HPLC system that could be contributing to peak tailing?
-
Explanation: Extra-column volume, caused by long or wide-bore tubing, or dead volumes in fittings, can lead to band broadening and peak tailing.[1] A partially blocked frit or a void at the head of the column can also cause peak distortion.[4][6]
-
Recommended Actions:
-
Minimize tubing length and use narrow internal diameter tubing between the injector, column, and detector.
-
Ensure all fittings are properly connected to avoid dead volumes.
-
If you suspect a blocked frit or column void, try back-flushing the column (if the manufacturer allows) or replacing the column.[12]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minimal Tailing |
| 2.5 | 1.10 | Symmetrical |
Note: Data is illustrative and based on typical behavior of basic compounds in reversed-phase HPLC. The asymmetry factor (As) is calculated at 10% of the peak height.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To investigate the effect of mobile phase pH on the peak shape of this compound.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Formic acid (or other suitable acid for pH adjustment, like phosphoric acid)
-
This compound standard solution
-
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., 90:10 water:acetonitrile).
-
Adjust the pH of the aqueous component to the desired value (e.g., 3.0) by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic modifier in the desired ratio.
-
Equilibrate your HPLC system, including the column, with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Repeat the process for different pH values (e.g., 5.0 and 7.0) to observe the effect on peak shape.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Caption: Mechanism of peak tailing due to silanol interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of 6-Methoxyindole Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-methoxyindole derivatives.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: Why is my Fischer indole (B1671886) synthesis of a this compound derivative failing or resulting in a low yield?
Answer: Low yields or reaction failures in the Fischer indole synthesis are common and can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1] The optimal acid often needs to be determined empirically for each specific substrate. If one type of acid fails, trying another from a different class is a good strategy.[2] For instance, reactions that are unsuccessful with acetic acid might proceed with stronger acids like methanesulfonic acid.[3][4]
-
Substituent Effects: The electron-donating nature of the methoxy (B1213986) group generally speeds up the key[3][3]-sigmatropic rearrangement.[5] However, other electron-donating groups on the phenylhydrazine (B124118) or carbonyl precursor can sometimes lead to undesired side reactions, such as heterolytic N-N bond cleavage, which competes with the main reaction pathway.[3]
-
Temperature and Reaction Time: Careful control of temperature is crucial. Some reactions require heating to proceed, while others may be exothermic.[1] Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product.[6]
-
Purity of Starting Materials: Impurities in the starting phenylhydrazine or the ketone/aldehyde can significantly impact the reaction outcome by participating in side reactions.[2] Ensure the purity of all reagents before starting the reaction.
Question 2: I am observing a mixture of 4-methoxy and this compound isomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, particularly when a substituent is meta to the hydrazine (B178648) group on the aromatic ring.[5] In the case of a 3-methoxyphenylhydrazine (m-anisidine) derivative, cyclization can occur at either of the two ortho positions.
-
General Rule of Thumb: For electron-donating groups (EDG) like methoxy, cyclization typically favors the position para to the EDG, which would lead to the this compound as the major product.[5] However, this is not always absolute, and mixtures are common.[1][7]
-
Steric Hindrance: The steric bulk of the ketone or aldehyde partner can influence the direction of cyclization.
-
Purification: Often, the most practical solution is efficient separation of the isomers after the reaction. Crystallization can be a simple and effective method to isolate the desired this compound isomer from the mixture.[1][7]
Question 3: My reaction produces a dark, tarry mixture that is difficult to purify. What can I do?
Answer: Tar formation is often a sign of product or intermediate decomposition under harsh acidic conditions or high temperatures.
-
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Acid: Switch to a milder acid catalyst. For example, if polyphosphoric acid (PPA) is causing extensive charring, consider using acetic acid or zinc chloride.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Purification Strategy: For difficult-to-separate mixtures, consider alternative purification techniques. If standard silica (B1680970) gel chromatography fails, reverse-phase (C18) chromatography might be effective.[4] Using a different solvent system, potentially with a small amount of a basic additive like triethylamine (B128534) (TEA) if the product is basic, can also improve separation on a standard silica column.[4]
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 6-methoxyindoles? The Fischer indole synthesis is the most widely used and versatile method.[8] It involves the reaction of a (4-methoxyphenyl)hydrazine (B1593770) with a suitable ketone or aldehyde under acidic conditions.[1] Other notable methods include the Bischler, Hemetsberger, and Larock indole syntheses, which can be effective for specific substitution patterns where the Fischer synthesis may fail.[7][8]
How does the methoxy group on the phenyl ring influence the Fischer indole synthesis? The methoxy group is an electron-donating group. This property enhances the electron density of the aromatic ring, which generally facilitates the key[3][3]-sigmatropic rearrangement step of the mechanism, often leading to faster reaction rates compared to unsubstituted phenylhydrazines.[5] However, its position can lead to abnormal products; for instance, an ortho-methoxy group can sometimes lead to cyclization on the substituted side, resulting in unexpected products.[9]
What are common starting materials for the synthesis of this compound derivatives? The most common starting materials for the Fischer indole synthesis are 4-methoxyphenylhydrazine (or its hydrochloride salt) and an appropriate enolizable ketone or aldehyde, which will form the rest of the indole ring system.[10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the yield of a model Fischer indole synthesis reaction. The data is illustrative, based on general principles described in the literature.
Table 1: Effect of Acid Catalyst on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Acetic Acid | Acetic Acid | 80-100 | 4-8 | 50-70 | [1] |
| 2 | ZnCl₂ | Acetic Acid | 100 | 2-4 | 60-85 | [1][7] |
| 3 | H₂SO₄ (50%) | Ethanol | 78 (reflux) | 1-3 | 40-60 | [1] |
| 4 | PPA | None | 100-120 | 1-2 | 55-75 | [5] |
| 5 | Methanesulfonic Acid | Methanol | 65 (reflux) | 2-6 | 70-90 | [7] |
Table 2: Effect of Solvent and Temperature
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | ZnCl₂ | Toluene | 110 (reflux) | 6 | 65 | [2] |
| 2 | ZnCl₂ | Acetic Acid | 100 | 3 | 80 | [1] |
| 3 | Acetic Acid | Ethanol | 78 (reflux) | 8 | 55 | [7] |
| 4 | Acetic Acid | Acetic Acid | 80 | 6 | 65 | [3] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a 2,3-Disubstituted this compound
This protocol provides a representative procedure for the synthesis of a this compound derivative from 4-methoxyphenylhydrazine and a generic ketone (e.g., 2-butanone).
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
2-Butanone (or other suitable ketone)
-
Glacial Acetic Acid
-
Zinc Chloride (ZnCl₂)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add the ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the hydrazine. The resulting hydrazone can be isolated or used directly.
-
Indolization: To the flask containing the hydrazone (or the initial reaction mixture), add the acid catalyst. For example, add anhydrous zinc chloride (1.5 eq) portion-wise.
-
Heating: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting common issues in Fischer indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
common side products in 6-Methoxyindole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for the synthesis of this compound is the Fischer indole (B1671886) synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-methoxyphenylhydrazine (or its hydrochloride salt) with a suitable ketone or aldehyde.[1]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
When synthesizing this compound, particularly via the Fischer indole synthesis, there are three main categories of side products to consider:
-
Regioisomers: The most common side product is the formation of the regioisomeric 4-methoxyindole (B31235). This occurs due to the two possible sites of cyclization on the benzene (B151609) ring of the 4-methoxyphenylhydrazone intermediate.
-
Polymeric/Tarry Materials: Under the acidic conditions of the Fischer indole synthesis, both the starting materials and the indole product can be prone to polymerization or degradation, leading to the formation of insoluble, tarry substances that can complicate purification and reduce yields.
-
"Abnormal" Fischer Indole Products: While less common for the 6-methoxy isomer, the use of certain strong acids, particularly hydrochloric acid, in conjunction with methoxy-substituted phenylhydrazones has been reported to yield chlorinated indole derivatives.[2] This is a result of nucleophilic substitution of the methoxy (B1213986) group.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of 4-Methoxyindole
Problem: The primary challenge in the synthesis of this compound is often the co-formation of the 4-methoxyindole isomer, which can be difficult to separate and lowers the yield of the desired product.
Solutions:
-
Choice of Acid Catalyst: The choice of acid catalyst can influence the regioselectivity of the cyclization. While strong Brønsted acids like sulfuric acid or hydrochloric acid are commonly used, they can also promote side reactions.[1] Lewis acids such as zinc chloride or boron trifluoride are also employed.[1] Milder acids, such as acetic acid, can sometimes provide better selectivity and reduce the formation of degradation products.
-
Reaction Conditions: Carefully controlling the reaction temperature is crucial. Higher temperatures can lead to increased formation of side products and tar. It is advisable to start with the lowest effective temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification:
-
Crystallization: this compound is often a crystalline solid. Careful recrystallization from a suitable solvent system can be an effective method for separating it from the 4-methoxyindole isomer, which may remain in the mother liquor.
-
Column Chromatography: If crystallization is not sufficient, column chromatography is a reliable method for separating the isomers.[3] Due to the difference in polarity between this compound and 4-methoxyindole, a well-chosen eluent system can provide good separation on a silica (B1680970) gel column.[3]
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Consider milder acids like acetic acid or polyphosphoric acid. | May improve regioselectivity and reduce tar formation compared to strong mineral acids. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Minimizes degradation and polymerization side reactions. |
| Purification | Utilize fractional crystallization or column chromatography. | Exploits differences in solubility and polarity to separate the 6-methoxy and 4-methoxy isomers. |
Issue 2: Formation of Polymeric or Tarry Side Products
Problem: The reaction mixture turns dark and results in a significant amount of insoluble, tarry material, making product isolation difficult and significantly reducing the yield.
Solutions:
-
Lower Reaction Temperature: High temperatures can accelerate polymerization and degradation pathways. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
-
Use of Milder Acid Catalysts: Strong acids can promote unwanted side reactions. Switching to a milder catalyst, such as acetic acid or a Lewis acid like zinc chloride, can often mitigate this issue.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Gradual Addition of Reagents: Adding the acid catalyst or one of the reactants slowly to the reaction mixture can help to control the reaction rate and temperature, thereby reducing the formation of byproducts.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a general procedure for the Fischer indole synthesis of this compound. Optimization of the acid catalyst, solvent, and temperature may be required for specific applications.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid (or a suitable ketone/aldehyde)
-
Ethanol (or other suitable solvent like acetic acid)
-
Concentrated sulfuric acid (or other acid catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 4-methoxyindole isomer and other impurities.
Protocol 2: HPLC Method for Separation of this compound and 4-Methoxyindole
This method can be used for the analytical separation of this compound and its regioisomer.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 270 nm) |
| Injection Volume | 10 µL |
Visualizations
Caption: Fischer Indole Synthesis of this compound and Side Products.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Stabilizing 6-Methoxyindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 6-methoxyindole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] Specifically, it is recommended to store it desiccated at temperatures between 0-8°C and protected from light.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable for highly sensitive applications to prevent oxidation.[1]
Q2: My solid this compound has changed color from white to pale pink/cream. Is it still usable?
A change in color from its typical off-white or crystalline appearance to a pale pink or cream color can indicate degradation.[2] This is often due to minor oxidation or exposure to light.[1] For non-critical applications, the material may still be suitable, but for sensitive experiments, such as in drug development, it is recommended to assess the purity of the material using an analytical technique like HPLC before use.
Q3: What are the primary factors that cause this compound to degrade?
The stability of this compound, like other indole (B1671886) compounds, is primarily affected by four main factors:
-
Exposure to Light: Indoles are notoriously light-sensitive and can undergo photodegradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[1]
-
Presence of Oxygen: The indole ring is susceptible to oxidation, which is a common degradation pathway.[1][3]
-
pH: In solution, extreme pH values can catalyze hydrolytic degradation.[1][2]
Q4: I need to prepare a stock solution of this compound for long-term storage. What is the best practice?
To maximize the stability of this compound in solution, it is recommended to prepare stock solutions in a suitable anhydrous solvent, such as DMSO or ethanol.[1] These stock solutions should be divided into smaller aliquots to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or, ideally, -80°C in tightly sealed, light-protecting containers (e.g., amber vials).[1] Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further extend stability.[1]
Q5: Can I use stabilizers to prevent the degradation of this compound in my formulation?
Yes, incorporating stabilizers can be an effective strategy, particularly for formulations where storage conditions are less than ideal. Common types of stabilizers include:
-
Antioxidants: To prevent oxidative degradation, antioxidants can be added. Examples used in pharmaceutical formulations include ascorbic acid, N-acetylcysteine, or butylated hydroxytoluene (BHT).[1][4]
-
Chelating Agents: These agents, such as EDTA, can bind to trace metal ions that may catalyze oxidative degradation.[5]
-
Polymers/Cyclodextrins: For aqueous formulations, cyclodextrins can encapsulate the this compound molecule, protecting it from light, oxygen, and hydrolysis.[5]
Troubleshooting Guides
Issue 1: Color Change Observed in this compound Solution
-
Symptom: Your previously colorless or pale yellow solution of this compound has developed a yellow, pink, or reddish-brown hue.
-
Probable Cause: This color change is a strong indicator of oxidative degradation.[1] Oxidation of the indole ring can lead to the formation of colored oligomers or specific degradation products.[1]
-
Troubleshooting Steps:
-
Verify Purity: Analyze a sample of the colored solution by HPLC to determine the percentage of remaining this compound and to observe any new impurity peaks.
-
Review Storage: Ensure the solution is being stored with protection from light and at a low temperature (≤ -20°C).
-
Deoxygenate Solvent: When preparing fresh solutions, consider sparging the solvent with an inert gas (argon or nitrogen) before dissolving the compound.
-
Add Antioxidant: For future preparations, consider adding a compatible antioxidant to the formulation.
-
Issue 2: Unexpected Peaks Appear in HPLC Chromatogram During Analysis
-
Symptom: A previously pure sample of this compound now shows multiple new peaks in the HPLC chromatogram.
-
Probable Cause: The appearance of new peaks signifies the formation of degradation products. The identity of these products depends on the stress condition (e.g., acid, base, oxidant, light, heat).
-
Troubleshooting Steps:
-
Identify the Source of Degradation:
-
In the Autosampler: If samples are left in the autosampler for extended periods, degradation can occur due to light or ambient temperature. Use a temperature-controlled autosampler (e.g., set to 4°C) and light-blocking vials.[1]
-
During Sample Preparation: Ensure that the sample preparation workflow does not expose the compound to harsh conditions for prolonged periods.
-
From Storage: The degradation may have occurred during storage. Re-evaluate your storage conditions based on the recommendations in the FAQ section.
-
-
Characterize Degradants: If identifying the degradation products is necessary, techniques like LC-MS can be used to obtain mass information about the new peaks, which can help in structure elucidation.
-
Perform a Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study is recommended (see Experimental Protocols). This will help in identifying peaks that are likely to appear under different stress conditions.[6][7]
-
Data Presentation: Storage Conditions and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Additional Notes |
| Solid | 0-8°C | Required (Amber Vial) | Desiccated | For long-term storage, consider inert gas overlay. |
| Solution | ≤ -20°C (ideally -80°C) | Required (Amber Vial) | Tightly Sealed | Prepare in anhydrous solvent (e.g., DMSO); store as aliquots.[1] |
Table 2: Example Degradation Kinetics of a Related Indole Compound (Melatonin) in Aqueous Solution
Disclaimer: The following data is for Melatonin (B1676174), a structurally related indole derivative, and is provided for illustrative purposes. Actual degradation rates for this compound may vary and should be determined experimentally.
| Stress Condition | Parameter | Value | Half-life (t½) |
| pH (at Room Temp. over 28 days) | % Remaining at pH 1.0 | > 65% | > 28 days |
| % Remaining at pH 4.0 | 0 - 4% | << 28 days | |
| % Remaining at pH 7.0 | 0 - 4% | << 28 days | |
| Thermal (in pH 1.0 Solution) | Rate Constant (k) at 60°C | 0.027 day⁻¹ | ~25.7 days |
| Rate Constant (k) at 70°C | 0.082 day⁻¹ | ~8.5 days | |
| Rate Constant (k) at 80°C | 0.123 day⁻¹ | ~5.6 days | |
| (Data summarized from a study on melatonin stability, highlighting its higher stability in acidic conditions and temperature-dependent degradation).[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of this compound.[6][8][9] The goal is to achieve 5-20% degradation of the active substance.[9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation (Solid): Place a small amount of solid this compound in a 60°C oven for 48 hours.[1] Afterwards, prepare a solution at the stock concentration.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with a combined UV and visible light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/m²).[6] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Analysis:
-
Dilute all stressed samples, including a non-stressed control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. This method must be validated to ensure it can separate this compound from its degradation products and any impurities.[8][10]
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 6-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are flash column chromatography and recrystallization.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, flash chromatography is excellent for separating closely related impurities, while recrystallization is a cost-effective technique for removing bulk impurities.[1]
Q2: My this compound appears discolored (pale cream or pink). Is this normal, and how can I remove the color?
A2: While this compound is typically a white to pale cream crystalline solid, discoloration to a pale pink can occur due to light sensitivity or the presence of impurities.[2][3][4] If the discoloration is due to impurities, it can often be removed. An optional decolorization step during recrystallization, involving the use of activated charcoal, can help adsorb colored impurities.[1][5]
Q3: Can this compound degrade during purification?
A3: Yes, the indole (B1671886) nucleus can be sensitive to harsh conditions.[6] For example, strong bases, especially at elevated temperatures, can lead to the degradation of the indole ring.[6] It is also advisable to protect this compound from light and store it desiccated at 4°C to prevent degradation.[2]
Q4: What are common impurities I might encounter when synthesizing this compound?
A4: Impurities in this compound synthesis can include starting materials, reagents from the reaction, and byproducts. Depending on the synthetic route, these could include regioisomers or products of side reactions. For example, in related indole syntheses, the use of certain acid catalysts can lead to the formation of abnormal products.[6]
Troubleshooting Guides
Flash Column Chromatography
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase. A common system for related compounds is a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane.[1] Aim for an Rf value of ~0.3 for this compound on TLC before scaling up to a column.[1] |
| Column Overload | Reduce the amount of crude material loaded onto the column. |
| Compound Degradation on Silica (B1680970) Gel | Test the stability of this compound on a small amount of silica gel. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[7] |
Problem 2: this compound is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase is Too Non-Polar | Gradually increase the polarity of the mobile phase. If you started with a low percentage of a polar solvent, incrementally increase its concentration.[7] |
| Compound Decomposed on the Column | As mentioned above, assess the stability of your compound on silica gel.[7] |
Recrystallization
Problem 1: Low recovery of purified this compound.
| Possible Cause | Troubleshooting Steps |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will reduce the final yield as more product will remain in the mother liquor.[1][5] |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals before placing it in an ice bath to maximize the yield.[5][8] |
| Incomplete precipitation | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[8] |
Problem 2: The purified this compound is still impure.
| Possible Cause | Troubleshooting Steps |
| Impurities have similar solubility | Consider a different recrystallization solvent or a solvent pair. For related compounds, solvents like water, ethanol, or mixed solvent systems have been used.[1] A good solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[5] |
| Inefficient removal of colored impurities | If the product remains colored, perform a hot filtration with activated charcoal to adsorb these impurities.[1][5] |
Purification Methodologies Overview
| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[9] | Water, Ethanol, or mixed solvent systems.[1] | Cost-effective, scalable, good for removing bulk impurities.[1] | Potential for product loss in the mother liquor; solvent choice is critical.[1] |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[1] | Stationary Phase: Silica Gel. Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients.[1] | Excellent for separating closely related impurities; high resolution.[1] | Can be time-consuming and solvent-intensive; silica gel's acidic nature can affect sensitive compounds.[1] |
Experimental Workflow
Below is a generalized workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Research on this compound :: funnychemical [funnychemical.webnode.page]
- 4. This compound, 98+% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
Technical Support Center: Improving Cell Permeability of 6-Methoxyindole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of 6-methoxyindole-based compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound-based compound shows low permeability in a Caco-2 assay. What are the initial troubleshooting steps?
A1: Low permeability in a Caco-2 assay can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Compound-Related Issues:
-
Solubility: Poor aqueous solubility is a common issue for many indole (B1671886) derivatives. If your compound precipitates in the assay medium, its effective concentration at the cell surface will be lower than intended, leading to an underestimation of its permeability.[1]
-
Lipophilicity: While a certain degree of lipophilicity is required to cross the lipid cell membrane, excessive lipophilicity can lead to poor aqueous solubility and increased binding to proteins and plastics, reducing the free concentration of the compound available for absorption. An ideal log P range of 1-3 is often cited for good oral permeation.[2][3]
-
Stability: The compound may be unstable in the assay buffer and degrade over the incubation period.
-
-
Assay-Related Issues:
-
Monolayer Integrity: Ensure the Caco-2 cell monolayer is confluent and has proper integrity. This can be verified by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer Yellow.
-
Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, leading to low net permeability.[4][5]
-
Q2: How can I determine if my this compound compound is a substrate for efflux pumps?
A2: To determine if your compound is an efflux pump substrate, you can perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A).
-
Calculate the Efflux Ratio (ER): The ER is calculated as (Papp B→A) / (Papp A→B). An ER greater than 2 is generally considered indicative of active efflux.
-
Use of Inhibitors: Co-incubate your compound with known inhibitors of specific efflux pumps. For example, verapamil (B1683045) can be used to inhibit P-gp. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[6]
Q3: What strategies can I employ to improve the cell permeability of my lead this compound compound?
A3: Several strategies can be used to enhance the cell permeability of your compound:
-
Structural Modification (SAR Studies):
-
Modulate Lipophilicity: Systematically modify the structure to achieve an optimal balance of lipophilicity and aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) studies can help identify key structural features influencing permeability.[7][8]
-
Mask Polar Groups: Introducing non-polar moieties or creating intramolecular hydrogen bonds can shield polar functional groups, reducing the desolvation penalty for membrane permeation.
-
-
Prodrug Approach:
-
Convert polar functional groups (e.g., carboxylic acids, hydroxyls) into more lipophilic esters or amides. These prodrugs can more easily cross the cell membrane and are then cleaved by intracellular enzymes to release the active parent drug.[9]
-
-
Formulation Strategies:
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Visually inspect for precipitation in the donor well. - Measure the solubility of the compound in the assay buffer. - Use a lower starting concentration of the compound. - Incorporate a low percentage of a co-solvent like DMSO (typically <1%). |
| Suboptimal Lipophilicity (LogP too high or too low) | - Determine the experimental LogP or LogD of the compound. - Synthesize and test a series of analogs with varying lipophilicity to establish a structure-permeability relationship.[2][3] |
| High Efflux Ratio (ER > 2) | - Perform a bi-directional Caco-2 assay with and without a known efflux pump inhibitor (e.g., verapamil for P-gp).[6] - A significant reduction in the ER in the presence of the inhibitor confirms efflux. |
| Low Compound Recovery (<70%) | - Check for non-specific binding to the assay plates by quantifying the compound in all compartments at the end of the assay. - Consider using low-binding plates. - For basic compounds, investigate potential lysosomal trapping. |
| Compromised Monolayer Integrity (Caco-2) | - Measure TEER values before and after the experiment. - Include a paracellular marker (e.g., Lucifer Yellow) in the assay. High permeability of the marker indicates a leaky monolayer. |
Data Presentation
The following table summarizes quantitative data on the permeability of a prodrug of 6-methoxy-2-naphthylacetic acid (6-MNA), a structurally related compound, demonstrating the potential of the prodrug approach.
| Compound | pH | Permeability Flux (J) (nmol/cm²/h) | Enhancement Factor |
| 6-MNA (Parent Drug) | 5.0 | 1.44 | - |
| Prodrug 5b | 5.0 | 11.4 | 7.9-fold |
| 6-MNA (Parent Drug) | 7.4 | 1.25 | - |
| Prodrug 5b | 7.4 | 14.0 | 11.2-fold |
| Data adapted from a study on piperazinylalkyl ester prodrugs of 6-MNA.[12][13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the permeability of a this compound-based compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates (0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow solution
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Assay Preparation: Wash the monolayers with pre-warmed HBSS.
-
Permeability Measurement (A→B):
-
Add the test compound solution (diluted in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Measurement (B→A):
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A→B measurement.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for assessing the passive permeability of a compound.
Materials:
-
96-well filter plates (donor plates)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test compound solution (diluted in PBS) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe).
Visualizations
Caption: Experimental workflow for assessing and improving the cell permeability of this compound-based compounds.
Caption: Troubleshooting logic for addressing low permeability of this compound-based compounds.
Caption: Potential signaling pathways affected by this compound compounds following cellular uptake.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Human ABC Efflux Transporters P-gp and BCRP by the BDE-47 Hydroxylated Metabolite 6-OH-BDE-47: Considerations for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cri.northeastern.edu [cri.northeastern.edu]
- 10. mdpi.com [mdpi.com]
- 11. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the fluorescence signal of 6-Methoxyindole probes
Welcome to the technical support center for 6-Methoxyindole fluorescent probes. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for this compound derivatives?
The exact photophysical properties can vary depending on the specific derivative and environmental conditions. For instance, 6-Methoxy-4-quinolone, a related fluorophore, has maximum excitation and emission wavelengths of 243 nm and 374 nm, respectively, in an aqueous methanol (B129727) solution.[1] However, indole (B1671886) chromophores are known for their sensitivity to the local environment, meaning these values can shift. It is always recommended to perform a spectral scan on your specific probe in your experimental buffer to determine the optimal wavelengths.
Q2: How does solvent polarity affect the fluorescence signal of my probe?
-
Intensity Changes: The fluorescence intensity can either increase or decrease depending on the specific interactions between the probe and the solvent molecules. Solvents like ethanol (B145695) and acetonitrile (B52724) have been shown to yield high fluorescence intensities for some fluorophores.[4]
Q3: What is the optimal pH range for using this compound probes?
The fluorescence of many indole derivatives is pH-sensitive. While some specific derivatives like 6-methoxy-4-quinolone are stable over a wide pH range (pH 2.0 to 11.0)[1], the fluorescence of others can be activated or quenched as the pH changes, corresponding to the protonation or deprotonation of the molecule.[7] It is crucial to characterize the pH profile of your specific this compound probe in your experimental system. For intracellular applications, be mindful that pH can vary significantly between the cytosol (pH ~7.2) and acidic organelles like lysosomes (pH ~4.5-5.0).[8][9]
Q4: How should I properly store and handle this compound probes?
To ensure the stability and longevity of your this compound probes, they should be stored desiccated at 4°C and protected from light.[10] Light exposure can lead to photodegradation, reducing the probe's effectiveness.
Q5: What is fluorescence quenching and how can it affect my results?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[11] It occurs when the excited-state fluorophore interacts with another molecule (a "quencher"), causing it to return to the ground state without emitting a photon.[11] This can be a significant issue leading to weak or no signal. Quenching can be dynamic (collisional), where the quencher collides with the excited fluorophore, or static, where a non-fluorescent complex forms.[11][12] Common quenchers include molecular oxygen, halide ions (like iodide), and certain transition metal ions.[11][13]
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
Q: My fluorescence signal is much weaker than expected. What are the potential causes and how can I fix it?
A weak signal can be frustrating. Here is a systematic approach to diagnosing the issue.
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your probe. Optimize gain settings to enhance detection without saturating the detector.[14]
-
Verify Probe Concentration: The signal may be low if the probe concentration is insufficient. Consider performing a concentration titration to find the optimal range. However, be aware that excessively high concentrations can sometimes lead to self-quenching.
-
Evaluate Environmental Factors:
-
Solvent: The choice of solvent can dramatically affect quantum yield.[4] If possible, test different solvents to see if the signal improves (see Table 1).
-
pH: The pH of your buffer may be outside the optimal range for your probe, leading to quenching. Verify the buffer's pH and test a range of pH values if necessary.
-
Quenchers: Your sample may contain quenching agents. Review your buffer composition for known quenchers like iodide or heavy metals.[11][13] Dissolved oxygen can also be a factor.
-
-
Assess Probe Integrity: Ensure the probe has been stored correctly (desiccated, 4°C, protected from light) to prevent degradation.[10]
Problem: Signal Fades Over Time
Q: My sample is initially bright, but the fluorescence intensity decreases rapidly during measurement. What is happening?
This phenomenon is most likely photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[15][16]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring data only when necessary.
-
Use Antifade Reagents: For fixed-cell imaging, consider using a commercially available antifade mounting medium.
-
Increase Probe Concentration: A higher initial concentration of fluorophores can sometimes provide a longer observation window before the signal fades below the detection limit.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the environmental sensitivity of indole-based probes.
Table 1: Influence of Solvent Polarity on Indole Derivative Fluorescence
| Solvent | Polarity Index (approx.) | Typical Effect on Emission Maxima | Reference |
| Hexane (B92381) | 0.1 | Shorter Wavelength (Blue-shifted) | [3] |
| Chloroform | 4.1 | Intermediate Wavelength | [4] |
| Ethanol | 4.3 | Longer Wavelength (Red-shifted) | [4] |
| Acetonitrile | 5.8 | Longer Wavelength (Red-shifted) | [4] |
| Water | 10.2 | Longest Wavelength (Red-shifted) | [3] |
| Note: The Stokes shift for indole chromophores can increase by as much as 50 nm when moving from a nonpolar solvent like hexane to a polar one like water.[3] |
Table 2: General pH Sensitivity of Fluorescent Probes
| Probe Type / Family | Typical pKₐ | Optimal pH Range | Fluorescence Behavior in Acidic Conditions | Reference |
| 6-Methoxy-4-quinolone | N/A | 2.0 - 11.0 | Stable, Strong Fluorescence | [1] |
| BCECF | ~7.0 | 6.5 - 7.5 | Decreased Fluorescence | [8] |
| pHrodo Dyes | Variable | 4.0 - 7.0 | Increased Fluorescence (Fluorogenic) | [8] |
| LysoSensor Dyes | ~5.2 | 4.0 - 6.0 | Increased Fluorescence | [9] |
Experimental Protocols
Protocol: Evaluating the Effect of Solvent and pH on Probe Fluorescence
This protocol provides a framework for systematically characterizing your this compound probe.
Objective: To determine the optimal solvent and pH conditions for maximizing the fluorescence signal of a this compound probe.
Materials:
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
A panel of high-purity solvents (e.g., ethanol, acetonitrile, water, buffer)
-
A series of buffers across a range of pH values (e.g., pH 4.0 to 10.0)
-
Spectrofluorometer and appropriate cuvettes or a microplate reader
-
Black, opaque 96-well plates (for plate reader)[14]
Methodology:
-
Preparation of Working Solutions:
-
Prepare a series of solvent mixtures (e.g., varying ratios of ethanol and water).
-
Prepare a set of buffers with different pH values.
-
Dilute the this compound probe stock solution into each solvent and buffer to a final working concentration (e.g., 10 µM). Prepare a "blank" for each condition containing only the solvent/buffer.
-
-
Spectral Acquisition:
-
Excitation Scan: For each condition, set the emission monochromator to an expected wavelength and scan a range of excitation wavelengths to find the peak excitation.
-
Emission Scan: Using the determined peak excitation wavelength, scan the emission spectrum to find the peak emission wavelength.
-
-
Quantitative Measurement:
-
Set the spectrofluorometer or plate reader to the optimal excitation and emission wavelengths determined in the previous step.
-
Measure the fluorescence intensity for the probe in each solvent and pH condition.
-
Subtract the intensity of the corresponding blank from each measurement to correct for background fluorescence.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity versus solvent polarity or pH.
-
Plot the emission maximum wavelength versus solvent polarity or pH.
-
From these plots, identify the conditions that yield the highest fluorescence signal and note any significant spectral shifts.
-
References
- 1. Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. analchemres.org [analchemres.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. madridge.org [madridge.org]
- 7. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: 6-Methoxyindole Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving 6-methoxyindole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during this compound based assays in a question-and-answer format.
Issue 1: High Background Signal
Q: My assay has a uniformly high background signal across the plate, even in my negative control wells. What are the potential causes and solutions?
A: High background can obscure the specific signal from your reaction, reducing the assay window and sensitivity.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Autofluorescence of Assay Components | Test each reagent (buffer, substrate, enzyme, this compound compound) individually in the assay buffer to identify the source of fluorescence. Consider using phenol (B47542) red-free media for cell-based assays.[1] |
| Spontaneous Substrate Hydrolysis | Optimize buffer pH and temperature to improve substrate stability.[1] Prepare substrate solutions fresh before each experiment. |
| Overly Concentrated Reagents | Titrate the detection antibody or enzyme conjugate to find the optimal concentration that maximizes the signal-to-noise ratio.[1][2] |
| Contaminated Reagents or Buffers | Prepare fresh reagents using high-purity water and sterile techniques.[3] Filter-sterilize buffers if necessary. |
| Inadequate Washing Steps (ELISA/Plate-Based Assays) | Increase the number of wash cycles, the volume of wash buffer, and the soaking time to ensure complete removal of unbound reagents.[2][3] |
| Light Leakage or Scatter in Plate Reader | Use opaque-walled microplates (e.g., black plates for fluorescence, white plates for luminescence) to minimize well-to-well crosstalk.[1][4] |
Issue 2: Low or No Signal
Q: I am observing a very weak signal, or no signal at all, in my positive control and experimental wells. How can I troubleshoot this?
A: A weak or absent signal can be caused by issues with reagents, assay conditions, or instrument settings.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Degraded Enzyme or Substrate | Aliquot enzymes to avoid multiple freeze-thaw cycles.[3] Store all reagents, especially the this compound compound, under recommended conditions (e.g., desiccated at 4°C, protected from light).[5] |
| Suboptimal Assay Conditions | Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[3][6] Verify that all components were added in the correct order and incubated for the appropriate duration.[4] |
| Incorrect Instrument Settings | Check that the plate reader is set to the correct excitation and emission wavelengths for your fluorophore.[4] Optimize the gain or PMT voltage settings for low-light detection.[3][7] |
| Insufficient Incubation Time | Increase the incubation time to ensure the reaction has proceeded sufficiently, while confirming it remains within the linear range.[3] |
| Presence of Inhibitors in Sample | Some substances like EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of detergents can interfere with enzymatic assays.[4] If possible, deproteinize or purify samples.[4] |
Issue 3: Inconsistent Results and High Variability
Q: My results are not reproducible between wells or plates (high coefficient of variation, CV%). What could be causing this inconsistency?
A: High variability can compromise the reliability and statistical significance of your data.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[3] |
| Improper Mixing | Mix reagents thoroughly after addition, but avoid introducing bubbles. Pipetting up and down a few times is often not sufficient for complete mixing.[6] |
| Temperature Gradients ("Edge Effects") | Incubate plates away from drafts. Using a water bath or plate incubator can ensure uniform temperature.[2] Avoid stacking plates during incubation.[2] |
| Evaporation from Wells | Use plate sealers during long incubation steps to prevent evaporation, especially from the outer wells.[2] |
| Inhibitor Precipitation | Visually inspect wells under a microscope to ensure the this compound compound has not precipitated, which can cause light scatter and artificial readings.[2][8] Check the compound's solubility in your assay buffer.[2] |
Issue 4: Suspected Compound Interference
Q: My this compound based compound appears active, but I suspect it might be an artifact. How can I test for compound interference?
A: Indole-containing structures can be fluorescent and interfere with assay readouts. It is critical to rule out false positives.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Compound Autofluorescence | Run a counter-screen by adding the compound to the assay buffer without the enzyme or substrate and measure the signal at the assay's wavelengths. A signal that increases with compound concentration indicates autofluorescence.[9][10] |
| Fluorescence Quenching | In an assay where the product is fluorescent, a compound that absorbs light at the excitation or emission wavelength can cause a false negative or a reduction in signal (quenching). Measure the absorbance spectrum of your compound. |
| Non-specific Reactivity (PAINS) | Many compounds can interfere with assays through non-specific mechanisms, such as chemical reactivity with proteins.[11] Include a non-ionic detergent like Tween-20 (0.01-0.05%) in the assay buffer to disrupt non-specific interactions.[1] |
| Light Absorbance (Colorimetric Assays) | Colored compounds can absorb light at the detection wavelength, leading to artificially high or low readings depending on the assay format.[10][12] Measure the compound's absorbance in the absence of other assay components. |
Data Presentation
Quantitative data for assays are highly dependent on the specific enzyme, substrate, and conditions used. The following tables provide an example framework for organizing your results.
Table 1: Assay Performance Metrics
| Parameter | Acceptable Range | Description |
|---|---|---|
| Z'-factor | 0.5 - 1.0 | Indicates an excellent assay window and low variability. |
| Signal-to-Background (S/B) | > 3 | A measure of the dynamic range of the assay. |
| Coefficient of Variation (%CV) | < 15% | Represents the variability of replicate measurements. |
Table 2: Example IC₅₀ Values for Test Compounds
| Compound | IC₅₀ (µM) | Hill Slope | R² |
|---|---|---|---|
| This compound Derivative A | 5.2 | 1.1 | 0.992 |
| This compound Derivative B | 12.8 | 0.9 | 0.985 |
| Positive Control Inhibitor | 0.15 | 1.0 | 0.998 |
Experimental Protocols
Protocol 1: Generic Fluorescence-Based Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a this compound derivative against a target enzyme.
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of the target enzyme in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in Assay Buffer or DMSO.
-
Prepare serial dilutions of the this compound test compound and a known inhibitor (positive control) in 100% DMSO.
-
-
Assay Procedure (96-well format) :
-
Add 2 µL of serially diluted compound, control inhibitor, or DMSO (vehicle control) to the wells of a black, flat-bottom 96-well plate.
-
Add 48 µL of the enzyme solution to each well and mix gently.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 340/460 nm) kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis :
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_vehicle - V_no_enzyme)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Autofluorescence Counter-Screen
This protocol is used to identify compounds that are intrinsically fluorescent at the assay wavelengths.
-
Reagent Preparation :
-
Prepare Assay Buffer (identical to the primary assay).
-
Prepare serial dilutions of the this compound test compound in 100% DMSO.
-
-
Assay Procedure :
-
Add 2 µL of serially diluted compound or DMSO to the wells of a black, flat-bottom 96-well plate.
-
Add 98 µL of Assay Buffer to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity in a plate reader using the same excitation and emission wavelengths and gain settings as the primary enzyme assay.
-
-
Data Analysis :
-
Plot the raw fluorescence units (RFU) against the compound concentration. A dose-dependent increase in fluorescence indicates that the compound is autofluorescent and may be a source of interference in the primary assay.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to troubleshooting this compound based assays.
Caption: A logical workflow for systematically troubleshooting common assay problems.
Caption: Standard experimental workflow for a fluorescence-based enzyme inhibition assay.
Caption: Diagram showing how compound autofluorescence can cause a false positive signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. goldbio.com [goldbio.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of 6-Methoxyindole in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 6-methoxyindole in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy (B1213986) group can decrease the reactivity of the indole (B1671886) core, leading to low yields and side reactions. This guide offers strategies to overcome these issues and successfully employ this compound in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing low reactivity in Suzuki-Miyaura coupling?
A1: The methoxy group at the 6-position is electron-donating, which increases the electron density of the indole ring system. This enhanced electron density can strengthen the carbon-halide bond (C-X), making the initial oxidative addition step of the palladium catalytic cycle more difficult. Oxidative addition is often the rate-limiting step in these reactions, and a more electron-rich C-X bond is less electrophilic and therefore less reactive towards the Pd(0) catalyst. Furthermore, unprotected indoles can act as ligands to the palladium catalyst, potentially leading to catalyst inhibition.[1]
Q2: What are the common side reactions observed with unprotected this compound in coupling reactions?
A2: A common side reaction is the N-arylation of the indole nitrogen, competing with the desired C-C or C-N bond formation at a halogenated position. The indole N-H proton is acidic and can be deprotonated by the base used in the coupling reaction, leading to the formation of an indolyl anion that can react with the aryl halide. This is particularly problematic in Buchwald-Hartwig aminations. Additionally, catalyst inhibition by the nitrogen lone pair of the unprotected indole can lead to low conversion of starting materials.[1]
Q3: How can I activate my this compound for coupling reactions?
A3: The most effective strategy to enhance the reactivity of this compound is through N-protection. By replacing the N-H proton with an electron-withdrawing protecting group, you can:
-
Decrease the electron density of the indole ring: This makes the C-X bond more susceptible to oxidative addition.
-
Prevent N-arylation: Blocking the nitrogen atom prevents it from participating in undesired side reactions.
-
Improve solubility: Some protecting groups can enhance the solubility of the indole derivative in organic solvents.
Commonly used protecting groups for indoles in coupling reactions include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated this compound
If you are experiencing low yields in the Suzuki-Miyaura coupling of a bromo- or iodo-6-methoxyindole, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Suzuki-Miyaura Yield
1. N-Protection: As discussed in the FAQs, protecting the indole nitrogen is the most critical first step. The Boc group is often a good starting point due to its ease of introduction and removal under relatively mild acidic conditions.
2. Catalyst and Ligand Selection: For electron-rich heteroaryl halides, bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) are often highly effective.[2] Consider screening different catalyst systems.
| Catalyst System (Precatalyst/Ligand) | Substrate Type | Typical Conditions | Expected Outcome |
| Pd(PPh₃)₄ | Aryl iodides/bromides | Toluene (B28343), Na₂CO₃, 100 °C | Moderate to good yields, may require higher catalyst loading. |
| Pd(OAc)₂ / SPhos | Aryl chlorides/bromides | Toluene/H₂O, K₃PO₄, 100 °C | High yields, good for challenging substrates.[2] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides/bromides | Dioxane, K₃PO₄, 110 °C | Excellent yields, broad substrate scope.[2] |
| PEPPSI-IPr | Aryl chlorides/bromides | t-BuOH, K₂CO₃, 80 °C | High activity, stable catalyst. |
3. Choice of Base: The base plays a crucial role in the transmetalation step. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOt-Bu to avoid decomposition. Ensure the base is finely powdered and anhydrous.
4. Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes accelerate the reaction, but it should be carefully optimized.
Issue 2: Poor Reactivity in Mizoroki-Heck Reaction with this compound
The Heck reaction with electron-rich indoles can be sluggish. Here’s how to address poor reactivity:
Troubleshooting Workflow for Poor Heck Reactivity
1. N-Protection: An electron-withdrawing protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) is highly recommended to decrease the electron density of the indole ring.
2. Catalyst System: While phosphine-free conditions can sometimes be effective, phosphine ligands are often necessary for challenging substrates.
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120-140 |
| PdCl₂(dppf) | NaOAc | NMP | 120-150 |
3. Base Selection: Organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc) are commonly used.[3] The choice may depend on the specific alkene partner.
4. Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically required to drive the reaction to completion.
Issue 3: N-Arylation as a Side Product in Buchwald-Hartwig Amination
The presence of the N-H proton in unprotected this compound makes it susceptible to N-arylation, especially under the basic conditions of the Buchwald-Hartwig amination.
Strategy to Prevent N-Arylation
1. N-Protection: This is the most direct way to prevent N-arylation. The SEM group is a good option as it is stable to many reaction conditions and can be removed with fluoride (B91410) sources. The Boc group is also widely used.
2. Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can promote the desired C-N coupling at the halide position and sterically hinder the approach of the palladium catalyst to the indole nitrogen.[4][5]
3. Base and Solvent: While strong bases like NaOt-Bu are common in Buchwald-Hartwig reactions, weaker bases such as Cs₂CO₃ or K₃PO₄ may reduce the extent of N-deprotonation and subsequent N-arylation.[6] The choice of solvent (e.g., toluene, dioxane, THF) can also influence the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-6-methoxy-3-bromoindole
This protocol provides a starting point for the Suzuki-Miyaura coupling of an N-protected this compound derivative. Optimization may be required for different boronic acids.
Experimental Workflow
Materials:
-
N-Boc-6-methoxy-3-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Toluene/H₂O (10:1, degassed)
Procedure:
-
To a dry Schlenk flask, add N-Boc-6-methoxy-3-bromoindole, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
To the flask, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Mizoroki-Heck Reaction of N-Tosyl-6-methoxy-3-iodoindole
This protocol is a general guideline for the Heck reaction of an N-protected this compound.
Materials:
-
N-Tosyl-6-methoxy-3-iodoindole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry reaction vessel, add N-Tosyl-6-methoxy-3-iodoindole, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of N-SEM-6-bromo-methoxyindole
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
N-SEM-6-bromo-methoxyindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOt-Bu to a dry Schlenk tube.
-
Add Pd₂(dba)₃ and XPhos.
-
Add N-SEM-6-bromo-methoxyindole and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Signaling Pathways and Catalytic Cycles
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Mizoroki-Heck Reaction
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
managing light sensitivity of 6-Methoxyindole in experiments
Welcome to the technical support center for 6-Methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the light sensitivity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered light-sensitive?
A1: this compound possesses an indole (B1671886) ring system, which is an aromatic heterocyclic structure. Aromatic systems can absorb ultraviolet (UV) and visible light. This absorbed energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions, such as oxidation and photodegradation.[1][2] This can lead to the formation of impurities and a loss of the compound's original properties.[1][3]
Q2: What are the visible signs of this compound degradation?
A2: Pure this compound is typically supplied as white or off-white shiny crystals.[4][5] A noticeable change in color, such as yellowing or browning, is a primary indicator of degradation. You may also observe a change in the physical form, such as the crystals becoming clumpy or oily. For solutions, the appearance of a yellow or brown tint in a previously colorless solution is a clear sign of degradation.
Q3: How will the degradation of this compound affect my experimental results?
A3: Using degraded this compound can severely compromise your experimental integrity. Potential consequences include:
-
Loss of Potency: The concentration of the active, non-degraded compound will be lower than expected, leading to inaccurate dose-response curves and diminished biological effects.[3]
-
Altered Efficacy: Degradation products may have different biological activities, potentially acting as antagonists, agonists, or inhibitors of different targets, confounding your results.[3]
-
Introduction of Artifacts: Degradants can interfere with analytical measurements (e.g., creating extra peaks in HPLC, altering fluorescence spectra) and may be toxic to cell cultures.[1]
-
Poor Reproducibility: The extent of degradation can vary between samples, leading to inconsistent and non-reproducible results.
Troubleshooting Guide
Problem 1: My this compound solution turned yellow after preparation.
-
Cause: The most likely cause is exposure to ambient light during weighing, dissolution, or storage. The energy from light, particularly UV and blue wavelengths, can catalyze the degradation of the indole ring.[1]
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh solution, taking care to minimize light exposure. Use a darkroom or a fume hood with the sash lowered and the light turned off.
-
Use amber-colored volumetric flasks and vials or wrap standard glassware in aluminum foil.[1]
-
Work quickly to reduce the total time the compound is exposed to light.
-
Store the resulting solution in a light-protected container at the recommended temperature.
-
Problem 2: I am observing unexpected or inconsistent results in my bioassay.
-
Cause: If you have ruled out other experimental errors, the integrity of your this compound stock may be compromised. Even if not visibly discolored, partial degradation may have occurred.
-
Solution:
-
Check for Degradation: Analyze your stock solution using an appropriate analytical method (see Table 2) to confirm its purity and concentration. Compare the results to a freshly prepared standard.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material that has been properly stored.
-
Implement Light Protection: Review your entire experimental workflow and identify all steps where the compound might be exposed to light (e.g., during plate preparation, incubation, or reading). Implement protective measures such as using amber plates, covering plates with foil, and minimizing the time plates are outside of a dark incubator.
-
Problem 3: The purity of my this compound, as determined by HPLC, is lower than expected.
-
Cause: This could be due to degradation of the solid material during storage or degradation of the sample solution during preparation or while in the autosampler.
-
Solution:
-
Evaluate Solid Storage: Confirm that the solid this compound has been stored according to the recommendations in Table 1. If not, acquire a new batch of the compound.
-
Protect Autosampler Vials: Use amber HPLC vials or vial inserts. If the autosampler is not refrigerated, consider the stability of the compound in your solvent over the course of the analytical run. It may be necessary to run fewer samples at a time.
-
Use a Validated Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | 2-8°C or Room Temp.[4][6] | Desiccated, Inert Gas (e.g., Argon)[4] | In a dark place[4] | Tightly sealed, opaque container |
| Solution | 2-8°C or -20°C (Solvent dependent) | Inert Gas Overlay | Protect from light | Amber glass vial or clear vial wrapped in foil[1] |
Table 2: Recommended Analytical Methods for Degradation Analysis
| Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantify purity and detect non-volatile degradation products.[7] | Use a gradient method to ensure separation of potential impurities. The UV detector should be set to a wavelength appropriate for indoles (typically ~220 nm or ~280 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the molecular weights of degradation products to elucidate degradation pathways.[8] | Provides structural information about the impurities formed. |
| UV-Vis Spectrophotometry | Quick check for gross degradation. | A change in the absorption spectrum or the appearance of new absorption bands in the visible range indicates degradation. Less specific than chromatography. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze for volatile degradation products. | High inlet temperatures may cause thermal degradation, potentially complicating the analysis.[7] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Preparing this compound Solutions
-
Preparation: Conduct all work in a dimly lit environment. Using a red or yellow safelight can help minimize exposure to higher-energy wavelengths.[1]
-
Container Selection: Use amber-colored glassware or clear glassware completely wrapped in aluminum foil for all steps.[1]
-
Weighing: Weigh the solid this compound quickly. If possible, use an analytical balance in a room with the lights dimmed.
-
Dissolution: Add the desired solvent (e.g., Methanol, DMSO) to the weighed solid. Use a vortex mixer or sonicator in a foil-wrapped container to aid dissolution.
-
Storage: Immediately after preparation, transfer the solution to a pre-labeled, amber glass storage vial.
-
Inert Gas: For long-term storage, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Refrigeration/Freezing: Store the vial at the appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term), protected from light.
Protocol 2: Basic Photostability Assessment of this compound in Solution
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the solution into three sets of vials:
-
Light-Exposed: Clear glass vials.
-
Dark Control: Amber glass vials or clear vials wrapped in foil.[9]
-
T=0 Control: One amber vial for immediate analysis.
-
-
Initial Analysis: Analyze the T=0 control sample immediately via a validated HPLC-UV method to determine the initial purity and concentration.
-
Exposure: Place the "Light-Exposed" and "Dark Control" vials under a controlled light source that mimics standard laboratory light conditions. The ICH Q1B guideline suggests specific light sources and exposure levels.[9][10] Keep the dark control next to the exposed sample to ensure identical temperature conditions.
-
Time-Point Analysis: At predefined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each set (Light-Exposed and Dark Control) and analyze it by HPLC.
-
Data Evaluation: Compare the chromatograms. Calculate the percentage of this compound remaining in each sample relative to the T=0 control. Significant degradation in the light-exposed sample compared to the dark control confirms light sensitivity.
Visualizations
Caption: Workflow for Handling Light-Sensitive this compound.
Caption: Troubleshooting Unexpected Experimental Results.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. scispace.com [scispace.com]
- 3. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 4. This compound CAS#: 3189-13-7 [m.chemicalbook.com]
- 5. Research on this compound :: funnychemical [funnychemical.webnode.page]
- 6. goldbio.com [goldbio.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Recrystallization and Purification of 6-Methoxyindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization and purification of 6-Methoxyindole. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the recommended procedure for the purification of this compound by recrystallization. The selection of an appropriate solvent is critical for high recovery and purity.
Solvent Selection:
The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the moderate polarity of the this compound molecule, a variety of solvents can be considered. A preliminary small-scale solvent screen is highly recommended to determine the optimal solvent or solvent system for your specific sample.
Quantitative Data: Solvent Suitability Profile for this compound
| Solvent System | Suitability for Single-Solvent Recrystallization | Suitability for Mixed-Solvent Recrystallization (with anti-solvent) | Boiling Point (°C) | Notes |
| Methanol (B129727) | Good | N/A | 64.7 | This compound is slightly soluble in cold methanol and should be significantly more soluble in hot methanol.[1][2] |
| Ethanol | Good to Moderate | N/A | 78.4 | Similar properties to methanol, may require slightly larger volumes. |
| Water | Poor | Good (as an anti-solvent with Methanol or Ethanol) | 100 | This compound has very low solubility in water. |
| Toluene | Moderate | Good (with Hexane or Heptane as anti-solvent) | 110.6 | Good for dissolving less polar impurities. |
| Ethyl Acetate | Moderate | Good (with Hexane or Heptane as anti-solvent) | 77.1 | A versatile solvent of intermediate polarity. |
| Acetone | Potentially Good | Good (with Water or Hexane as anti-solvent) | 56 | High volatility may lead to premature crystallization. |
| Hexane/Heptane | Poor | Good (as an anti-solvent) | 68/98.4 | This compound is expected to be poorly soluble in non-polar solvents. |
Step-by-Step Recrystallization Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., 2-3 mL of methanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Pre-heat a stemless funnel and a new, clean Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper into the pre-heated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean flask to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry. For faster drying, a vacuum oven at a temperature well below the melting point of this compound (90-92°C[2]) can be used.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated. - Supersaturation: The solution is saturated, but crystallization has not been initiated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound. |
| "Oiling out" occurs (a liquid separates instead of solid crystals). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent. - Try a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at the boiling point until the solution becomes slightly turbid, then allow to cool slowly. |
| Low recovery of purified product. | - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Washing crystals with solvent that was not ice-cold. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for dissolution. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Always use ice-cold solvent for washing the crystals. - Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| The recrystallized product is still impure (e.g., broad melting point). | - The solution cooled too quickly, trapping impurities. - The chosen solvent is not effective at separating the specific impurities present. | - Allow the solution to cool as slowly as possible without disturbance. - A second recrystallization may be necessary. - Consider purifying the material by column chromatography before a final recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure this compound should appear as white to off-white or pale cream shiny crystals or powder.[3][4]
Q2: What is the melting point of pure this compound? A2: The reported melting point of this compound is in the range of 90-92°C.[2] A sharp melting point within this range is a good indicator of purity.
Q3: How do I choose between a single-solvent and a mixed-solvent recrystallization? A3: A single-solvent recrystallization is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold, a mixed-solvent system is a good alternative. This is often the case when a compound is very soluble in one solvent and very insoluble in another miscible solvent.
Q4: My solution is colored. Should I use activated charcoal? A4: Yes, if your crude this compound solution is colored and the pure compound is known to be white or off-white, adding a small amount of activated charcoal to the hot solution before filtration can effectively remove colored impurities.
Q5: What is a typical recovery yield for recrystallization? A5: A typical recovery yield for a well-executed recrystallization can range from 70% to over 90%, but this is highly dependent on the initial purity of the compound and its solubility in the chosen solvent system. Some loss of product is always expected as some will remain dissolved in the cold solvent.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization and purification of this compound.
References
addressing matrix effects in LC-MS analysis of 6-Methoxyindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-Methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] The "matrix" itself refers to all components within the sample other than the target analyte, such as salts, lipids, proteins, and metabolites.
Q2: Why is this compound analysis susceptible to matrix effects?
A2: Like many small molecules, this compound is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates.[3][4] These matrices contain high concentrations of endogenous substances that can co-elute with this compound and interfere with its ionization in the MS source, a common issue for indole-containing compounds.
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, reduced sensitivity with low signal-to-noise ratios, and inconsistent peak areas for quality control (QC) samples.[5]
Q4: How can I quantitatively assess the impact of matrix effects?
A4: The post-extraction spike method is a widely used technique to quantify matrix effects.[3][6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A). The matrix effect percentage can be calculated using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A5: A SIL-IS is a version of the analyte (e.g., this compound-d3) where one or more atoms have been replaced with their heavy isotopes. It is the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving matrix effects during the LC-MS analysis of this compound.
Guide 1: Diagnosing Matrix Effects
Problem: You suspect matrix effects are compromising your this compound quantification, leading to inconsistent or inaccurate results.
Solution: Employ the following workflows to confirm the presence and nature of matrix effects.
Workflow for Investigating and Mitigating Matrix Effects
Caption: A general workflow for identifying, quantifying, and mitigating matrix effects.
Guide 2: Troubleshooting Common Scenarios
Scenario 1: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression is occurring.
-
Troubleshooting Steps:
-
Confirm Suppression: Use the post-column infusion technique to pinpoint the retention time regions where suppression occurs.
-
Improve Sample Cleanup: Enhance your sample preparation protocol. If using protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components.
-
Chromatographic Separation: Adjust the LC gradient to separate this compound from the suppression zone. Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Optimize Ion Source: For indole (B1671886) compounds, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) and may provide a stronger signal.[4] Fine-tune ion source parameters like gas flow rates and temperature.
-
Scenario 2: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent matrix effects across different samples.
-
Troubleshooting Steps:
-
Use a SIL-IS: This is the most effective way to correct for variable matrix effects. The ratio of the analyte to the internal standard will remain consistent even if the absolute signal intensity fluctuates.
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to normalize the matrix effect across calibrators and unknowns.
-
Standardize Sample Preparation: Ensure your sample preparation procedure is highly consistent. Use automated or semi-automated systems where possible to minimize human error.
-
Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree to guide troubleshooting efforts for matrix effects.
Quantitative Data Summary
The following table provides representative data illustrating the impact of different sample preparation methods on the recovery and matrix effect for a this compound analog in human plasma. This data helps in selecting the most appropriate cleanup strategy.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Key Consideration |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 8 | 62 ± 7 | Fast and simple, but often results in significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 6 | 75 ± 6 | More selective than PPT, offering a cleaner extract and reduced matrix effects. |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 97 ± 3 | 89 ± 4 | Highly selective method providing the cleanest extracts and minimal matrix effects. Often the best choice for complex matrices. |
Note: This is example data. Actual results may vary based on the specific matrix, analyte concentration, and experimental conditions.
-
Recovery (%) = [(Peak Area of Pre-extraction Spike) / (Peak Area of Post-extraction Spike)] * 100
-
Matrix Effect (%) = [(Peak Area of Post-extraction Spike) / (Peak Area in Neat Solution)] * 100
-
Process Efficiency (%) = [(Peak Area of Pre-extraction Spike) / (Peak Area in Neat Solution)] * 100
Experimental Protocols
Methodology 1: Post-Extraction Spike for Quantitative Assessment
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., 100 µL of plasma) through your entire extraction procedure. In the final step, spike the same known concentration of this compound into the processed extract.
-
Set C (Pre-Extraction Spike): Spike the known concentration of this compound into the blank matrix before starting the extraction procedure.
-
-
LC-MS Analysis: Analyze multiple replicates (n=3-5) of each set under the same LC-MS conditions.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Methodology 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from biological fluids prior to LC-MS analysis of this compound.
Procedure:
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge if the analyte is basic).
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 0.1% formic acid in water.
-
Sample Loading: Pre-treat the plasma sample (e.g., dilute 1:1 with the equilibration buffer) and load it onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences like salts.
-
Elution: Elute this compound with 1 mL of a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS injection.
Mechanism of Ion Suppression in ESI
Caption: A diagram illustrating how matrix components compete with the analyte for ionization.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. sketchviz.com [sketchviz.com]
- 8. medium.com [medium.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Methoxyindole and 5-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Methoxyindole and 5-Methoxyindole. While direct comparative studies on these two isomers are limited, this document synthesizes available data on the parent compounds and their derivatives to offer insights into their potential therapeutic applications, focusing on their interactions with key physiological targets and their anti-inflammatory and anticancer properties.
Introduction
This compound and 5-Methoxyindole are structural isomers of methoxy-substituted indole (B1671886), a core scaffold in numerous biologically active compounds. The position of the methoxy (B1213986) group on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby altering its binding affinity to various receptors and its overall biological activity. 5-Methoxyindole is a naturally occurring compound in the metabolic pathway of L-tryptophan and a precursor to neurohormones like melatonin (B1676174). In contrast, this compound is primarily utilized as a synthetic building block in the development of pharmaceutical agents. This guide explores the nuances of their biological activities based on available experimental data.
Receptor Binding Affinity
The interaction of these methoxyindoles with serotonin (B10506) (5-HT) and melatonin (MT) receptors is of significant interest due to the structural similarities to endogenous ligands.
Serotonin Receptor Interactions
Both 5-Methoxyindole and this compound derivatives have been investigated for their affinity to various serotonin receptor subtypes. The position of the methoxy group plays a crucial role in determining the binding profile.
Melatonin Receptor Interactions
As a precursor to melatonin (N-acetyl-5-methoxytryptamine), 5-Methoxyindole and its derivatives have a well-established relationship with melatonin receptors. Studies on derivatives of this compound also show interaction with these receptors, although the affinity appears to be influenced by the methoxy group's position. For instance, moving the methoxy group from the 5-position to the 6 or 7-position has been shown to reduce affinity for melatonin receptors, suggesting the 5-methoxy substitution is optimal for this interaction[1].
Table 1: Comparative Receptor Binding Affinities of Methoxyindole Derivatives
| Compound/Derivative | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Notes |
| 5-Methoxy-N,N-dimethyltryptamine | 5-HT₇ | pKᵢ = 7.9 | A derivative of 5-Methoxyindole[2]. |
| 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin (quail optic tecta) | Similar to melatonin | Full agonists[3]. |
| Derivative with 6-position substitution | MT₂ | 26.6 | Potent agonist with 139-fold selectivity for MT₂[1]. |
| 5-Methoxytryptophol | Melatonin (human lymphocytes) | Lower than melatonin | Inhibits 2-[¹²⁵I]iodomelatonin binding[4]. |
| 5-Methoxytryptamine | Melatonin (human lymphocytes) | No displacement | Did not displace 2-[¹²⁵I]iodomelatonin[4]. |
Anti-Inflammatory Activity
Both 5-Methoxyindole and this compound derivatives have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.
5-Methoxyindole metabolites have been reported to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This suggests a potential role for 5-Methoxyindole in modulating inflammatory responses. Derivatives of this compound have also been investigated for their anti-inflammatory effects, with the methoxy group appearing to enhance this activity compared to non-methoxylated analogs.
Table 2: Comparative Anti-inflammatory Activity of Methoxyindole Derivatives
| Compound/Derivative | Assay | Endpoint | Results |
| 5-Methoxyindole metabolites | COX-2 Expression | Inhibition | Reported to control COX-2 expression. |
| 2-(6-methoxy-1H-indol-3-yl)acetic acid | In vivo models | Analgesic Effect | Methoxy group enhances anti-inflammatory effects compared to non-methoxy analogs[2]. |
Note: Direct comparative IC₅₀ values for this compound and 5-Methoxyindole in anti-inflammatory assays are not available in the reviewed literature.
Anticancer Activity
The anticancer potential of both 5- and this compound derivatives has been a subject of investigation. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
For example, 5-Methoxyindole-3-carboxaldehyde has been studied for its anticancer properties[5]. Similarly, derivatives of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole have been designed as tubulin polymerization inhibitors, a known strategy in cancer chemotherapy[6].
Table 3: Comparative Anticancer Activity of Methoxyindole Derivatives
| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) |
| 5-Methoxyindole-3-carboxaldehyde | Various cancer cell lines | Anticancer | Data not specified[5]. |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | Antiproliferative | 2.94 ± 0.56[6] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | A549 (Lung) | Antiproliferative | 6.30 ± 0.30[6] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | HeLa (Cervical) | Antiproliferative | 6.10 ± 0.31[6] |
Note: This table highlights the anticancer potential of derivatives and does not represent a direct comparison of the parent molecules.
Signaling Pathways
The biological effects of this compound and 5-Methoxyindole are mediated through their interaction with specific signaling pathways, primarily those associated with serotonin and melatonin receptors.
Caption: Signaling pathways for 5-HT2A and Melatonin receptors.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological activities of this compound and 5-Methoxyindole.
Caption: A logical workflow for comparing biological activities.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound and 5-Methoxyindole for a specific serotonin receptor subtype.
Materials:
-
Test Compounds: this compound and 5-Methoxyindole.
-
Cell Membranes: Membranes from cells recombinantly expressing the human serotonin receptor of interest.
-
Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.2 mM EDTA.
-
Non-specific Ligand: A high concentration of a known ligand for the receptor (e.g., 10 µM serotonin).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand, cell membranes, and either the test compound or the non-specific ligand.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[7]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
Objective: To assess the ability of this compound and 5-Methoxyindole to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Materials:
-
Test Compounds: this compound and 5-Methoxyindole.
-
Cell Line: RAW 264.7 murine macrophages.
-
LPS from E. coli.
-
Griess Reagent.
-
Cell culture medium (e.g., DMEM) and supplements.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (B80452) as an indicator of NO production and determine the inhibitory effect of the compounds.[8][9][10][11][12]
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound and 5-Methoxyindole on a cancer cell line.
Materials:
-
Test Compounds: this compound and 5-Methoxyindole.
-
Cancer cell line (e.g., MCF-7, HeLa).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates and microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[13]
Conclusion
The available evidence, primarily from studies on their derivatives, suggests that both this compound and 5-Methoxyindole possess significant biological activities. The position of the methoxy group appears to be a critical determinant of their pharmacological profile, particularly concerning their affinity for melatonin and serotonin receptors. While 5-methoxyindoles are integral to endogenous neurohormone pathways, 6-methoxyindoles serve as a versatile scaffold for the development of synthetic drugs.
References
- 1. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. mdpi.com [mdpi.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-Methoxyindole as a Selective Serotonin Receptor Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a ubiquitously expressed family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychiatric processes. The development of selective ligands for specific 5-HT receptor subtypes is a critical endeavor in modern pharmacology, offering the potential for targeted therapeutic interventions with minimized off-target effects. This guide provides a comparative validation of 6-Methoxyindole as a selective serotonin receptor ligand.
Due to the limited availability of direct experimental data for this compound in the public domain, this guide will utilize data from the structurally related β-carboline, 6-Methoxyharmalan, as a primary comparator. It is crucial to note that while structurally similar, the pharmacological profile of 6-Methoxyharmalan may not be completely representative of this compound. The data presented herein is intended to serve as a reference for researchers and to illustrate the experimental workflows and data presentation necessary for the validation of novel serotonin receptor ligands.
Comparative Analysis of Ligand Binding Affinities
The initial step in validating a novel ligand is to determine its binding affinity (Ki) across a panel of relevant receptor subtypes. This is typically achieved through competitive radioligand binding assays. The following table summarizes the binding affinities of 6-Methoxyharmalan and other well-characterized serotonin receptor ligands at several key 5-HT receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin Receptor Ligands
| Ligand | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| 6-Methoxyharmalan | >10,000[1] | 4,220 - 5,600[2] | 924[2] | 1,930[2] | 2,960[2] |
| Serotonin (5-HT) | 1.2 | 3.5 | 5.0 | 10 | 0.8 |
| 8-OH-DPAT | 0.9 | 1,200 | 2,500 | >10,000 | 500 |
| Ketanserin | 150 | 1.1 | 30 | 1,500 | 800 |
| Risperidone | 5.6 | 0.16 | 4.8 | 25 | 1.5 |
Note: Data for Serotonin, 8-OH-DPAT, Ketanserin, and Risperidone are representative values from various public sources and may vary depending on experimental conditions.
Functional Activity at Serotonin Receptors
Beyond binding affinity, it is essential to characterize the functional activity of a ligand as an agonist, antagonist, or inverse agonist. This is determined through various functional assays that measure the downstream signaling events following receptor activation.
Table 2: Comparative Functional Activity of Serotonin Receptor Ligands
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Efficacy (% of 5-HT) |
| 6-Methoxyharmalan | 5-HT2A | Calcium Mobilization | EC50 | >10,000[2] | No activity observed[2] |
| Serotonin (5-HT) | 5-HT1A | cAMP Inhibition | EC50 | 2.5 | 100% |
| 5-HT2A | Calcium Mobilization | EC50 | 15 | 100% | |
| 5-HT6 | cAMP Stimulation | EC50 | 20 | 100% | |
| 5-HT7 | cAMP Stimulation | EC50 | 1.2 | 100% | |
| 8-OH-DPAT | 5-HT1A | cAMP Inhibition | EC50 | 1.8 | 95% |
| Ketanserin | 5-HT2A | Calcium Mobilization | IC50 | 2.2 | N/A (Antagonist) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity of a test compound at Gs or Gi-coupled serotonin receptors (e.g., 5-HT1A, 5-HT6, 5-HT7).
Principle: This assay measures the increase (Gs-coupled) or decrease (Gi-coupled) in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
Materials:
-
Cells stably expressing the target serotonin receptor.
-
Test compound.
-
Forskolin (to stimulate cAMP production in Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
For Gi-coupled receptors, add the test compound followed by forskolin. For Gs-coupled receptors, add the test compound directly.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
GTPγS Binding Assay
Objective: To measure the G protein activation upon receptor stimulation by a test compound.
Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.
Materials:
-
Cell membranes expressing the target receptor and associated G proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add the test compound and [³⁵S]GTPγS to the reaction mixture.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate EC50 and Emax values.
Calcium Flux Assay
Objective: To determine the functional activity of a test compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the phospholipase C (PLC) pathway by Gq-coupled receptors.
Materials:
-
Cells stably expressing the target serotonin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the peak fluorescence response and generate dose-response curves to determine EC50 values.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways associated with different serotonin receptors is crucial for interpreting functional data.
Caption: General experimental workflow for validating a selective serotonin receptor ligand.
The activation of different serotonin receptor subtypes initiates distinct intracellular signaling cascades.
Caption: Simplified signaling pathways for major serotonin receptor families.
Conclusion
The validation of a novel compound as a selective serotonin receptor ligand is a multi-faceted process that requires rigorous in vitro characterization. This guide outlines the essential experimental framework, including binding affinity determination and functional activity assessment, necessary for such validation. While comprehensive data for this compound is currently limited, the provided information on the related compound, 6-Methoxyharmalan, and established reference ligands serves as a valuable resource for researchers in the field. The detailed protocols and visual representations of workflows and signaling pathways are intended to facilitate the design and execution of studies aimed at discovering and characterizing new selective modulators of the serotonin system.
References
6-Methoxyindole vs. Melatonin: A Comparative Guide for Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-methoxyindole and melatonin (B1676174) as agonists for melatonin receptors (MT1 and MT2). The information presented is based on available experimental data to assist researchers in understanding the pharmacological properties of these compounds.
Executive Summary
Melatonin, the endogenous ligand for MT1 and MT2 receptors, is a well-characterized neurohormone involved in regulating circadian rhythms. This compound, a structural analog of melatonin, has also been investigated for its activity at these receptors. While direct quantitative data for the parent this compound is limited in publicly available literature, studies on its derivatives, particularly 1-(2-Alkanamidoethyl)-6-methoxyindole, indicate that it can exhibit a binding affinity and functional activity comparable to melatonin, acting as a full agonist. This suggests that the this compound scaffold is a viable pharmacophore for targeting melatonin receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for melatonin and provide an inferred profile for this compound based on studies of its derivatives. It is crucial to note that the data for this compound is extrapolated and should be confirmed by direct experimental evaluation.
Table 1: Receptor Binding Affinity (Ki)
| Compound | MT1 Receptor (pKi) | MT2 Receptor (pKi) | Reference |
| Melatonin | ~9.1 | ~8.9 | [1] |
| 1-(2-Acetamidoethyl)-6-methoxyindole | Similar to Melatonin | Similar to Melatonin | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Agonist Potency (EC50)
| Compound | MT1 Receptor (pEC50) | MT2 Receptor (pEC50) | Intrinsic Activity | Reference |
| Melatonin | ~9.5 - 10.5 | ~9.5 - 10.5 | Full Agonist | [3] |
| 1-(2-Acetamidoethyl)-6-methoxyindole | Similar to Melatonin | Similar to Melatonin | Full Agonist | [2] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathways
Both melatonin and its this compound analogue, acting as agonists at MT1 and MT2 receptors, are expected to trigger the same downstream signaling cascades. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the MT1 and MT2 receptors.
Principle: This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) from the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and intrinsic activity of a compound as an agonist at MT1 and MT2 receptors.
Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) in cells expressing the receptors. MT1 and MT2 receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Methodology:
-
Cell Culture: Cells stably expressing MT1 or MT2 receptors are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis. The maximal inhibition achieved by the compound relative to a reference full agonist (like melatonin) determines its intrinsic activity.
Conclusion
Based on available data from its derivatives, this compound is a promising structural motif for the development of melatonin receptor agonists. The 1-(2-alkanoylamidoethyl)-6-methoxyindole scaffold, in particular, has been shown to retain high affinity and full agonist activity at melatonin receptors, comparable to melatonin itself.[2] However, it is important to emphasize that the pharmacological profile of the parent this compound molecule requires direct experimental validation. Researchers interested in utilizing this compound or its derivatives should conduct their own comprehensive in vitro and in vivo studies to fully characterize their potency, efficacy, and selectivity for MT1 and MT2 receptors.
References
- 1. 6-Chloromelatonin | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 2. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 6-Methoxyindole and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. Among these, the cytotoxic properties of indole derivatives have garnered significant interest in the pursuit of novel anticancer agents. This guide provides a comparative study of the cytotoxicity of 6-Methoxyindole and other notable indole derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The following tables summarize the cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) values are presented to facilitate a quantitative comparison of their potency. It is important to note that direct cytotoxic data for the parent this compound is limited in the reviewed literature; however, data for 6-methoxy-substituted indole derivatives are included to provide relevant insights.
| Compound/Derivative | Cancer Cell Line | IC50/LC50 (µM) | Reference(s) |
| 6-Methoxy-Substituted Indole Derivatives | |||
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | HCT-116 (Colon) | Weak Activity | [1] |
| HL-60 (Leukemia) | Weak Activity | [1] | |
| 6-Methoxy Podophyllotoxin | 5637 (Bladder) | 20 µg/ml (LD50) | [2] |
| K562 (Leukemia) | 20 µg/ml (LD50) | [2] | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | 2.94 | [3] |
| MDA-MB-231 (Breast) | 1.61 | [3] | |
| A549 (Lung) | 6.30 | [3] | |
| HeLa (Cervical) | 6.10 | [3] | |
| A375 (Melanoma) | 0.57 | [3] | |
| B16-F10 (Melanoma) | 1.69 | [3] | |
| Other Indole Derivatives | |||
| Indole-Aryl Amide (Compound 2) | MCF7 (Breast) | 0.81 | |
| PC3 (Prostate) | 2.13 | ||
| Indole-Aryl Amide (Compound 4) | HT29 (Colon) | 0.96 | |
| HeLa (Cervical) | 1.87 | ||
| MCF7 (Breast) | 0.84 | ||
| Pyrazolo[1,5-a]pyrimidine Analog (Compound 9c) | HCT-116 (Colon) | 0.31 | |
| Pyrazolo[1,5-a]pyrimidine Analog (Compound 11a) | HCT-116 (Colon) | 0.34 | |
| Indole Mannich Base (Compound 1c) | HepG2 (Liver) | 0.9 (LC50) | |
| 5-methoxyindole-isatin hybrid (Compound 5o) | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.69 | [4][5] |
| 5-methoxyindole-isatin hybrid (Compound 5w) | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.91 | [4][5] |
| 6,7-annulated-4-substituted indoles (9 compounds) | L1210 (Leukemia) | 0.5 - 4.0 | [6][7] |
Experimental Protocols
The evaluation of cytotoxicity for these indole derivatives predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common methods.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The protocol involves the following key steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Reagent Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a solution of SDS in HCl, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathways
Indole derivatives often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Below are diagrams illustrating these key signaling pathways.
Caption: Apoptosis signaling pathways induced by cytotoxic agents.
Caption: G1 phase cell cycle arrest induced by indole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of indole derivatives.
Caption: General workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxy Podophyllotoxin Induces Apoptosis via Inhibition of TUBB3 and TOPIIA Gene Expressions in 5637 and K562 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common synthetic routes to 6-methoxyindole, a crucial intermediate in the synthesis of various biologically active compounds. The efficacy of four major synthetic strategies—the Leimgruber-Batcho, Fischer, Bischler-Möhlau, and Hemetsberger syntheses—are evaluated based on experimental data to assist researchers in selecting the optimal pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes to this compound
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole (B1671886) Synthesis | Bischler-Möhlau Synthesis | Hemetsberger Synthesis |
| Starting Materials | 4-Methoxy-2-nitrotoluene | 4-Methoxyphenylhydrazine, Pyruvic acid derivative | 4-Methoxyaniline, α-Haloketone | p-Anisaldehyde, Ethyl azidoacetate |
| Key Reagents | DMF-DMA, Pyrrolidine (B122466), Reducing agent (e.g., Raney Ni/H₂, Pd/C, Fe/AcOH) | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Excess aniline (B41778), Heat or Microwave irradiation | Base (e.g., NaOEt), Heat (thermal cyclization) |
| Overall Yield | High (Reported up to 43% from p-cresol) | Variable, can be moderate to good | Generally low and inconsistent (can be improved with microwave) | High (A precursor, 2-carbomethoxy-6-methoxyindole, reported at 89%) |
| Reaction Conditions | Mild to moderate | Can require harsh acidic conditions and high temperatures | Harsh conditions (high temperature) | High temperature for cyclization |
| Key Advantages | High yields, readily available starting materials, good regioselectivity. | One of the most common and versatile indole syntheses. | Can be adapted for microwave synthesis to improve yields and reduce reaction times. | High yields for the indole-2-carboxylate (B1230498) precursor. |
| Key Disadvantages | Multi-step process. | Potential for side reactions and formation of isomeric impurities. | Harsh conditions, low and inconsistent yields in classical approach. | Requires synthesis of the azido (B1232118) ester intermediate, which can be unstable. The final product is an ester requiring decarboxylation. |
| Scalability | Generally scalable. | Can be challenging to scale due to potential for side reactions. | Classical method is not ideal for large scale; microwave method may have limitations. | The synthesis of the precursor has been demonstrated on a 300-gram scale. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the four major synthetic routes to this compound.
start [label="4-Methoxy-2-nitrotoluene", shape=ellipse, fillcolor="#FBBC05"]; enamine [label="Enamine Formation\n(DMF-DMA, Pyrrolidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="β-(Dimethylamino)-4-methoxy-2-nitrostyrene"]; reduction [label="Reductive Cyclization\n(e.g., Raney Ni, H₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> enamine; enamine -> intermediate; intermediate -> reduction; reduction -> end; }
Caption: Leimgruber-Batcho Synthesis Workflow.start1 [label="4-Methoxyphenylhydrazine", shape=ellipse, fillcolor="#FBBC05"]; start2 [label="Pyruvic Acid Derivative", shape=ellipse, fillcolor="#FBBC05"]; hydrazone [label="Hydrazone Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Phenylhydrazone"]; cyclization [label="Indolization\n(Acid Catalyst, Heat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; start1; start2}; start1 -> hydrazone; start2 -> hydrazone; hydrazone -> intermediate; intermediate -> cyclization; cyclization -> end; }
Caption: Fischer Indole Synthesis Workflow.start1 [label="4-Methoxyaniline", shape=ellipse, fillcolor="#FBBC05"]; start2 [label="α-Haloketone", shape=ellipse, fillcolor="#FBBC05"]; condensation [label="Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="α-Arylamino-ketone"]; cyclization [label="Cyclization\n(Heat or Microwave)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="6-Methoxy-2-arylindole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; start1; start2}; start1 -> condensation; start2 -> condensation; condensation -> intermediate; intermediate -> cyclization; cyclization -> end; }
Caption: Bischler-Möhlau Synthesis Workflow.start1 [label="p-Anisaldehyde", shape=ellipse, fillcolor="#FBBC05"]; start2 [label="Ethyl azidoacetate", shape=ellipse, fillcolor="#FBBC05"]; condensation [label="Condensation\n(Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Ethyl 2-azido-3-(4-methoxyphenyl)acrylate"]; cyclization [label="Thermal Cyclization\n(Heat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate2 [label="Ethyl this compound-2-carboxylate"]; decarboxylation [label="Decarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; start1; start2}; start1 -> condensation; start2 -> condensation; condensation -> intermediate1; intermediate1 -> cyclization; cyclization -> intermediate2; intermediate2 -> decarboxylation; decarboxylation -> end; }
Caption: Hemetsberger Synthesis Workflow.Experimental Protocols
Leimgruber-Batcho Synthesis
This two-step process is a popular and high-yielding method for preparing 2,3-unsubstituted indoles.
Step 1: Enamine Formation A mixture of 4-methoxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and pyrrolidine is heated. The mildly acidic methyl group of the nitrotoluene condenses with DMF-DMA to form an enamine intermediate.
Step 2: Reductive Cyclization The nitro group of the enamine intermediate is reduced to an amine, which then undergoes cyclization to form the indole ring. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[1] For instance, the reduction can be carried out using iron powder in acetic acid with heating.[2]
Fischer Indole Synthesis
A classic and widely used method for indole synthesis.
Step 1: Hydrazone Formation 4-Methoxyphenylhydrazine is reacted with an aldehyde or ketone, such as pyruvic acid, in a suitable solvent like ethanol (B145695) to form the corresponding phenylhydrazone.
Step 2: Indolization The formed phenylhydrazone is heated in the presence of an acid catalyst.[3] Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride, are commonly used.[3] The reaction proceeds through a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. It is important to note that with methoxy-substituted phenylhydrazones, "abnormal" products can form due to cyclization on the side of the methoxy (B1213986) group, leading to its substitution.[5][6]
Bischler-Möhlau Synthesis
This method involves the reaction of an α-haloketone with an excess of an aniline.
The synthesis proceeds by heating an α-bromo-acetophenone with an excess of 4-methoxyaniline.[7] The reaction is known for requiring harsh conditions and often results in low and inconsistent yields.[7] However, recent modifications using microwave irradiation have been shown to improve yields and shorten reaction times, offering a milder and more environmentally friendly approach.[8] A one-pot variation involves a 2:1 mixture of the aniline and the phenacyl bromide, which can simplify the procedure and improve yields to the 52-75% range.[8]
Hemetsberger Synthesis
This route involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.
Step 1: Azidoacrylate Formation p-Anisaldehyde is condensed with ethyl azidoacetate in the presence of a base, such as sodium ethoxide in ethanol, to form ethyl 2-azido-3-(4-methoxyphenyl)acrylate.
Step 2: Thermal Cyclization The resulting azidoacrylate is heated in a high-boiling solvent like xylene. This thermal decomposition leads to the formation of ethyl this compound-2-carboxylate.[9] This step has been reported to proceed with high yields, around 89% on a large scale for a similar substrate.[10]
Step 3: Decarboxylation The ester group at the 2-position of the indole is removed. This can be achieved by saponification to the carboxylic acid followed by decarboxylation.[11] The decarboxylation of indole-2-carboxylic acids can be performed by heating in a high-boiling solvent such as quinoline, sometimes with a catalyst like copper powder.[11][12]
Conclusion
The choice of the most efficacious synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The Leimgruber-Batcho synthesis stands out for its high yields and regioselectivity, making it a strong candidate for large-scale production. The Hemetsberger synthesis also offers high yields for the indole-2-carboxylate precursor and has been proven to be scalable. The Fischer indole synthesis , while versatile, requires careful optimization to avoid the formation of byproducts, especially with substituted phenylhydrazones. The classical Bischler-Möhlau synthesis is generally less favorable due to its harsh conditions and low yields, although modern microwave-assisted protocols have significantly improved its practicality. Researchers should carefully consider these factors to select the most suitable method for their specific synthetic goals.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for 6-Methoxyindole Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 6-methoxyindole is crucial for its diverse applications in medicinal chemistry and materials science. This guide offers an objective comparison of established analytical techniques for the quantification of this compound. While a single, universally validated method for this specific analyte is not extensively documented, this document outlines robust methodologies based on common analytical platforms used for structurally similar indole (B1671886) derivatives. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This guide provides a comparative overview of these techniques, along with detailed experimental protocols and validation parameters to serve as a foundational resource for method development and implementation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, HPLC-FLD, and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Measures the absorbance of UV light by the analyte.[1] | Measures the fluorescence emission of the analyte after excitation at a specific wavelength.[1] | Separates the analyte chromatographically and detects it based on its mass-to-charge ratio.[1] |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish from interfering compounds.[1] | High. Only compounds that fluoresce at the specified wavelengths are detected.[1] | Very High. Provides structural confirmation and can distinguish between isomers with different fragmentation patterns.[1] |
| Sensitivity | ng-µg/mL range.[1] | pg-ng/mL range.[1] | fg-pg/mL range.[1] |
| Matrix Compatibility | Susceptible to interference from matrix components that absorb UV light.[1] | Less prone to matrix interference than UV detection, but quenching can occur.[1] | Highly compatible with complex matrices due to the specificity of mass detection. |
| Instrumentation Cost | Low | Moderate | High |
| Ease of Use | Relatively simple | Moderate | Complex |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV/FLD and LC-MS/MS analysis of this compound.
HPLC with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is well-suited for routine analysis and quantification, particularly in less complex matrices or when high sensitivity is not the primary requirement.[1]
A. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
B. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient elution using:
-
Injection Volume: 20 µL.[1]
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance for this compound (e.g., 280 nm).[1]
-
Fluorescence: Excitation and emission wavelengths should be optimized for this compound.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for analyzing samples with complex matrices or when very low detection limits are required.[3][4]
A. Sample Preparation The sample preparation protocol can follow the same protein precipitation method as described for HPLC-UV/FLD.
B. Chromatographic Conditions
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 100 mm).[5]
-
Mobile Phase:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
C. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
Analytical Method Validation Workflow
The validation of an analytical method is critical to ensure that the data generated is accurate, reliable, and reproducible. The validation process should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][7]
Caption: A flowchart illustrating the key stages and parameters in the validation of an analytical method.
This guide provides a foundational framework for the selection, development, and validation of an analytical method for the quantification of this compound. The choice between HPLC-UV/FLD and LC-MS/MS will ultimately be determined by the specific requirements of the research or application. For routine analysis of relatively clean samples, HPLC-based methods may be sufficient. However, for trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. rsc.org [rsc.org]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
comparative analysis of the antioxidant properties of methoxyindoles
An authoritative guide for researchers and drug development professionals on the antioxidant properties of various methoxyindoles. This document provides a comparative analysis based on available experimental data, details common experimental protocols, and visualizes key biochemical pathways.
Methoxyindoles, a class of compounds characterized by an indole (B1671886) core with a methoxy (B1213986) group substitution, have garnered significant scientific interest for their diverse biological activities, most notably their potent antioxidant effects. Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), the most well-known of these, is a hormone primarily synthesized in the pineal gland, but other related methoxyindoles such as 5-methoxytryptophol (B162933) (5-MTOH) and 5-methoxyindole-3-acetic acid (5-MIAA) are also produced.[1] These molecules play a crucial role in mitigating oxidative stress, a condition implicated in numerous pathologies, by neutralizing harmful reactive oxygen species (ROS). This guide offers a comparative look at their antioxidant capabilities.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of methoxyindoles varies significantly based on their molecular structure. Direct comparisons are best made when data is generated from the same study under identical conditions. However, a comprehensive single study is not always available. The following table collates quantitative data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions can influence results.
| Compound | Assay | IC50 Value (µM) | Key Findings & Reference |
| Melatonin | ABTS Radical Scavenging | 4 | More potent than glutathione (B108866) (11 µM), Vitamin C (15.5 µM), and Trolox (15.5 µM).[2][3] |
| Hydroxyl Radical Scavenging | 11.4 | Significantly more potent than its metabolite, pinoline.[4] | |
| Nitric Oxide (NO) Scavenging | 125 | Less potent than a synthetic cysteinyl-conjugated derivative (51 µM).[5] | |
| 5-Methoxytryptophol (5-MTOH) | Lipid Peroxidation & Protein Oxidation | - (Qualitative) | Significantly attenuated oxidative damage to hepatic cell membranes.[1][6] |
| 5-Methoxyindole-3-acetic acid (5-MIAA) | Lipid Peroxidation & Protein Oxidation | - (Qualitative) | Did not significantly attenuate oxidative damage to hepatic cell membranes.[1][6] |
| Pinoline (6-methoxy-tetrahydro-β-carboline) | Hydroxyl Radical Scavenging | 62.3 | Less potent than melatonin in scavenging hydroxyl radicals.[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or reaction by 50%. A lower IC50 value indicates higher potency.
Analysis of Structure-Activity Relationship: The available data suggests that the chemical structure of the side chain at the C3 position of the indole ring is critical for antioxidant activity. A study comparing 5-MTOH and 5-MIAA found that the hydroxyl group in 5-MTOH confers significant protective effects against lipid and protein oxidation, while the carboxylic acid group in 5-MIAA is ineffective.[1][6] This indicates that the ability to donate a hydrogen atom or an electron is crucial for the antioxidant function in this context. Furthermore, both melatonin and its metabolite pinoline scavenge hydroxyl radicals, supporting the importance of the indolic part and the 5-methoxy group for this activity, though melatonin is markedly more effective.[4]
Key Biochemical Pathways and Mechanisms
The antioxidant action of methoxyindoles is not limited to direct radical scavenging. Melatonin, in particular, initiates a cascade where its metabolites also function as potent antioxidants, amplifying its protective effects.[7] This is a unique mechanism not typically seen with classic antioxidants like Vitamin C or E.[8]
The biosynthesis of these compounds is also a key aspect. Melatonin is classically synthesized from serotonin (B10506). However, an alternative pathway exists where serotonin is first methylated to 5-methoxytryptamine (B125070) (5-MT), which is then acetylated to form melatonin.[9]
Experimental Protocols
Standardized assays are crucial for quantifying and comparing the antioxidant activity of different compounds. Below are detailed methodologies for common assays mentioned in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compound (methoxyindole) solutions at various concentrations.
-
Methanol (or appropriate solvent) as a blank.
-
A known antioxidant (e.g., Ascorbic Acid, Trolox) as a positive control.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
For the control, add an equal volume of the solvent instead of the test solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the scavenging percentage against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Phosphate buffer saline (PBS) or ethanol.
-
Test compound solutions at various concentrations.
-
A known antioxidant (e.g., Trolox) as a positive control.
-
-
Procedure:
-
Generate the ABTS•+ radical stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test compound solution to the ABTS•+ working solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured spectrophotometrically at 593 nm. The antioxidant capacity is related to the reducing power of the compound.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Test compound solutions.
-
A known antioxidant (e.g., FeSO₄ or Trolox) to create a standard curve.
-
-
Procedure:
-
Prepare the fresh FRAP reagent and warm it to 37°C.
-
Add a small volume of the test compound solution to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a set time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change in the test sample to a standard curve constructed using a known antioxidant. Results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per unit of sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and comparative studies of melatonin and classic antioxidants in terms of their interactions with the ABTS cation radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free radical scavenging and antioxidative activity of melatonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Efficacy: A Comparative Guide to 6-Methoxyindole Derivatives In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the discovery of novel therapeutic agents. The strategic incorporation of a methoxy (B1213986) group at the 6-position of the indole ring has been a key area of investigation, aiming to modulate the pharmacological profile of these compounds. This guide provides an objective comparison of the in vitro and in vivo efficacy of 6-methoxyindole derivatives across three critical therapeutic areas: oncology, inflammation, and neuroprotection. By presenting available experimental data, detailed methodologies, and visual workflows, this document serves as a resource for researchers to navigate the complexities of translating preclinical findings from the laboratory bench to whole-organism models.
Anticancer Efficacy: A Case Study of a 6-Substituted Indole Derivative
The anticancer potential of this compound derivatives has been demonstrated through their ability to disrupt microtubule dynamics, a validated target in oncology. Here, we focus on a potent 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative, herein referred to as 6-MI-Derivative A , as a case study for which both in vitro and in vivo data are available. For comparison, we present data for Indole-3-carbinol (I3C) , a well-studied natural indole derivative with known anticancer properties.[1][2][3][4][5]
Data Presentation: In Vitro vs. In Vivo Anticancer Activity
| Compound | In Vitro Efficacy (IC50, µM) | In Vivo Efficacy (Tumor Growth Inhibition) |
| 6-MI-Derivative A | MCF-7 (Breast): 2.94MDA-MB-231 (Breast): 1.61A549 (Lung): 6.30HeLa (Cervical): 6.10A375 (Melanoma): 0.57B16-F10 (Melanoma): 1.69[6] | B16-F10 Melanoma Xenograft:23.3% at 20 mg/kg44.2% at 50 mg/kg[6] |
| Indole-3-carbinol (I3C) | MCF-7 (Breast): ~50-100Prostate Cancer Cells: ~100-200[1] | Mammary Tumor Xenograft: Significant inhibition of tumor growth[2] |
Experimental Protocols
In Vitro: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 6-MI-Derivative A) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vivo: Human Tumor Xenograft Mouse Model [7][8]
-
Cell Implantation: Human cancer cells (e.g., B16-F10 melanoma) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound (e.g., 6-MI-Derivative A) is administered (e.g., intraperitoneally) at specified doses for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the control group.
Visualizations
Anti-Inflammatory Efficacy: Investigating Nitric Oxide Inhibition and Paw Edema Reduction
The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory mediators. While specific data for a single this compound derivative across both in vitro and in vivo models is limited, this section synthesizes available information on related compounds to provide a comparative overview. For comparison, the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) is used.[9][10][11][12][13][14]
Data Presentation: In Vitro vs. In Vivo Anti-Inflammatory Activity
| Compound/Derivative | In Vitro Efficacy (NO Inhibition IC50, µM) | In Vivo Efficacy (% Inhibition of Carrageenan-Induced Paw Edema) |
| This compound Derivative (Hypothetical) | Data not consistently available for a single derivative. | Data not consistently available for a single derivative. |
| Indomethacin | ~10-50 (in RAW 264.7 cells)[11] | 40-60% at 5-10 mg/kg[9] |
Note: The data for the this compound derivative is presented as hypothetical due to the lack of a single compound with comprehensive in vitro and in vivo anti-inflammatory data in the public domain. The values for Indomethacin are representative ranges from multiple studies.
Experimental Protocols
In Vitro: Nitric Oxide (NO) Inhibition Assay [15][16][17]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce nitric oxide production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo: Carrageenan-Induced Paw Edema in Rodents [18][19][20][21]
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated animals with that of the control group.
Visualizations
Neuroprotective Efficacy: From Cell Viability to Animal Models of Neurodegeneration
Experimental Protocols
In Vitro: Neuroprotection Assay in SH-SY5Y Cells [22][23][24][25][26]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Toxin Induction: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Compound Treatment: Cells are co-treated or pre-treated with the test this compound derivative.
-
Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Neuroprotection Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease [27][28][29][30]
-
Animal Model: C57BL/6 mice are commonly used.
-
Toxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce dopaminergic neurodegeneration.
-
Compound Treatment: The test this compound derivative is administered before, during, or after MPTP treatment.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: Post-mortem analysis of the brain is performed to measure dopamine (B1211576) levels in the striatum and to quantify the loss of dopaminergic neurons in the substantia nigra.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 28. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Protocol for the MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for 6-Methoxyindole in the Synthesis of Target Molecules
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. 6-Methoxyindole is a privileged scaffold, serving as a key precursor for a multitude of biologically active molecules, most notably melatonin (B1676174) and various β-carboline alkaloids. However, the exploration of alternative indole (B1671886) precursors can unlock new chemical space and provide strategic advantages in the synthesis of diverse target molecules. This guide provides a detailed comparison of viable alternatives to this compound, focusing on 5-bromoindole (B119039) and 5-cyanoindole (B20398), with supporting experimental data and protocols.
Section 1: Overview of Alternative Indole Precursors
While this compound is a direct precursor for compounds requiring a methoxy (B1213986) group at the 6-position, other substituted indoles offer versatile handles for functionalization, enabling the synthesis of a broader range of derivatives.
-
5-Bromoindole: This compound is a highly versatile intermediate.[1] The bromine atom at the C-5 position serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide array of aryl, vinyl, or amino groups, making it a cornerstone for the synthesis of many indole alkaloids and related natural products.[1]
-
5-Cyanoindole: The cyano group at the C-5 position is a valuable functional group that can be converted into other functionalities. It is a key precursor in the synthesis of the antidepressant vilazodone.[2][3] The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a different set of synthetic possibilities compared to a methoxy or bromo substituent.
The choice of precursor often depends on the desired final compound and the overall synthetic strategy. Below is a comparative overview of the synthetic utility of these compounds.
Logical Relationship of Indole Precursors and Target Molecules
Section 2: Synthesis of β-Carbolines
β-Carbolines are a large family of natural and synthetic compounds with a wide range of pharmacological activities.[4] The synthesis of the β-carboline core can be achieved through various methods, often starting from substituted indoles.[5]
General Synthetic Workflow for β-Carbolines
A common strategy for β-carboline synthesis is the construction of the pyridine (B92270) C-ring onto an existing indole scaffold.[5] This can be achieved through reactions like the Pictet-Spengler reaction or transition metal-catalyzed cyclizations.[5]
Comparative Data for β-Carboline Synthesis
| Precursor | Key Reactions | Advantages | Disadvantages |
| This compound | Pictet-Spengler, Bischler-Napieralski | Direct route to 6-methoxy-β-carbolines. | Limited to 6-methoxy derivatives. |
| 5-Bromoindole | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings followed by cyclization. | Highly versatile for creating diverse substitution patterns at the 5-position.[1] | Requires additional cross-coupling step. |
| 5-Cyanoindole | Functional group transformations followed by cyclization. | Cyano group can be converted to other functionalities.[2] | May require more complex synthetic routes. |
Section 3: Synthesis of Melatonin and its Analogs
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland.[6] Its synthesis is a key area of research due to its role in regulating circadian rhythms and its antioxidant properties.[7][8]
Biosynthetic Pathways of Melatonin
There are two recognized biosynthetic pathways for melatonin, both starting from serotonin (B10506). The "classic" pathway involves the N-acetylation of serotonin followed by O-methylation. An alternative pathway involves the O-methylation of serotonin first, followed by N-acetylation.[9][10]
Chemical Synthesis of Melatonin: Comparative Data
Various chemical syntheses for melatonin have been developed, with different starting materials and yields.
| Starting Material | Key Steps | Reported Yield | Reference |
| 5-Methoxyindole-3-acetonitrile | Reduction followed by acetylation. | Not specified, but a multi-step process. | [11] |
| 5-Methoxytryptamine hydrochloride | Acetylation with acetic anhydride (B1165640) in pyridine. | 80% | [11] |
| 5-Hydroxytryptamine hydrochloride | One-pot methylation and acetylation. | 90-93% | [12] |
The one-pot synthesis from 5-hydroxytryptamine hydrochloride appears to be the most efficient method reported in the provided context, offering a high yield in a streamlined process.[12]
Section 4: Experimental Protocols
Protocol 1: Synthesis of 5-Cyanoindole from 5-Bromoindole
This protocol is adapted from a reported method for the synthesis of 5-cyanoindole.[3]
Materials:
-
5-Bromoindole
-
Cuprous cyanide (CuCN)
-
N-methylpyrrolidone (NMP)
-
Ammonia (B1221849) water
-
n-Hexane
Procedure:
-
In a round-bottom flask equipped with a Soxhlet extractor, add 19.6 g (0.1 mol) of 5-bromoindole.
-
Add 200 mL of N-methylpyrrolidone.
-
Add 9.5 g of cuprous cyanide.
-
Reflux the reaction mixture at 85°C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 201 mL of ammonia water and stir.
-
Extract the mixture twice with 30 mL of n-hexane.
-
Combine the n-hexane layers and proceed with purification.
Reported Yield: 88%[3]
Protocol 2: Buchwald-Hartwig Amination of 5-Bromoindole
This is a general protocol for the palladium-catalyzed amination of 5-bromoindole, a key reaction for creating diverse derivatives.[1]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (ligand) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane
-
Argon (inert gas)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous dioxane, followed by the amine, via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography.[1]
Conclusion
While this compound remains a valuable precursor for specific target molecules like melatonin, alternative substituted indoles such as 5-bromoindole and 5-cyanoindole offer significantly broader synthetic utility. 5-Bromoindole is an excellent choice for generating diverse libraries of compounds through well-established cross-coupling methodologies.[1] 5-Cyanoindole provides a unique functional handle for transformations that are not accessible with other precursors.[2] The selection of the optimal starting material will ultimately be guided by the specific synthetic target and the desired efficiency and novelty of the synthetic route. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Melatonin [ch.ic.ac.uk]
- 12. CN113214133A - Synthesis method of melatonin - Google Patents [patents.google.com]
A Comparative Benchmarking Guide: 6-Methoxyindole and Known Monoamine Oxidase (MAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-Methoxyindole in the context of well-characterized inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical flavoenzymes involved in the metabolism of key neurotransmitters, making them significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[1][2]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the 50% inhibitory concentration (IC50) values for several well-known MAO inhibitors. These compounds serve as standard benchmarks for assessing the potency and selectivity of new potential inhibitors.
| Compound | Target Enzyme | IC50 Value (nM) | Class/Selectivity |
| This compound | MAO-A | Data not available | - |
| This compound | MAO-B | Data not available | - |
| Clorgyline | MAO-A | 11 | Irreversible, MAO-A Selective[2][5] |
| Harmaline | MAO-A | 2.3 | Reversible, MAO-A Selective[6] |
| Selegiline (L-deprenyl) | MAO-B | 37 - 46 | Irreversible, MAO-B Selective[7][8] |
| Pargyline | MAO-B | 404 | Irreversible, MAO-B Selective[2][5] |
| Lazabemide | MAO-B | 18 | Reversible, MAO-B Selective[6] |
| Safinamide | MAO-B | 21 | Reversible, MAO-B Selective[9] |
Note: IC50 values can vary based on experimental conditions, such as substrate choice and concentration.
Experimental Protocols
A detailed methodology for determining the MAO inhibitory activity of a test compound, such as this compound, is provided below. This protocol is based on a common fluorometric method.
Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against human recombinant MAO-A and MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Fluorescent Probe: Amplex Red or similar H2O2 detection reagent[12]
-
Horseradish Peroxidase (HRP)
-
Test Compound (this compound) stock solution (in DMSO)
-
Known Inhibitors (Positive Controls): Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[1][11]
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~530 nm, Emission ~585 nm)[11][12]
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., < 1%) to avoid enzyme inhibition.[13]
-
Enzyme and Inhibitor Pre-incubation:
-
Add 45 µL of diluted MAO-A or MAO-B enzyme solution to the wells of the 96-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (for control wells) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature (or 37°C) to allow the inhibitor to interact with the enzyme.[12][13]
-
-
Reaction Initiation:
-
Prepare a "Working Reagent" by mixing the substrate (e.g., p-Tyramine), HRP, and the fluorescent probe in assay buffer.[11]
-
Add 50 µL of the Working Reagent to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.[12]
-
Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Monoamine Oxidase (MAO) inhibition pathway.
Experimental Workflow Diagram
Caption: Workflow for the MAO fluorometric inhibition assay.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Structural Ballet of 6-Methoxyindoles: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the 6-methoxyindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their interactions with melatonin (B1676174) receptors, their role as anticancer agents through tubulin polymerization and METTL3 inhibition, and their engagement with serotonin (B10506) receptors. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Melatonin Receptor Agonism: Fine-Tuning Circadian Rhythms
The this compound core is a key feature in analogues designed to mimic the endogenous hormone melatonin, which regulates circadian rhythms. The position of the methoxy (B1213986) group and the nature of the side chain at other positions on the indole (B1671886) ring are critical for affinity and agonist activity at melatonin receptors (MT1 and MT2).
Structure-Activity Relationship Highlights:
-
Shift of Pharmacophoric Groups: Moving the methoxy group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus, along with shifting the ethylamido side chain to the N-1 position, can result in compounds with affinity and agonist activity similar to melatonin itself.
-
C-2 Position Substitution: Optimization of the substituent at the C-2 position can significantly enhance binding affinity into the picomolar range and improve agonist activity. Introducing bromo, phenyl, or carboxyl groups at this position has proven effective.
-
Role of the Methoxy Group: The presence of the 6-methoxy group is often crucial for high-affinity binding. Analogues lacking this group tend to exhibit reduced affinity and may act as partial agonists or antagonists.
Comparative Biological Data: this compound Analogues as Melatonin Receptor Ligands
| Compound ID | Modifications | Receptor Affinity (Ki, nM) | Functional Activity |
| Melatonin | 5-Methoxy, 3-Ethylamide | 0.1 - 1.0 | Full Agonist |
| Analogue 1 | 6-Methoxy, N1-Ethylamide | ~1.0 | Full Agonist |
| Analogue 2 | 6-Methoxy, N1-Ethylamide, 2-Bromo | < 0.1 | Full Agonist |
| Analogue 3 | 6-Methoxy, N1-Ethylamide, 2-Phenyl | < 0.1 | Full Agonist |
| Analogue 4 | N1-Ethylamide (no methoxy) | > 100 | Partial Agonist/Antagonist |
Anticancer Activity: Disrupting Cellular Machinery
This compound analogues have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: inhibition of tubulin polymerization and inhibition of the m6A RNA methyltransferase METTL3.
Inhibition of Tubulin Polymerization
These analogues often act as microtubule-destabilizing agents, binding to the colchicine (B1669291) site on β-tubulin and disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and apoptosis.
-
Aroyl Group at C-3: A 3-aroyl moiety is a common feature of potent tubulin polymerization inhibitors. Modifications to the substitution pattern of this aroyl ring, such as the inclusion of methoxy, nitro, or halogen groups, can significantly impact activity.
-
Aryl Group at C-2: A 2-aryl group, often with a specific hydroxylation and methoxylation pattern, contributes to the binding affinity.
-
Substitution on the Indole Ring: The 6-methoxy group on the indole ring is a key contributor to the cytotoxic activity of many of these compounds.[1]
| Compound ID | Key Structural Features | Tubulin Polymerization Inhibition (IC50, µM) | Cytotoxicity (GI50, nM) vs. Cancer Cell Lines |
| OXi8006 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-methoxyindole | Potent | Potent |
| Analogue 5 | 3-aroyl with trifluoromethyl group | < 5 | Strong |
| Analogue 6 | 3-aroyl with trifluoromethoxy group | < 5 | Strong |
| 3e | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5 | 35 (MDA-MB 231) |
Inhibition of METTL3
The METTL3-METTL14 complex is a key "writer" of N6-methyladenosine (m6A) on RNA, a modification that plays a critical role in cancer development and maintenance. This compound derivatives have been identified as potent and selective inhibitors of METTL3.
-
Di-substitution Pattern: A 2,6-di-substituted indole scaffold has been shown to be a promising starting point for potent METTL3 inhibitors.
-
Specific Substituents: The nature of the substituents at the C-2 and C-6 positions is critical for achieving high inhibitory potency, with some compounds reaching sub-nanomolar IC50 values.
| Compound ID | Modifications | METTL3 Inhibition (IC50, nM) |
| 16e | 2,6-di-substituted indole | 0.49 |
| STM2457 | (Structure not fully disclosed) | 16.9 |
Serotonin Receptor Interaction: A Complex Relationship
The structural similarity of the indole nucleus to the neurotransmitter serotonin suggests that this compound analogues may interact with serotonin (5-HT) receptors. While comprehensive SAR data for 6-methoxyindoles across all 5-HT receptor subtypes is not as consolidated as for other targets, existing research points to potential interactions.
Structure-Activity Relationship Insights:
The affinity of indole-based compounds for serotonin receptors is highly dependent on the substitution pattern on the indole ring and the nature of the side chain. The 6-methoxy group can influence the electronic properties of the indole ring system, which in turn can affect binding to different 5-HT receptor subtypes. For instance, in some series of 5-HT receptor ligands, a methoxy group at the 6-position is tolerated and can contribute to affinity, though its impact is highly context-dependent on the rest of the molecule's structure. Further focused studies are needed to delineate a clear SAR for this compound analogues at the various 5-HT receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melatonin Receptor Binding Assay
This assay determines the affinity of test compounds for melatonin receptors using a competitive binding format with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds (this compound analogues).
-
Non-specific binding control: 10 µM melatonin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, only cell membranes and radioligand are added.
-
For non-specific binding wells, cell membranes, radioligand, and a high concentration of unlabeled melatonin are added.
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein.
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Test compounds.
-
A spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C.
Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Prepare reaction mixtures containing tubulin polymerization buffer and various concentrations of the test compound.
-
Initiate the polymerization by adding cold tubulin solution to the pre-warmed wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The absorbance increase is proportional to the amount of polymerized tubulin.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
A multi-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
METTL3 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory effect of compounds on the methyltransferase activity of the METTL3/METTL14 complex.
Materials:
-
Recombinant human METTL3/METTL14 complex.
-
Biotinylated RNA substrate.
-
S-adenosylmethionine (SAM).
-
Test compounds.
-
Anti-m6A antibody conjugated to a FRET acceptor.
-
Streptavidin conjugated to a FRET donor.
-
HTRF-compatible microplate reader.
Procedure:
-
In a 384-well plate, incubate the METTL3/METTL14 enzyme with the test compound.
-
Initiate the enzymatic reaction by adding the biotinylated RNA substrate and SAM.
-
After a set incubation time, stop the reaction and add the detection reagents (anti-m6A antibody-acceptor and streptavidin-donor).
-
Incubate to allow for binding and the generation of the FRET signal.
-
Measure the HTRF signal. A decrease in the signal indicates inhibition of METTL3 activity.
-
Calculate the IC50 value from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological context of this compound analogue activity, the following diagrams illustrate key signaling pathways and experimental workflows.
References
Unveiling the Preclinical Promise of 6-Methoxyindole: A Comparative Analysis in Oncology and Neuroinflammation
For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the therapeutic potential of 6-methoxyindole and its derivatives in preclinical models of cancer and neuroinflammation. This guide synthesizes available data to provide an objective look at the compound's performance against established and alternative therapeutic agents, supported by experimental details and pathway visualizations.
While direct preclinical evidence for this compound remains emergent, studies on its derivatives showcase promising activity. In the realm of oncology, a derivative, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, has demonstrated significant in vivo tumor growth inhibition in a human breast cancer xenograft model. Similarly, in the context of neuroinflammation, related methoxy-containing compounds have shown potent anti-inflammatory and antioxidant properties in preclinical settings. This guide provides a structured comparison of these findings to offer a valuable resource for the research community.
Therapeutic Potential in Preclinical Cancer Models
Derivatives of this compound have emerged as a promising class of compounds with potential anticancer activity. Preclinical studies have highlighted their ability to inhibit tumor growth, disrupt microtubule formation, and induce cell cycle arrest.
Comparative Efficacy of this compound Derivatives in a Breast Cancer Xenograft Model
A key study investigated the in vivo efficacy of a this compound derivative, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, in a human tumor xenograft model using MCF-7 breast cancer cells in Balb/c mice. The results were compared against Combretastatin A-4 (CA-4), a known tubulin-binding agent.
| Compound | Dose | Tumor Growth Inhibition (%TGI) | Survival Rate |
| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone | 5 mg/kg | 55.66% - 75.93% | 100% |
| Combretastatin A-4 (CA-4) | 5 mg/kg | 47.24% - 62.31% | 100% |
| Vehicle Control | - | 0% | 100% |
In this study, the this compound derivative demonstrated a significant and dose-dependent inhibition of tumor growth, with a higher percentage of tumor growth inhibition compared to the established agent, Combretastatin A-4, at the same dose. Notably, the derivative was well-tolerated with a 100% survival rate, indicating a favorable preliminary safety profile.[1]
Another derivative, compound 3g, was evaluated in a B16F10 melanoma xenograft model and compared with the standard chemotherapy agent, Paclitaxel.
| Compound | Dose | Tumor Growth Inhibition (%TGI) |
| Compound 3g | 20 mg/kg | 23.3% |
| Compound 3g | 50 mg/kg | 44.2% |
| Paclitaxel | 10 mg/kg | 59.8% |
| Vehicle Control | - | 0% |
Compound 3g showed a dose-dependent inhibition of tumor growth. While not as potent as Paclitaxel at the tested doses, these findings establish the potential of this class of compounds as a basis for further optimization.[2]
In Vitro Antiproliferative Activity
The in vitro antiproliferative activity of this compound derivatives has been assessed across various cancer cell lines.
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375 IC₅₀ (µM) | B16-F10 IC₅₀ (µM) |
| Compound 3g | 2.94 | 1.61 | 6.30 | 6.10 | 0.57 | 1.69 |
Compound 3g demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with the most significant effect observed in the melanoma cell line A375.[2]
Experimental Protocols
-
Animal Model: Female athymic nude mice or Balb/c mice.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
MCF-7 cells are cultured and harvested.
-
To support the growth of these estrogen-dependent cells, mice are typically implanted with a slow-release estradiol (B170435) pellet subcutaneously a week prior to cell implantation.[3]
-
A suspension of 2 x 10⁶ MCF-7 cells in a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the mammary fat pad.[4]
-
Tumor growth is monitored regularly by caliper measurements.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The test compound (e.g., this compound derivative) and comparator (e.g., Combretastatin A-4) are administered at the specified doses and schedule.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
-
Endpoints: Tumor growth inhibition (%TGI) and overall survival.
Mechanism of Action in Cancer
The anticancer effects of this compound derivatives are believed to be mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Therapeutic Potential in Preclinical Neuroinflammation Models
While direct studies on this compound in neuroinflammation are limited, research on structurally related compounds provides insights into its potential anti-inflammatory and neuroprotective effects.
Comparative Efficacy of Related Methoxy (B1213986) Compounds in In Vitro Inflammation Models
Studies on other methoxy-containing natural compounds have demonstrated their ability to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Model | Key Inflammatory Mediator | Inhibition | Comparator |
| (R)-4-Methoxydalbergione | LPS-stimulated RAW 264.7 macrophages | iNOS and COX-2 expression | Dose-dependent inhibition | Ibuprofen |
| 6-Methoxyflavone | LPS-stimulated BV2 microglia | Pro-inflammatory mediators (e.g., NO, ROS) | Dose-dependent decrease | - |
These studies suggest that the methoxy group may contribute to the anti-inflammatory properties of these compounds by modulating key inflammatory pathways.
Experimental Protocols
-
Animal Model: C57BL/6 mice or other appropriate strains.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Procedure:
-
Mice are administered a single or repeated intraperitoneal (i.p.) injection of LPS at a dose known to induce a neuroinflammatory response (e.g., 0.5-5 mg/kg).[5][6]
-
The test compound (e.g., this compound) and a comparator (e.g., Dexamethasone or a standard NSAID) are administered prior to or following the LPS challenge.
-
Behavioral tests (e.g., open field test) can be conducted to assess sickness behavior.
-
At selected time points post-LPS injection, animals are euthanized, and brain tissue is collected.
-
-
Endpoints:
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or qPCR.
-
Assessment of microglial and astrocyte activation via immunohistochemistry (e.g., Iba1 and GFAP staining).
-
Measurement of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxyindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-methoxyindole, a common reagent in synthetic chemistry and pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | Thermo Fisher Scientific[1] |
| CAS Number | 3189-13-7 | Thermo Fisher Scientific[1] |
| Appearance | White Solid | Fisher Scientific[2] |
| Melting Point | 90 - 94 °C (194 - 201.2 °F) | Fisher Scientific[2] |
| Odor | No information available | Fisher Scientific[2] |
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, as with all laboratory chemicals.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with typical hazardous waste regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]
Waste Characterization and Segregation
Properly characterize and segregate the this compound waste:
-
Unused or Expired Chemical: Pure, unused, or expired this compound should be disposed of in its original container or a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as paper towels, gloves, or weighing boats, should be collected in a separate, sealed, and clearly labeled waste bag or container.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with incompatible waste streams.
Small Spills and Cleanup
In the event of a small spill:
-
Ensure the area is well-ventilated.
-
Place the swept-up material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials for disposal as chemical waste.
Disposal Pathway
The disposal of this compound must be conducted through an approved waste disposal plant.[3][4] It is the responsibility of the chemical waste generator to comply with all local, regional, and national hazardous waste regulations.[2]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the proper disposal procedures for your location and will be able to arrange for the collection of the chemical waste.
-
Package for Disposal: Securely seal and clearly label all waste containers with the chemical name ("this compound"), concentration (if in solution), and hazard information.
-
Store Pending Disposal: Store the packaged waste in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials, until it is collected by the approved waste disposal service.[2][3]
Note: Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Methoxyindole
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 6-Methoxyindole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety and Handling Summary
| Parameter | Specification | Rationale |
| Primary Hazards | Skin irritation, serious eye irritation, potential respiratory irritation.[1][2] | To prevent adverse health effects from exposure. |
| Storage Temperature | 4°C to 8°C.[3][4] | To maintain chemical stability and integrity. |
| Storage Conditions | Store desiccated in a dry, cool, well-ventilated area, protected from light.[3][5][6] | To prevent degradation and reaction with environmental factors. |
| Appearance | Off-white to pale pink powder or shiny crystals.[2][4] | For visual identification and quality assessment. |
| Melting Point | 90 - 94 °C.[2][6][7] | To confirm substance identity and purity. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[8] | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat.[8] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood or a NIOSH/MSHA-approved respirator.[8] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow must be followed:
1. Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify the proximity and functionality of an eyewash station and safety shower.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare all equipment and reagents within the chemical fume hood.
2. Handling:
-
Don all required PPE before handling the compound.
-
Conduct all weighing and transfers of this compound inside the chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust during manipulation.
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate all work surfaces and equipment used.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.
-
Rinse empty containers three times with a suitable solvent; collect the rinsate as hazardous waste.[9]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage and Disposal:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the mandatory workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3189-13-7 [m.chemicalbook.com]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
